Product packaging for Tifuvirtide(Cat. No.:CAS No. 251562-00-2)

Tifuvirtide

Cat. No.: B3062396
CAS No.: 251562-00-2
M. Wt: 5037 g/mol
InChI Key: ZFEAMMNVDPDEGE-LGRGJMMZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tifuvirtide is the first members of a new class of anti-HIV drugs which is also called fusion inhibitors. It has received fast-track designation from the FDA and is in Phase I/II clinical testing.
peptide derived from HR2 segment;  gp41, intertwined heptad-repeat (HR2) regions form hydrophobic grooves that fold over and bind to corresponding HR1 coiled coils, collapsing gp41 into a stable six-helix or "trimer of hairpins" configuration;  HIV fusion inhibito

Structure

2D Structure

Chemical Structure Depiction
molecular formula C235H341N57O67 B3062396 Tifuvirtide CAS No. 251562-00-2

Properties

Key on ui mechanism of action

Tifuvirtide binds to a slightly different region of the HIV virus than Fuzeon (enfuvirtide). As a result,it exhibits activity against Fuzeon-resistant viruses. Tifuvirtide is designed to block fusion of HIV with host cells before the virus enters the cell and begins its replication process.

CAS No.

251562-00-2

Molecular Formula

C235H341N57O67

Molecular Weight

5037 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-carboxybutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-6-aminohexanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-amino-5-oxopentanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C235H341N57O67/c1-20-120(13)194(290-218(342)155(69-83-184(246)303)258-198(322)122(15)254-201(325)149(63-77-178(240)297)263-211(335)157(71-85-187(307)308)270-221(345)166(97-117(7)8)280-222(346)164(95-115(3)4)277-199(323)124(17)256-235(359)196(125(18)294)292-234(358)195(121(14)21-2)291-217(341)148(58-38-42-94-239)261-205(329)150(64-78-179(241)298)265-212(336)158(72-86-188(309)310)272-227(351)172(104-131-111-251-142-52-32-27-47-137(131)142)284-215(339)159(73-87-189(311)312)267-208(332)153(67-81-182(244)301)269-226(350)170(257-126(19)295)102-129-109-249-140-50-30-25-45-135(129)140)233(357)275-154(68-82-183(245)302)209(333)264-151(65-79-180(242)299)207(331)266-156(70-84-186(305)306)210(334)260-146(56-36-40-92-237)204(328)287-175(107-185(247)304)230(354)274-161(75-89-191(315)316)214(338)282-169(101-128-59-61-134(296)62-60-128)225(349)271-160(74-88-190(313)314)213(337)279-165(96-116(5)6)220(344)268-152(66-80-181(243)300)206(330)259-145(55-35-39-91-236)202(326)278-167(98-118(9)10)224(348)288-176(108-193(319)320)231(355)262-147(57-37-41-93-238)203(327)283-171(103-130-110-250-141-51-31-26-46-136(130)141)219(343)255-123(16)200(324)289-177(114-293)232(356)281-168(99-119(11)12)223(347)286-173(105-132-112-252-143-53-33-28-48-138(132)143)228(352)273-162(76-90-192(317)318)216(340)285-174(106-133-113-253-144-54-34-29-49-139(133)144)229(353)276-163(197(248)321)100-127-43-23-22-24-44-127/h22-34,43-54,59-62,109-113,115-125,145-177,194-196,249-253,293-294,296H,20-21,35-42,55-58,63-108,114,236-239H2,1-19H3,(H2,240,297)(H2,241,298)(H2,242,299)(H2,243,300)(H2,244,301)(H2,245,302)(H2,246,303)(H2,247,304)(H2,248,321)(H,254,325)(H,255,343)(H,256,359)(H,257,295)(H,258,322)(H,259,330)(H,260,334)(H,261,329)(H,262,355)(H,263,335)(H,264,333)(H,265,336)(H,266,331)(H,267,332)(H,268,344)(H,269,350)(H,270,345)(H,271,349)(H,272,351)(H,273,352)(H,274,354)(H,275,357)(H,276,353)(H,277,323)(H,278,326)(H,279,337)(H,280,346)(H,281,356)(H,282,338)(H,283,327)(H,284,339)(H,285,340)(H,286,347)(H,287,328)(H,288,348)(H,289,324)(H,290,342)(H,291,341)(H,292,358)(H,305,306)(H,307,308)(H,309,310)(H,311,312)(H,313,314)(H,315,316)(H,317,318)(H,319,320)/t120-,121-,122-,123-,124-,125+,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,194-,195-,196-/m0/s1

InChI Key

ZFEAMMNVDPDEGE-LGRGJMMZSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC6=CNC7=CC=CC=C76)C(=O)N[C@@H](CC8=CC=CC=C8)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC9=CNC1=CC=CC=C19)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)C

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCC(=O)O)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)NC(CC8=CC=CC=C8)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(C(C)CC)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC9=CNC1=CC=CC=C19)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C

Other CAS No.

251562-00-2

sequence

WQEWEQKITALLEQAQIQQEKNEYELQKLDKWASLWEWF

Synonyms

peptide T1249
T-1249 peptide
tifuvirtide

Origin of Product

United States

Foundational & Exploratory

Tifuvirtide: A Deep Dive into the Discovery and Development of a Second-Generation HIV Fusion Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Tifuvirtide (T-1249), a second-generation HIV fusion inhibitor, emerged from the clinical need to combat viral resistance to the first-in-class drug, Enfuvirtide (T-20). This technical guide provides an in-depth exploration of the discovery, preclinical and clinical development, mechanism of action, and resistance profile of this compound, presenting key data in a structured format for scientific professionals.

Discovery and Rationale: Overcoming Enfuvirtide Resistance

The development of this compound was a direct response to the emergence of resistance to Enfuvirtide. Enfuvirtide, a synthetic peptide that mimics a segment of the HIV-1 envelope glycoprotein gp41, was a groundbreaking therapy that validated the viral fusion process as a viable antiretroviral target. However, its therapeutic efficacy was limited by the development of resistance, primarily through mutations in the gp41 ectodomain.

This compound was rationally designed to have a broader and more potent activity profile, particularly against HIV-1 strains that had developed resistance to Enfuvirtide. It is a 39-amino acid synthetic peptide, also targeting the gp41 protein, but with modifications to enhance its binding affinity and overcome the structural changes in gp41 that confer Enfuvirtide resistance.

Development Timeline:

The development of HIV fusion inhibitors represents a significant milestone in antiretroviral therapy.

  • 1987: The first antiretroviral drug, Zidovudine (AZT), is approved by the FDA.

  • 1993: Trimeris, Inc. is founded by researchers from Duke University who were instrumental in the discovery of peptide-based fusion inhibitors.

  • Mid-1990s: The concept of Highly Active Antiretroviral Therapy (HAART), combining multiple drugs, becomes the standard of care.

  • 2000: Hoffmann-La Roche and Trimeris announce a collaboration to manufacture commercial supplies of Enfuvirtide (T-20).

  • 2003: Enfuvirtide (Fuzeon®) receives FDA approval as the first HIV fusion inhibitor. This marks the introduction of a new class of antiretroviral drugs.

  • Post-2003: The development of second-generation fusion inhibitors, including this compound (T-1249), gains momentum to address Enfuvirtide resistance.

  • ~2005-2007: this compound progresses through preclinical and into Phase I/II clinical trials.

  • 2007: Trimeris and Roche amend their research agreement, with Trimeris regaining the rights to next-generation fusion inhibitors, including TRI-1144, a successor to this compound.

Mechanism of Action: Interrupting the Fusion Cascade

This compound, like its predecessor, is a biomimetic peptide that acts as an HIV entry inhibitor. It specifically targets the gp41 transmembrane glycoprotein, a critical component of the HIV-1 fusion machinery.

The process of HIV-1 entry into a host cell is a multi-step cascade:

  • Attachment: The viral surface glycoprotein gp120 binds to the CD4 receptor on the host T-cell.

  • Co-receptor Binding: This initial binding induces a conformational change in gp120, allowing it to bind to a co-receptor, either CCR5 or CXCR4.

  • gp41 Activation: Co-receptor binding triggers a dramatic conformational change in gp41, exposing its hydrophobic fusion peptide, which then inserts into the host cell membrane.

  • Six-Helix Bundle Formation: The heptad repeat 1 (HR1) and heptad repeat 2 (HR2) domains of gp41 then fold into a thermostable six-helix bundle, pulling the viral and cellular membranes into close proximity.

  • Fusion Pore Formation: This apposition facilitates the formation of a fusion pore, allowing the viral capsid to enter the host cell cytoplasm.

This compound disrupts this process by binding to the HR1 domain of gp41. This binding prevents the interaction between HR1 and HR2, thereby inhibiting the formation of the six-helix bundle. Without the formation of this critical structure, the viral and cellular membranes cannot fuse, and viral entry is blocked.

HIV_Fusion_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_inhibition Inhibition gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Attachment gp41 gp41 gp41->gp41 4. Six-Helix Bundle Formation Fusion Pore Fusion Pore gp41->Fusion Pore 5. Fusion Coreceptor CCR5/CXCR4 Co-receptor CD4->Coreceptor 2. Co-receptor Binding Coreceptor->gp41 3. gp41 Activation This compound This compound This compound->gp41 Inhibits Six-Helix Bundle Formation

Diagram 1: HIV-1 Entry and Fusion Pathway and this compound's Mechanism of Action.

Preclinical Development: Potency Against Resistant Strains

Preclinical studies were crucial in demonstrating the potential of this compound as a viable candidate to overcome Enfuvirtide resistance. These studies primarily involved in vitro antiviral activity assays using laboratory-adapted HIV-1 strains and clinical isolates, including those with known Enfuvirtide resistance mutations.

Antiviral Activity

The potency of this compound was assessed by determining its 50% inhibitory concentration (IC50) against a panel of HIV-1 isolates. A key finding was its significantly lower IC50 values against Enfuvirtide-resistant strains compared to Enfuvirtide itself.

HIV-1 StrainThis compound (T-1249) IC50 (nM)Enfuvirtide (T-20) IC50 (nM)Fold Difference (T-20/T-1249)
Wild-Type (NL4-3)3.3~6-49~2-15
Enfuvirtide-Resistant (V38A)Potent Activity313>90
Enfuvirtide-Resistant (V38A/N42D)Potent Activity2,646>800
Enfuvirtide-Resistant (V38E/N42S)Potent Activity9,894>3000

Note: IC50 values are approximate and can vary between studies and assay conditions.

Experimental Protocol: HIV-1 Pseudovirus Neutralization Assay

The antiviral activity of this compound was typically determined using a single-cycle infectivity assay with HIV-1 envelope-pseudotyped viruses. This method provides a safe and reproducible way to screen for entry inhibitors.

Materials:

  • HEK293T cells (for pseudovirus production)

  • TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing Tat-responsive luciferase and β-galactosidase reporter genes)

  • HIV-1 envelope expression plasmid (encoding the gp160 of interest)

  • An env-deficient HIV-1 backbone plasmid (e.g., pSG3ΔEnv)

  • Transfection reagent (e.g., FuGENE 6)

  • This compound (and control inhibitors)

  • Cell culture medium and supplements

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Pseudovirus Production:

    • Co-transfect HEK293T cells with the HIV-1 envelope expression plasmid and the env-deficient backbone plasmid.

    • Harvest the cell culture supernatant containing the pseudoviruses 48-72 hours post-transfection.

    • Clarify the supernatant by centrifugation and filter through a 0.45 µm filter.

    • Determine the 50% tissue culture infectious dose (TCID50) of the pseudovirus stock.

  • Neutralization Assay:

    • Seed TZM-bl cells in a 96-well plate.

    • Prepare serial dilutions of this compound.

    • Pre-incubate the pseudovirus (at a predetermined TCID50) with the serially diluted this compound for 1 hour at 37°C.

    • Add the virus-inhibitor mixture to the TZM-bl cells.

    • Incubate for 48 hours at 37°C.

    • Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis:

    • Calculate the percentage of neutralization for each this compound concentration relative to the virus control (no inhibitor).

    • Determine the IC50 value by plotting the percentage of neutralization against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Clinical Development: A Phase I/II Study

This compound progressed to a Phase I/II clinical trial to evaluate its safety, pharmacokinetics, and antiviral activity in treatment-experienced individuals who were failing an Enfuvirtide-containing regimen.

Study Design

This was a multicenter, open-label, dose-ranging study.

  • Population: HIV-1 infected adults with detectable viral load despite being on a stable Enfuvirtide-containing antiretroviral regimen.

  • Intervention: Patients discontinued Enfuvirtide and initiated this compound monotherapy for a short duration (e.g., 10-14 days) before adding it to an optimized background regimen.

  • Primary Endpoints:

    • Safety and tolerability of this compound.

    • Change in plasma HIV-1 RNA levels from baseline.

  • Secondary Endpoints:

    • Pharmacokinetic profile of this compound.

    • Change in CD4+ T-cell count from baseline.

Tifuvirtide_Clinical_Trial_Workflow Screening Screening of Treatment-Experienced Patients (Failing Enfuvirtide Regimen) Baseline Baseline Assessment (Viral Load, CD4 Count, Genotype) Screening->Baseline Discontinuation Discontinue Enfuvirtide Baseline->Discontinuation Initiation Initiate this compound Monotherapy (Dose-Ranging Cohorts) Discontinuation->Initiation Monitoring_Mono Intensive Monitoring (10-14 days) (Safety, PK, Viral Load) Initiation->Monitoring_Mono Add_OBR Add Optimized Background Regimen (OBR) Monitoring_Mono->Add_OBR Monitoring_Combo Long-term Follow-up (Safety, Viral Load, CD4 Count) Add_OBR->Monitoring_Combo Endpoint Primary and Secondary Endpoint Analysis Monitoring_Combo->Endpoint

Diagram 2: this compound Phase I/II Clinical Trial Workflow.
Clinical Efficacy

The results of the Phase I/II study demonstrated the potent antiviral activity of this compound in this highly treatment-experienced population.

ParameterResult
Number of Patients 53
Baseline Median HIV-1 RNA >5.0 log10 copies/mL
Median Change in HIV-1 RNA at Day 11 -1.26 log10 copies/mL
Proportion of Patients with ≥1.0 log10 reduction at Day 11 73%
Most Common Adverse Event Mild-to-moderate injection site reactions
Pharmacokinetics

Pharmacokinetic data for this compound is less extensively published than for Enfuvirtide. However, studies have indicated a longer half-life compared to Enfuvirtide in primates. The subcutaneous administration route is similar to Enfuvirtide.

ParameterEnfuvirtide (T-20) - for comparisonThis compound (T-1249) - Limited Data
Administration Subcutaneous injectionSubcutaneous injection
Cmax (90 mg BID) ~4.59 µg/mLData not readily available in a consolidated format
Tmax (90 mg BID) ~8 hoursData not readily available in a consolidated format
AUC (90 mg BID) ~115 h*µg/mLData not readily available in a consolidated format
Half-life ~3.8 hoursLonger than Enfuvirtide in primates

Resistance to this compound

While this compound was designed to be active against Enfuvirtide-resistant HIV-1, the potential for the development of resistance to this compound itself exists. Resistance to fusion inhibitors is primarily associated with mutations in the HR1 domain of gp41, the binding site of the drug. Continued monitoring and genotypic analysis are essential for understanding the resistance pathways for second-generation fusion inhibitors.

Conclusion and Future Directions

This compound represented a significant advancement in the development of HIV fusion inhibitors, demonstrating potent activity against strains resistant to the first-generation compound, Enfuvirtide. Although its clinical development was ultimately halted due to formulation and production challenges, the knowledge gained from the this compound program has been invaluable. It has informed the design of subsequent fusion inhibitors with improved potency, broader activity, and better pharmacokinetic profiles. The story of this compound underscores the iterative nature of drug development in the ongoing fight against HIV, where each generation of therapy builds upon the successes and addresses the limitations of its predecessors. The continued exploration of the HIV entry process remains a promising avenue for the discovery of novel antiretroviral agents.

Tifuvirtide (T-1249): A Technical Overview of a Second-Generation HIV Fusion Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tifuvirtide, also known as T-1249, is a synthetic peptide that acts as a potent inhibitor of human immunodeficiency virus type 1 (HIV-1) fusion. As a second-generation fusion inhibitor, it was designed to have improved efficacy, particularly against HIV-1 strains resistant to the first-generation drug Enfuvirtide (T-20). This document provides a comprehensive technical overview of this compound, detailing its peptide sequence and structure, mechanism of action, available clinical data, and relevant experimental protocols.

This compound: Peptide Sequence and Structure

This compound is a 39-amino acid synthetic peptide. Its sequence is a hybrid derived from the C-terminal heptad repeat (CHR) regions of the gp41 transmembrane glycoprotein from HIV-1, HIV-2, and Simian Immunodeficiency Virus (SIV).[1][2] This design confers a broader spectrum of activity and efficacy against Enfuvirtide-resistant strains.[3]

The primary amino acid sequence of this compound is as follows:

Ac-WQEWEQKITALLEQAQIQQEKNEYELQKLDKWASLWEWF-NH2[4]

Structural Features:

The structure of this compound is characterized by several key functional domains:

  • N-terminus: The N-terminus is acetylated (Ac).

  • C-terminus: The C-terminus is amidated (NH2).

  • Pocket-Binding Domain (PBD): this compound includes a pocket-binding domain that enhances its binding affinity to the N-terminal heptad repeat (NHR) of gp41.[2][5]

  • Tryptophan-Rich Motif (TRM): Located at the C-terminus, the tryptophan-rich motif is crucial for the peptide's interaction with the lipid membranes of host cells, which is believed to facilitate its inhibitory action.[1]

Mechanism of Action: Inhibition of HIV-1 Fusion

This compound's mechanism of action is centered on the disruption of the HIV-1 fusion process, which is mediated by the viral envelope glycoprotein gp41. This process is essential for the virus to enter and infect host CD4+ T-cells.

The key steps in the HIV-1 fusion process and the inhibitory action of this compound are as follows:

  • Binding and Conformational Change: The HIV-1 gp120 envelope protein binds to the CD4 receptor and a coreceptor (CCR5 or CXCR4) on the host cell surface. This binding triggers a conformational change in gp41.[6][7]

  • Pre-Hairpin Intermediate Formation: The N-terminal fusion peptide of gp41 is inserted into the host cell membrane, leading to the formation of a "pre-hairpin" intermediate structure. In this conformation, the N-terminal heptad repeat (NHR) and C-terminal heptad repeat (CHR) regions of gp41 are exposed.

  • Six-Helix Bundle Formation: The CHR region folds back to associate with the NHR region, forming a stable six-helix bundle structure. This brings the viral and cellular membranes into close proximity, leading to membrane fusion and viral entry.

  • This compound Inhibition: this compound, mimicking the CHR of gp41, competitively binds to the exposed NHR region in the pre-hairpin intermediate.[2] This binding prevents the interaction between the viral NHR and CHR, thereby blocking the formation of the six-helix bundle and inhibiting membrane fusion.[8]

Below is a diagram illustrating the HIV-1 fusion process and the mechanism of this compound inhibition.

HIV_Fusion_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell (CD4+) cluster_inhibition Inhibition by this compound gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 PreHairpin Pre-Hairpin Intermediate (NHR Exposed) gp41->PreHairpin 4. Pre-Hairpin Intermediate Coreceptor Coreceptor (CCR5/CXCR4) CD4->Coreceptor 2. Co-receptor Binding Coreceptor->gp41 3. gp41 Conformational Change This compound This compound (T-1249) Blocked_Fusion Fusion Blocked This compound->Blocked_Fusion PreHairpin->this compound This compound Binds to NHR SixHelixBundle Six-Helix Bundle (Fusion) PreHairpin->SixHelixBundle 5. Six-Helix Bundle Formation

Caption: HIV-1 Fusion and this compound Inhibition Pathway.

Quantitative Data

A Phase 1/2 clinical study of T-1249 provides quantitative data on its antiretroviral activity. The study involved HIV-1-infected adults who had experienced virological failure with an Enfuvirtide-containing regimen.[3] A separate 14-day monotherapy study also evaluated dose-dependent antiviral activity.[9]

Parameter Value Reference
Study Population 53 HIV-1-infected adults with detectable viremia on an Enfuvirtide regimen[3]
This compound (T-1249) Dose 192 mg/day[3]
Median Change in HIV-1 RNA (Day 11) -1.26 log10 copies/mL[3]
Patients with ≥1.0 log10 decrease in HIV-1 RNA (Day 11) 73%[3]
Geometric Mean Decrease in Susceptibility to Enfuvirtide 116.3-fold[3]
Geometric Mean Decrease in Susceptibility to this compound 2.0-fold[3]
Median Maximum Change in HIV-1 RNA from Baseline (14-day monotherapy, 192 mg/day) -1.96 log10 copies/mL[9]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

A standard Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) solid-phase peptide synthesis strategy can be employed for the synthesis of this compound.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • 20% Piperidine in dimethylformamide (DMF)

  • Cleavage cocktail (e.g., trifluoroacetic acid (TFA), water, triisopropylsilane (TIS))

  • Solvents: DMF, dichloromethane (DCM), N-methyl-2-pyrrolidone (NMP)

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF.

  • Amino Acid Coupling:

    • Activate the carboxyl group of the first Fmoc-protected amino acid using a coupling reagent like HBTU/HOBt in the presence of DIPEA.

    • Add the activated amino acid to the resin and allow the coupling reaction to proceed.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.

  • Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the this compound sequence.

  • N-terminal Acetylation: After the final amino acid coupling and Fmoc deprotection, acetylate the N-terminus using acetic anhydride.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/water).

  • Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the peptide pellet.

  • Lyophilization: Lyophilize the crude peptide to obtain a dry powder.

The following diagram outlines the general workflow for solid-phase peptide synthesis.

SPPS_Workflow start Start: Rink Amide Resin swell 1. Resin Swelling (DMF) start->swell deprotect 2. Fmoc Deprotection (Piperidine/DMF) swell->deprotect couple 3. Amino Acid Coupling (HBTU/HOBt, DIPEA) deprotect->couple wash 4. Washing (DMF/DCM) couple->wash repeat Repeat for all amino acids wash->repeat repeat->deprotect Next amino acid acetylate 5. N-terminal Acetylation repeat->acetylate Final amino acid cleave 6. Cleavage from Resin (TFA cocktail) acetylate->cleave precipitate 7. Precipitation (Cold Ether) cleave->precipitate lyophilize 8. Lyophilization precipitate->lyophilize end Crude this compound Peptide lyophilize->end

Caption: Solid-Phase Peptide Synthesis Workflow.

Purification and Characterization of this compound

Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

  • Sample Preparation: Dissolve the crude lyophilized this compound in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

  • Chromatography:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: Water with 0.1% TFA.

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient: A linear gradient of increasing mobile phase B is used to elute the peptide.

  • Fraction Collection: Collect fractions corresponding to the major peptide peak.

  • Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified this compound peptide.

Characterization by Mass Spectrometry:

  • Confirm the molecular weight of the purified this compound using Mass Spectrometry (e.g., MALDI-TOF or ESI-MS) to verify the correct synthesis of the peptide.

Conclusion

This compound represents a significant advancement in the development of HIV fusion inhibitors, demonstrating potent activity against a broad range of HIV-1 isolates, including those resistant to first-generation inhibitors. Its unique hybrid sequence and structural features contribute to its enhanced efficacy. The data from early clinical studies underscore its potential as a valuable therapeutic agent. The established methods of solid-phase peptide synthesis and RP-HPLC purification provide a robust framework for its production and analysis in a research and development setting. Further investigation into its clinical application and potential for combination therapies is warranted.

References

Tifuvirtide mechanism of action explained

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Mechanism of Action of Tifuvirtide

Introduction

This compound (T-1249) is a second-generation synthetic peptide inhibitor of human immunodeficiency virus type 1 (HIV-1) entry.[1] It belongs to the class of antiretroviral drugs known as fusion inhibitors, which represent a critical therapeutic option for treatment-experienced patients with multi-drug resistant HIV-1.[2] this compound is a 39-amino acid peptide designed to be effective against HIV-1 strains that have developed resistance to the first-generation fusion inhibitor, Enfuvirtide (T-20).[1][3] Its mechanism of action is extracellular, targeting the viral envelope glycoprotein gp41 to prevent the fusion of the viral and host cell membranes—a crucial step in the viral lifecycle.[4][5] This guide provides a detailed examination of the molecular interactions, structural basis, and experimental validation of this compound's mechanism of action.

Core Mechanism of Action: Inhibition of HIV-1 Membrane Fusion

To comprehend this compound's action, one must first understand the native HIV-1 fusion process. This process is mediated by the viral envelope glycoprotein complex, composed of gp120 and the transmembrane protein gp41.

2.1 The Native HIV-1 Fusion Cascade

  • Attachment & Co-receptor Binding: The gp120 subunit of the viral envelope binds to the CD4 receptor on the surface of a host T-cell.[6]

  • Conformational Change: This initial binding triggers a conformational change in gp120, exposing a binding site for a co-receptor (either CCR5 or CXCR4).

  • gp41 Activation: Upon co-receptor binding, gp41 undergoes a dramatic conformational rearrangement. Its N-terminal fusion peptide is exposed and inserts into the host cell membrane.[5][7]

  • Pre-Hairpin Intermediate: This creates a "pre-hairpin" intermediate structure, bridging the viral and host cell membranes.[7] Within gp41, two key domains, the N-terminal Heptad Repeat (HR1) and the C-terminal Heptad Repeat (HR2), are exposed in this state.[8]

  • Six-Helix Bundle (6-HB) Formation: The HR2 region folds back to dock in an antiparallel fashion with the trimeric HR1 coiled-coil. This "zipping" action forms a highly stable six-helix bundle (6-HB).[7][8]

  • Membrane Fusion: The formation of the 6-HB pulls the viral and cellular membranes into close proximity, leading to their fusion and the release of the viral capsid into the host cell's cytoplasm.[6]

2.2 this compound's Interruption of the Fusion Cascade this compound functions as a biomimetic peptide, closely resembling the native HR2 domain of gp41.[6] It acts as a competitive inhibitor:

  • Target Binding: In the pre-hairpin intermediate state, this compound binds with high affinity to the exposed HR1 domain of gp41.[6][8]

  • Blocking 6-HB Formation: By occupying the binding grooves on the HR1 trimer, this compound physically prevents the native HR2 domain from folding back and completing the six-helix bundle.[8][9]

  • Arresting Fusion: The fusion process is arrested in the pre-hairpin state, and the virus is unable to merge its membrane with the host cell. This effectively neutralizes the virion, preventing infection.[4]

Notably, this compound binds to a region of HR1 that is slightly different from that of Enfuvirtide, which allows it to maintain activity against many viral strains that are resistant to the first-generation drug.[1][3]

HIV_Fusion_Inhibition cluster_virus HIV-1 Virion cluster_host Host T-Cell cluster_process Fusion Process cluster_inhibition This compound Inhibition gp120_gp41 gp120/gp41 Complex HR1_HR2_pre Inactive gp41 (HR1 & HR2 folded) Binding 1. gp120 binds CD4 & Co-receptor gp120_gp41->Binding Interaction CD4 CD4 Receptor CCR5 CCR5/CXCR4 Co-receptor CD4->Binding CCR5->Binding PreHairpin 2. Pre-Hairpin Intermediate (HR1 Exposed) Binding->PreHairpin SixHB 3. Six-Helix Bundle (6-HB) Formation PreHairpin->SixHB Native HR2 folds back Blocked 6-HB Formation Blocked PreHairpin->Blocked This compound binds to exposed HR1 Fusion 4. Membrane Fusion & Viral Entry SixHB->Fusion This compound This compound This compound->Blocked Blocked->Fusion Prevents

Caption: HIV-1 fusion pathway and this compound's point of inhibition.

Quantitative Data on Fusion Inhibitor Efficacy

While extensive clinical trial data for this compound is limited in the public domain, the pivotal TORO 1 and TORO 2 trials for the closely related first-generation fusion inhibitor, Enfuvirtide, provide a benchmark for the efficacy of this drug class in treatment-experienced patients.

ParameterEnfuvirtide + Optimized Background (OBR)Optimized Background (OBR) OnlyStudy Reference
Virologic Response
Mean Viral Load Reduction (log10 copies/mL) at 24 weeks-1.696-0.764[10]
Mean Viral Load Reduction (log10 copies/mL) at 48 weeks-1.48-0.63[11]
Immunologic Response
Mean CD4+ Cell Count Increase (cells/mm³) at 24 weeks+76+32[10]
Mean CD4+ Cell Count Increase (cells/mm³) at 48 weeks+91+45[11]

Table 1: Summary of Efficacy Data from Phase III Enfuvirtide (T-20) Clinical Trials.

Mechanisms of Resistance

The development of resistance to this compound, like other fusion inhibitors, is a significant clinical challenge. Resistance is primarily associated with specific genetic mutations in the drug's target, the HR1 domain of gp41.

  • Primary Resistance Locus: Acquired resistance centers on a 10-amino-acid motif within HR1, specifically spanning codons 36 to 45.[8][12]

  • Key Mutations: Mutations at positions G36, V38, Q40, and N43 are most frequently observed in patients with virologic failure.[13] These changes in the amino acid sequence reduce the binding affinity of this compound to HR1, diminishing its inhibitory effect.

  • Low Genetic Barrier: The rapid emergence of these resistance mutations, sometimes within weeks of starting therapy, demonstrates a low genetic barrier to resistance.[13] This underscores the clinical necessity of using this compound in combination with other active antiretroviral agents to suppress viral replication and limit the opportunity for resistance to develop.[8][13]

Resistance_Mechanism cluster_mutations Resistance Mutations gp41_HR1 gp41 HR1 Domain Codons 36-45 This compound Binding Site G36D G36D/E/S gp41_HR1:codons->G36D V38A V38A/M gp41_HR1:codons->V38A Q40H Q40H gp41_HR1:codons->Q40H N43D N43D gp41_HR1:codons->N43D Reduced_Affinity Reduced Binding Affinity G36D->Reduced_Affinity V38A->Reduced_Affinity Q40H->Reduced_Affinity N43D->Reduced_Affinity Virologic_Failure Virologic Failure (Drug Ineffective) Reduced_Affinity->Virologic_Failure

Caption: Mutations in gp41 HR1 lead to this compound resistance.

Experimental Protocols for Characterizing Mechanism and Resistance

The elucidation of this compound's mechanism of action and resistance pathways relies on a suite of biophysical and virological techniques.

5.1 Biophysical Characterization of Drug-Target Interaction A common workflow involves synthesizing peptides corresponding to this compound and the HR1 target region of gp41 to study their interaction directly.

  • Circular Dichroism (CD) Spectroscopy: This technique is used to assess the secondary structure (e.g., alpha-helicity) of the peptides alone and when mixed. An increase in helicity upon mixing indicates a structured interaction, consistent with the formation of a stable complex.[14]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event between this compound and its HR1 target peptide.[14] This allows for the precise determination of key thermodynamic parameters, including binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

  • X-Ray Crystallography: By co-crystallizing this compound with its target HR1 peptide, researchers can solve the three-dimensional atomic structure of the complex.[14] This provides the ultimate detail on the critical amino acid interactions and the structural basis for the drug's inhibitory function.[14]

Experimental_Workflow start Hypothesis: This compound binds gp41 HR1 pep_synth Synthesize Peptides (this compound & HR1 Target) start->pep_synth cd_spec Circular Dichroism Spectroscopy pep_synth->cd_spec itc Isothermal Titration Calorimetry (ITC) pep_synth->itc xray X-Ray Crystallography pep_synth->xray result_cd Confirm Structural Interaction (α-helicity) cd_spec->result_cd result_itc Quantify Binding Affinity (Kd) itc->result_itc result_xray Determine Atomic 3D Structure of Complex xray->result_xray conclusion Elucidate Biophysical Mechanism of Action result_cd->conclusion result_itc->conclusion result_xray->conclusion

Caption: Workflow for biophysical analysis of this compound's interaction.

5.2 Analysis of Viral Resistance

  • Clonal Analysis of gp41: This protocol is used to identify resistance mutations in patients failing therapy. Plasma samples are collected, and viral RNA is extracted. The gp41-coding region is amplified using reverse transcription-polymerase chain reaction (RT-PCR). The resulting DNA is cloned into vectors, and multiple clones are sequenced to identify the prevalence and types of mutations in the viral population.[13]

Conclusion

This compound exemplifies a targeted therapeutic strategy, acting as a potent fusion inhibitor that physically obstructs the entry of HIV-1 into host cells. Its mechanism is centered on its high-affinity binding to the HR1 domain of the viral gp41 protein, preventing the conformational changes necessary for membrane fusion. While it offers a valuable therapeutic option for patients with resistance to other antiretroviral classes, its effectiveness can be compromised by the rapid emergence of resistance mutations within its gp41 target site. A thorough understanding of this mechanism, its structural underpinnings, and the pathways to resistance is essential for its optimal clinical use and for the development of next-generation fusion inhibitors.

References

In Vitro Anti-HIV Activity of Tifuvirtide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tifuvirtide (also known as T-1249) is a second-generation synthetic peptide inhibitor of human immunodeficiency virus (HIV) entry. As a successor to Enfuvirtide (T-20), the first-in-class fusion inhibitor, this compound was designed for enhanced potency and a broader spectrum of activity, including against HIV-1 strains resistant to first-generation compounds. This technical guide provides an in-depth overview of the in vitro anti-HIV activity of this compound, detailing its mechanism of action, quantitative antiviral potency, experimental evaluation protocols, and resistance profile.

Core Mechanism of Action

This compound is a biomimetic peptide that acts by disrupting the final stage of HIV's entry into a host cell: the fusion of the viral and cellular membranes.[1] This process is mediated by the viral transmembrane glycoprotein, gp41.

The HIV Fusion Process:

  • Attachment & Co-receptor Binding: The HIV surface glycoprotein, gp120, binds to the CD4 receptor on the host T-cell. This triggers a conformational change in gp120, exposing a binding site for a co-receptor (CCR5 or CXCR4).

  • gp41 Activation: Co-receptor binding induces a significant structural rearrangement in the associated gp41 protein. The N-terminal heptad repeat (NHR or HR1) region of gp41 assembles into a trimeric coiled-coil, and its hydrophobic fusion peptide inserts into the host cell membrane.

  • Six-Helix Bundle Formation: The C-terminal heptad repeat (CHR or HR2) region of gp41 then folds back to bind with the exposed NHR trimer. This action forms a highly stable, six-helix bundle (6-HB), pulling the viral and cellular membranes into close proximity and enabling membrane fusion.[2]

This compound's Inhibitory Action: this compound is a 39-amino acid polypeptide with sequences derived from HIV-1, HIV-2, and simian immunodeficiency virus (SIV).[3] It is designed to mimic the HR2 region of gp41. It competitively binds to the HR1 domain of gp41 in its transient, pre-fusion state.[4] This binding physically obstructs the interaction between the viral HR1 and HR2 domains, preventing the formation of the critical six-helix bundle.[5] By locking gp41 in an inactive state, this compound effectively halts the fusion process, preventing the viral capsid from entering the host cell.[1][2]

Mechanism of this compound Action.

Quantitative In Vitro Antiviral Activity

This compound demonstrates potent activity against a range of HIV-1 isolates, including laboratory-adapted strains and clinical isolates. Its potency is typically measured by the 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of viral replication in vitro.

HIV-1 StrainCo-receptor TropismIC50 (nM)Reference
NL4-3X43.3[3]
JRCSFR51.67[3]
R3AR5X4 (Dual)2.36[3]

Note: IC50 values can vary between assays and laboratories depending on the specific cell lines, viral stocks, and experimental conditions used.

Activity Against Resistant Strains and Cross-Resistance

A key advantage of this compound is its efficacy against HIV-1 variants that have developed resistance to the first-generation fusion inhibitor, Enfuvirtide (T-20).

  • Enfuvirtide Resistance: Resistance to Enfuvirtide is primarily associated with mutations within a 10-amino acid region of the gp41 HR1 domain, specifically between residues 36 and 45.[6][7]

  • This compound Efficacy: Clinical and in vitro studies have shown that this compound remains active against some Enfuvirtide-resistant variants.[3][8] This is attributed to its distinct molecular design, which includes a "pocket-binding domain" that provides additional interaction sites with gp41.[8]

  • Cross-Resistance Profile: In vitro and in vivo studies have consistently demonstrated a lack of cross-resistance between Enfuvirtide and this compound.[9][10] Viruses with mutations conferring Enfuvirtide resistance generally remain susceptible to T-1249.[11] Furthermore, Enfuvirtide resistance does not confer cross-resistance to other classes of entry inhibitors, such as those targeting CD4 or co-receptors.[9]

Experimental Protocols

The in vitro evaluation of this compound's anti-HIV activity involves several key assays to determine its efficacy, mechanism, and safety profile.

Antiviral Activity Assay (Single-Cycle Infectivity)

This assay quantifies the ability of a compound to inhibit viral entry and replication in a single round of infection. A common method involves using pseudoviruses in a reporter gene assay.

Methodology:

  • Cell Preparation: TZM-bl cells, which are HeLa cells engineered to express CD4, CCR5, and CXCR4 and contain integrated HIV-1 LTR-driven luciferase and β-galactosidase reporter genes, are seeded in 96-well plates and cultured overnight.

  • Compound Preparation: this compound is serially diluted to a range of concentrations in culture medium.

  • Infection: HIV-1 Env-pseudotyped viruses (incapable of multi-cycle replication) are pre-incubated with the various concentrations of this compound for 30-60 minutes at 37°C.

  • Incubation: The virus-drug mixture is then added to the TZM-bl cells. The plates are incubated for 48 hours to allow for viral entry and expression of the reporter gene.

  • Quantification: The cells are lysed, and luciferase activity is measured using a luminometer. The reduction in luciferase signal in treated cells compared to untreated virus controls reflects the inhibitory activity of the compound.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Antiviral_Assay_Workflow Start Start Prep_Cells 1. Seed TZM-bl Reporter Cells in 96-well Plate Start->Prep_Cells Prep_Drug 2. Prepare Serial Dilutions of this compound Start->Prep_Drug Add_Mixture 4. Add Virus-Drug Mixture to Cells Prep_Cells->Add_Mixture Incubate_Virus_Drug 3. Pre-incubate HIV-1 Pseudovirus with this compound dilutions Prep_Drug->Incubate_Virus_Drug Incubate_Virus_Drug->Add_Mixture Incubate_Plate 5. Incubate Plate (48 hours, 37°C) Add_Mixture->Incubate_Plate Lyse_Cells 6. Lyse Cells and Add Luciferase Substrate Incubate_Plate->Lyse_Cells Measure 7. Measure Luminescence Lyse_Cells->Measure Analyze 8. Calculate % Inhibition and IC50 Value Measure->Analyze End End Analyze->End

Workflow for a Pseudovirus-Based Antiviral Assay.
Cell-Cell Fusion Assay

This assay specifically measures the inhibition of the membrane fusion step mediated by the HIV-1 Env glycoprotein.

Methodology (Dye Transfer Assay):

  • Effector Cell Preparation: Effector cells (e.g., H9 cells chronically infected with HIV-1, H9/IIIB) are labeled with a fluorescent dye like Calcein AM, which becomes fluorescent inside living cells.[12]

  • Target Cell Preparation: Uninfected target cells that express CD4 and co-receptors (e.g., MT-2 cells) are prepared.[12]

  • Incubation: The fluorescently labeled effector cells are incubated with serial dilutions of this compound for 30 minutes at 37°C.

  • Co-culture: The target cells are then added to the effector cell-drug mixture and co-cultured for approximately 2 hours to allow for cell-cell fusion (syncytia formation).

  • Quantification: When an effector cell fuses with a target cell, the fluorescent dye is transferred. The number of fused, fluorescent syncytia is counted using fluorescence microscopy.

  • Data Analysis: The reduction in the number of syncytia in the presence of the drug is used to calculate the IC50 for fusion inhibition.

Cytotoxicity Assay

It is crucial to determine if the observed antiviral effect is due to specific inhibition of the virus or simply due to the compound being toxic to the host cells.

Methodology (MTT Assay):

  • Cell Seeding: The same cell line used in the antiviral assay (e.g., TZM-bl) is seeded in a 96-well plate in the absence of any virus.

  • Compound Exposure: The cells are incubated with the same serial dilutions of this compound used in the activity assays for the same duration (e.g., 48 hours).

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Metabolically active (living) cells contain mitochondrial reductase enzymes that convert the yellow MTT into purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Quantification: The absorbance of the purple solution is measured using a spectrophotometer (typically at ~570 nm). The intensity of the color is directly proportional to the number of viable cells.

  • Data Analysis: The concentration of the drug that reduces cell viability by 50% is calculated as the 50% cytotoxic concentration (CC50).

The Selectivity Index (SI) is then calculated as the ratio of CC50 to IC50 (SI = CC50 / IC50). A higher SI value indicates a more favorable safety profile, signifying that the drug is effective at concentrations far below those at which it becomes toxic to cells.[13] Compounds with an SI value of ≥10 are generally considered promising candidates for further development.[13]

Conclusion

This compound (T-1249) represents a significant advancement in the class of HIV fusion inhibitors. Its in vitro profile demonstrates high potency against diverse HIV-1 strains and, critically, maintained activity against variants resistant to the first-generation inhibitor Enfuvirtide. The specific mechanism of targeting the gp41 HR1 domain, coupled with a favorable selectivity index, underscores its potential as a valuable component in antiretroviral therapy, particularly for treatment-experienced patients. The standardized in vitro assays detailed herein are essential for the continued discovery and characterization of next-generation fusion inhibitors that build upon the foundation laid by this compound.

References

Tifuvirtide vs. Enfuvirtide: A Technical Guide to Structural and Mechanistic Differences

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and functional distinctions between two significant HIV fusion inhibitors: Enfuvirtide (T-20) and its successor, Tifuvirtide (T-1249). Both peptides target the HIV-1 envelope glycoprotein gp41, a critical component of the viral fusion machinery, but subtle yet crucial structural variations lead to notable differences in their antiviral potency, breadth of activity, and resistance profiles.

Core Structural Differences

The primary distinction between Enfuvirtide and this compound lies in their amino acid sequence, length, and the inclusion of specific functional domains. These modifications were rationally designed to enhance the therapeutic profile of the second-generation inhibitor, this compound.

Primary Structure and Chemical Modifications

Enfuvirtide is a 36-amino acid synthetic peptide that mimics the C-terminal heptad repeat (CHR) region of HIV-1 gp41. This compound is a longer, 39-amino acid peptide, engineered with a composite sequence derived from the gp41 CHRs of HIV-1, HIV-2, and Simian Immunodeficiency Virus (SIV)[1][2]. This hybrid sequence broadens its potential activity.

Both peptides are chemically synthesized and feature standard modifications to enhance stability: an acetyl group at the N-terminus (N-acetylation) and an amide group at the C-terminus (C-amidation). These modifications neutralize the terminal charges, making the peptides more resistant to degradation by exopeptidases and better mimics of a native protein structure[3][4].

A key sequence difference is the inclusion of a Pocket-Binding Domain (PBD) at the N-terminus of this compound, a feature absent in Enfuvirtide[1][5]. This domain is designed to interact with a conserved hydrophobic pocket on the N-terminal heptad repeat (NHR) of gp41, leading to a more stable interaction.

FeatureEnfuvirtide (T-20)This compound (T-1249)
Amino Acid Sequence Ac-YTSLIHSLIEESQNQQEKNEQELLELDKWA SLWNWF-NH₂Ac-WQEWEQKITALLEQAQIQQEKNEYELQKLDKWA SLWNWF-NH₂
Length 36 Amino Acids39 Amino Acids
N-Terminus AcetylatedAcetylated
C-Terminus AmidatedAmidated
Pocket-Binding Domain AbsentPresent (N-terminal region)
Origin of Sequence HIV-1 gp41 CHRHybrid of HIV-1, HIV-2, & SIV gp41 CHR

Table 1: Comparison of Primary Structure and Modifications. The core CHR-mimicking regions are bolded for emphasis.

Higher-Order Structure

Both peptides adopt an α-helical conformation when binding to their target on gp41. However, molecular dynamics studies and experimental data suggest that this compound has a significantly greater intrinsic α-helical structure in solution compared to Enfuvirtide. This increased helicity may be a contributing factor to its enhanced inhibitory efficiency, as a more pre-formed helical structure could facilitate faster and more stable binding to the gp41 NHR target[5].

Mechanism of Action and Binding Affinity

Enfuvirtide and this compound share the same general mechanism: they bind to the N-terminal heptad repeat (HR1) of gp41 during a transient pre-hairpin intermediate state. This binding event physically obstructs the conformational change required for the C-terminal heptad repeat (HR2) to fold back onto HR1, thereby preventing the formation of the six-helix bundle (6-HB) necessary for the fusion of viral and host cell membranes.

The primary mechanistic difference stems from this compound's PBD. This domain allows this compound to engage with a conserved hydrophobic pocket on the gp41 NHR trimer, an interaction Enfuvirtide lacks[5]. This additional binding confers higher affinity and stability to the this compound-gp41 complex. Consequently, this compound is not only more potent against wild-type HIV-1 but also retains significant activity against viral strains that have developed resistance to Enfuvirtide through mutations in the HR1 binding site[2].

HIV_Fusion_Inhibition cluster_0 HIV-1 Fusion Process cluster_1 Inhibitor Action gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binds gp41 gp41 (Native) CCR5 Co-receptor CD4->CCR5 2. Co-receptor Binding gp41_pre gp41 Pre-Hairpin Intermediate (HR1 Exposed) CCR5->gp41_pre 3. Conformational Change six_hb 6-Helix Bundle (Fusion-Active State) gp41_pre->six_hb 4. HR2 folds onto HR1 fusion Membrane Fusion six_hb->fusion ENF Enfuvirtide (T-20) ENF->gp41_pre Binds HR1 TIF This compound (T-1249) TIF->gp41_pre Binds HR1 + Pocket

Mechanism of HIV fusion and inhibition by this compound and Enfuvirtide.

Quantitative Comparison: Potency and Efficacy

The structural enhancements of this compound translate directly into superior antiviral activity, particularly against Enfuvirtide-resistant HIV-1 strains. While direct, side-by-side binding affinity (Kd) measurements are not widely published, cell-based assays show this compound has an approximately eight-fold higher affinity for cells than Enfuvirtide, which is correlated with its higher efficacy[1]. The most common metric for comparison is the 50% inhibitory concentration (IC₅₀).

CompoundTarget Virus StrainMean IC₅₀ (nM)Fold Difference (vs. Enfuvirtide)Reference
Enfuvirtide (T-20) HIV-1 NL4-3 (Wild-Type)26.73-[6]
This compound (T-1249) HIV-1 NL4-3 (Wild-Type)3.447.8x more potent [6]
Enfuvirtide (T-20) T-20 Resistant Mutant>1000-[6]
This compound (T-1249) T-20 Resistant Mutant20-50>20x more potent [6][7]
Enfuvirtide (T-20) HIV-2Inactive-[6]
This compound (T-1249) HIV-2ActiveActive [6]

Table 2: Comparative Antiviral Potency (IC₅₀). Data synthesized from multiple sources illustrates this compound's enhanced potency and broader spectrum of activity.

Experimental Protocols for Structural Analysis

The characterization of peptides like this compound and Enfuvirtide relies on a suite of biophysical techniques. Below are generalized protocols for key experiments.

Circular Dichroism (CD) Spectroscopy for Secondary Structure

This protocol outlines the determination of the α-helical content of a fusion inhibitor peptide.

  • Sample Preparation:

    • Dissolve the lyophilized peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 50-100 µM.

    • To induce helicity, a separate sample can be prepared in the same buffer containing 50% (v/v) trifluoroethanol (TFE).

    • Prepare a buffer-only blank for background correction.

  • Instrument Setup:

    • Use a calibrated CD spectrometer.

    • Purge the instrument with nitrogen gas for at least 30 minutes.

    • Set the temperature to 25°C using a Peltier temperature controller.

  • Data Acquisition:

    • Use a quartz cuvette with a 1 mm path length.

    • Record CD spectra from 260 nm to 190 nm.

    • Set the scanning speed to 100 nm/min, bandwidth to 1 nm, and data pitch to 0.5 nm.

    • Average 3-5 scans for both the sample and the blank to improve the signal-to-noise ratio.

  • Data Analysis:

    • Subtract the blank spectrum from the sample spectrum.

    • Convert the raw data (millidegrees) to Mean Residue Ellipticity [θ].

    • Analyze the resulting spectrum using deconvolution software (e.g., K2D3, DichroWeb) to estimate the percentage of α-helix, β-sheet, and random coil. α-helices show characteristic negative bands near 222 nm and 208 nm.

CD_Workflow A Peptide Sample Preparation (50-100 µM) B Instrument Setup (N₂ Purge, 25°C) A->B C Data Acquisition (Scan 190-260 nm) B->C D Background Subtraction C->D E Data Conversion (to Mean Residue Ellipticity) D->E F Deconvolution Analysis E->F G Secondary Structure Estimation (%) F->G

Workflow for CD Spectroscopy Analysis.
NMR Spectroscopy for 3D Structure Determination

This protocol provides a general workflow for determining the solution structure of a peptide.

  • Sample Preparation:

    • For assignment of resonances, uniformly ¹⁵N- and ¹³C-labeled peptide is typically required, produced via recombinant expression.

    • Dissolve the labeled peptide to a concentration of 0.5-1.0 mM in a 90% H₂O / 10% D₂O buffer system (e.g., 20 mM phosphate, 50 mM NaCl, pH 6.5).

    • Add a small amount of a chemical shift reference standard (e.g., DSS).

  • Data Acquisition:

    • Use a high-field NMR spectrometer (≥600 MHz) equipped with a cryoprobe.

    • Acquire a series of 2D and 3D NMR experiments at a constant temperature (e.g., 298 K).

      • 2D ¹H-¹⁵N HSQC: Correlates backbone amide protons and nitrogens.

      • 3D HNCACB, CBCA(CO)NH: For sequential backbone resonance assignment.

      • 3D HCCH-TOCSY: For side-chain resonance assignment.

      • 3D ¹⁵N-edited NOESY-HSQC: To obtain through-space distance restraints (<5 Å) between protons.

  • Data Processing and Analysis:

    • Process the raw data using software such as NMRPipe.

    • Use analysis software (e.g., CARA, SPARKY) to pick peaks and assign resonances sequentially through the peptide backbone and side chains.

  • Structure Calculation:

    • Assign cross-peaks in the NOESY spectra and convert their volumes into upper distance restraints.

    • Use software like CYANA or XPLOR-NIH to calculate an ensemble of 3D structures that satisfy the experimental distance and dihedral angle restraints.

  • Structure Refinement and Validation:

    • Refine the calculated structures in a water box using molecular dynamics simulations.

    • Validate the quality of the final structure ensemble using tools like PROCHECK-NMR to assess stereochemical quality.

NMR_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis & Calculation A Labeled Peptide Sample Prep (0.5-1.0 mM) B1 2D/3D NMR Experiments (HSQC, HNCACB, NOESY) A->B1 C Data Processing (e.g., NMRPipe) B1->C D Resonance Assignment (Backbone & Side-chain) C->D E NOE Assignment & Distance Restraint Generation D->E F 3D Structure Calculation (e.g., CYANA) E->F G Structure Refinement & Validation F->G H Final Structure Ensemble G->H

References

Tifuvirtide Peptide: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tifuvirtide (T-1249) is a second-generation HIV fusion inhibitor, a synthetic peptide designed to block the entry of the human immunodeficiency virus (HIV) into host cells. As a therapeutic peptide, its efficacy is intrinsically linked to its physicochemical properties, primarily its solubility and stability. This technical guide provides an in-depth overview of the core solubility and stability characteristics of this compound, offering valuable data and methodologies for researchers and professionals in the field of drug development.

It is important to note that publicly available, quantitative data specifically for this compound is limited. Therefore, where specific data for this compound is unavailable, data for Enfuvirtide (T-20), a structurally and functionally similar first-generation HIV fusion inhibitor, is used as a reasonable surrogate to infer the likely properties of this compound. This is based on their shared mechanism of action and peptide nature.

Solubility Profile

The solubility of a peptide therapeutic is a critical factor for its formulation, bioavailability, and ultimately, its clinical utility. Peptides, like this compound, can exhibit complex solubility behavior influenced by their amino acid sequence, post-translational modifications, and the physicochemical properties of the solvent.

General Solubility Characteristics of Peptides

The solubility of peptides is governed by the polarity of their constituent amino acids. The presence of charged (acidic and basic) and polar residues enhances aqueous solubility, while a high proportion of hydrophobic residues can lead to poor solubility in aqueous media. The overall charge of a peptide at a given pH is a key determinant of its solubility.

Quantitative Solubility Data
Solvent/ConditionSolubility (Enfuvirtide)Reference
Pure WaterNegligible[1][2]
Aqueous Buffer (pH 7.5)85-142 g/100 mL[1][2]
DMSO100 mg/mL (22.26 mM)[3]
Water (as Enfuvirtide Acetate)100 mg/mL (22.26 mM)[3]

Note: This data is for Enfuvirtide and should be considered as an approximation for this compound.

Factors Influencing this compound Solubility
  • pH: The solubility of peptides is highly pH-dependent. For peptides with a net charge, solubility is generally lowest near their isoelectric point (pI) and increases as the pH moves away from the pI.

  • Ionic Strength: The presence of salts can either increase ("salting in") or decrease ("salting out") peptide solubility.

  • Temperature: Temperature can have a variable effect on peptide solubility.

  • Organic Co-solvents: For hydrophobic peptides, the addition of organic solvents like DMSO, acetonitrile, or ethanol can enhance solubility.[4]

Stability Profile

The stability of a peptide therapeutic is paramount to ensure its safety and efficacy throughout its shelf-life and during administration. Peptide degradation can occur through various physical and chemical pathways.

General Peptide Stability Considerations

Peptides are susceptible to degradation through several mechanisms:

  • Chemical Instability: This includes oxidation (particularly of Met, Cys, Trp, His, and Tyr residues), deamidation (of Asn and Gln), hydrolysis of the peptide backbone, and disulfide bond scrambling.

  • Physical Instability: This involves aggregation, precipitation, and adsorption to surfaces.

Stability Data

Specific stability data for this compound is not extensively published. However, general stability testing protocols for peptides are well-established. Stability is typically assessed under various conditions of temperature, pH, and light exposure.

ConditionObservation (General for Peptides)
Temperature
Refrigerated (2-8 °C)Generally recommended for long-term storage of peptide solutions to minimize degradation.
Room Temperature (20-25 °C)Shorter-term stability; degradation rate increases with temperature.
Elevated Temperature (≥ 37 °C)Accelerated degradation; used in stress testing to predict long-term stability.
pH
Acidic (pH < 4)Can lead to hydrolysis of the peptide backbone, particularly at Asp-Pro and Asp-Xxx bonds.
Neutral (pH 6-8)Generally the range of optimal stability for many peptides.
Basic (pH > 8)Can promote deamidation and oxidation.
Light
PhotostabilityExposure to UV light can lead to photodegradation of sensitive residues like Trp and Tyr.
Degradation Pathways

The primary degradation pathways for peptides like this compound are likely to be hydrolysis and aggregation. The presence of susceptible amino acid residues in its sequence would determine the specific degradation products.

Experimental Protocols

This section outlines the general methodologies for determining the solubility and stability of peptides like this compound.

Solubility Determination Protocol

A common method to determine peptide solubility is through a stepwise approach:

  • Initial Solvent Screening: Start with a small amount of the lyophilized peptide.[5] The first solvent to try is typically sterile, distilled water.[6]

  • Aiding Dissolution: If the peptide does not readily dissolve, the following techniques can be employed sequentially:

    • Vortexing: Agitate the sample to promote dissolution.

    • Sonication: Use a sonicator bath to break up peptide aggregates.[5]

    • pH Adjustment: Based on the peptide's net charge (calculated from its amino acid sequence), adjust the pH. For basic peptides, a small amount of dilute acetic acid can be added. For acidic peptides, a dilute solution of ammonium bicarbonate or sodium hydroxide can be used.

    • Organic Co-solvents: For very hydrophobic peptides, a small amount of an organic solvent like DMSO can be used to initially dissolve the peptide, followed by dilution with an aqueous buffer.[6]

  • Quantification: Once a clear solution is obtained, the concentration can be determined using methods such as UV-Vis spectrophotometry (at 280 nm if the peptide contains Trp or Tyr residues) or by amino acid analysis.

Stability Testing Protocol (using HPLC)

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for assessing peptide stability.

  • Method Development: Develop a reverse-phase HPLC (RP-HPLC) method capable of separating the intact peptide from its potential degradation products.[7]

  • Forced Degradation Studies: Subject the peptide solution to stress conditions (e.g., high temperature, extreme pH, oxidative and photolytic stress) to generate degradation products.[8] This helps to demonstrate the specificity of the analytical method.

  • Stability Study Setup:

    • Prepare solutions of the peptide in relevant buffers and store them under various conditions (e.g., -20°C, 4°C, 25°C, 40°C) in the dark and exposed to light.[7]

    • At specified time points (e.g., 0, 1, 2, 4 weeks, and longer for long-term stability), withdraw aliquots for analysis.[7]

  • Analysis:

    • Analyze the samples by the validated RP-HPLC method.

    • Quantify the peak area of the intact peptide and any new peaks corresponding to degradation products.

    • The stability is reported as the percentage of the intact peptide remaining over time.

Visualizations

HIV Fusion Inhibition Pathway

This compound, like Enfuvirtide, acts by inhibiting the fusion of the HIV-1 virus with the host cell membrane. This process is mediated by the viral envelope glycoprotein gp160, which consists of gp120 and gp41 subunits.

HIV_Fusion_Inhibition cluster_virus HIV-1 Virus cluster_cell Host Cell (CD4+) cluster_inhibition Inhibition gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 gp41->gp41 4. gp41 Refolds (6-Helix Bundle) -> FUSION CCR5_CXCR4 Co-receptor (CCR5/CXCR4) CD4->CCR5_CXCR4 2. Conformational Change & Co-receptor Binding CCR5_CXCR4->gp41 3. gp41 Unfolds This compound This compound This compound->gp41 Binds to gp41 HR1 Prevents Refolding

Caption: Mechanism of HIV-1 fusion and inhibition by this compound.

Experimental Workflow for Peptide Stability Testing

The following diagram illustrates a typical workflow for assessing the stability of a peptide therapeutic like this compound.

Stability_Workflow Peptide_Prep Peptide Solution Preparation Stress_Conditions Incubation under Stress Conditions (Temp, pH, Light) Peptide_Prep->Stress_Conditions Time_Points Sampling at Defined Time Points Stress_Conditions->Time_Points HPLC_Analysis RP-HPLC Analysis Time_Points->HPLC_Analysis Data_Analysis Data Analysis (% Peptide Remaining) HPLC_Analysis->Data_Analysis Stability_Profile Stability Profile Generation Data_Analysis->Stability_Profile

Caption: Workflow for peptide stability assessment using HPLC.

Conclusion

The solubility and stability of this compound are critical attributes that influence its development as a therapeutic agent. While specific quantitative data for this compound remains limited, leveraging data from the related peptide Enfuvirtide and applying established principles of peptide chemistry provides a strong framework for its characterization. The experimental protocols outlined in this guide offer a systematic approach for researchers to determine the solubility and stability profiles of this compound and other peptide-based drug candidates. A thorough understanding of these properties is essential for the successful formulation and clinical application of this important class of antiretroviral drugs.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tifuvirtide, also known as T-1249, is a second-generation HIV fusion inhibitor that emerged as a potential successor to the first-in-class drug Enfuvirtide (T-20). Developed by Trimeris and later licensed to Roche, this compound showed promise with its potent in vitro activity against a broad range of HIV-1 isolates, including those resistant to Enfuvirtide.[1] Despite its potential, the clinical development of this compound was ultimately discontinued due to challenges related to its formulation and delivery. This guide provides a comprehensive technical overview of the intellectual property surrounding this compound, details the experimental protocols used to evaluate its efficacy, and presents key quantitative data.

Intellectual Property and Patents

One of the most relevant patents is US Patent 7,297,784 , titled "DNA encoding T-1249 and other viral fusion inhibitor peptides useful for treating aids." This patent, assigned to Trimeris, Inc., claims the nucleic acid sequences that encode for T-1249 (this compound) and other related antiviral peptides. This represents a crucial piece of intellectual property, as it protects the genetic blueprint for producing the therapeutic peptide.

Patent/Application NumberTitleAssigneeKey Aspects
US7297784B2 DNA encoding T-1249 and other viral fusion inhibitor peptides useful for treating aidsTrimeris, Inc.Claims the DNA sequences that code for the this compound (T-1249) peptide, protecting its method of production via recombinant DNA technology.

It is important to note that the patent landscape for peptide-based therapeutics can be complex, often involving multiple patents covering various aspects such as specific amino acid sequences, modifications, formulations, and methods of use. The development of this compound was built upon the foundational intellectual property of the earlier fusion inhibitor, Enfuvirtide.

Mechanism of Action: Inhibiting HIV-1 Fusion

This compound's mechanism of action is centered on the disruption of the HIV-1 envelope glycoprotein gp41, a critical component of the viral fusion machinery. The process of HIV-1 entry into a host cell is a multi-step event:

  • Binding: The viral surface glycoprotein, gp120, binds to the CD4 receptor on the surface of a target T-cell.

  • Co-receptor Binding: This initial binding triggers a conformational change in gp120, allowing it to bind to a co-receptor, either CCR5 or CXCR4.

  • gp41 Activation: The gp120-co-receptor interaction induces a dramatic conformational change in the transmembrane glycoprotein gp41. This exposes the N-terminal heptad repeat (NHR) and C-terminal heptad repeat (CHR) regions of gp41.

  • Six-Helix Bundle Formation: The exposed NHR and CHR regions then interact, folding into a thermostable six-helix bundle structure. This bundle brings the viral and cellular membranes into close proximity, driving the fusion of the two membranes and allowing the viral core to enter the host cell.

This compound, being a synthetic peptide that mimics a portion of the gp41 CHR region, acts as a competitive inhibitor. It binds to the NHR region of gp41 before the native CHR can, thereby preventing the formation of the critical six-helix bundle.[2][3] This blockade of the final conformational change effectively halts the fusion process and prevents viral entry.

HIV_Fusion_Inhibition cluster_virus HIV-1 Virion cluster_cell Host T-Cell cluster_fusion Fusion Process gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 (pre-fusion) CCR5 CCR5/CXCR4 Co-receptor CD4->CCR5 2. Co-receptor Binding gp41_intermediate gp41 Pre-Hairpin Intermediate (NHR Exposed) CCR5->gp41_intermediate 3. gp41 Conformational Change six_helix Six-Helix Bundle Formation gp41_intermediate->six_helix 4. NHR-CHR Interaction fusion Membrane Fusion & Viral Entry six_helix->fusion 5. Fusion This compound This compound This compound->gp41_intermediate Inhibition p24_Assay_Workflow start Start cell_culture Culture PBMCs or T-cell line start->cell_culture infection Infect cells with HIV-1 + serial dilutions of this compound cell_culture->infection incubation Incubate for 3-7 days infection->incubation supernatant Harvest culture supernatant incubation->supernatant elisa Perform p24 Antigen Capture ELISA supernatant->elisa analysis Read absorbance and calculate IC50 elisa->analysis end End analysis->end Cell_Fusion_Assay_Logic cluster_effector Effector Cell cluster_target Target Cell env HIV-1 Env (gp120/gp41) fusion Cell-Cell Fusion env->fusion reporter Reporter Gene (e.g., Luciferase) activation Reporter Gene Activation reporter->activation receptors CD4 + Co-receptor receptors->fusion tat Tat Protein tat->reporter trans-activates fusion->tat Tat enters effector cell signal Measurable Signal (Light/Color) activation->signal This compound This compound This compound->fusion Inhibits

References

Methodological & Application

Quantifying Tifuvirtide in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantification of Tifuvirtide, a peptide HIV-1 fusion inhibitor, in biological samples. The primary focus is on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method for bioanalysis.

Introduction to this compound and its Quantification

This compound (T-1249) is an antiretroviral drug belonging to the class of HIV fusion inhibitors.[1] It is designed to block the fusion of HIV with host cells, a critical step in the viral replication process.[1] Accurate quantification of this compound in biological matrices such as plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. LC-MS/MS has emerged as the preferred method for this purpose due to its high sensitivity and specificity.[2][3][4]

Mechanism of Action

This compound targets the gp41 subunit of the HIV envelope glycoprotein.[5] By binding to the first heptad-repeat (HR1) in gp41, it prevents the conformational changes necessary for the fusion of the viral and cellular membranes, thereby inhibiting viral entry into the host cell.[5] this compound has shown activity against HIV strains that are resistant to another fusion inhibitor, Enfuvirtide (T-20), as it binds to a slightly different region of the virus.[1]

HIV_Fusion_Inhibition cluster_host Host Cell (CD4+) cluster_hiv HIV-1 Virion CD4 CD4 Receptor CCR5 CCR5/CXCR4 Co-receptor CD4->CCR5 2. Co-receptor   Binding gp41 gp41 CCR5->gp41 3. gp41 Unfolds gp120 gp120 gp120->CD4 1. Binding This compound This compound gp41->this compound 4. This compound Binding to gp41 HR1 Fusion_Blocked Membrane Fusion Blocked This compound->Fusion_Blocked 5. Conformational Change     Inhibited

Mechanism of this compound in inhibiting HIV-1 entry into host cells.

Quantitative Analysis using LC-MS/MS

A validated LC-MS/MS method for the simultaneous quantification of this compound and Enfuvirtide in human plasma has been developed.[2][3][4] This method demonstrates good linearity, precision, and accuracy, making it suitable for clinical and research applications.

Data Presentation
ParameterThis compoundReference
Linearity Range 20 - 10,000 ng/mL[2][4]
Intra-assay Precision ≤13%[2][4]
Inter-assay Precision ≤13%[2][4]
Deviation from Nominal Concentration ≤13%[2][4]
Experimental Workflow

The general workflow for quantifying this compound in biological samples involves sample preparation, chromatographic separation, and mass spectrometric detection.

Tifuvirtide_Quantification_Workflow start Start: Biological Sample (e.g., Human Plasma) sample_prep Sample Preparation (Solid-Phase Extraction) start->sample_prep lc_separation Liquid Chromatography (Reversed-Phase C18 Column) sample_prep->lc_separation ms_detection Mass Spectrometry (Triple Quadrupole, ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis (Peak Integration, Quantification) ms_detection->data_analysis end End: this compound Concentration data_analysis->end

General experimental workflow for this compound quantification.

Detailed Experimental Protocols

The following protocols are based on a validated method for the quantification of this compound in human plasma using LC-MS/MS.[2][3][4]

Materials and Reagents
  • This compound reference standard

  • Deuterated this compound (d50-Tifuvirtide) as internal standard[2][4]

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid

  • Human plasma (blank)

  • Solid-phase extraction (SPE) cartridges (e.g., vinyl-copolymer)[2][3][4]

Sample Preparation: Solid-Phase Extraction (SPE)
  • Conditioning: Condition the SPE cartridges according to the manufacturer's instructions.

  • Loading: Load the plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge to remove interfering substances.

  • Elution: Elute this compound and the internal standard from the cartridge using an appropriate elution solvent.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in the mobile phase for injection into the LC-MS/MS system.

Note: For Enfuvirtide, a simpler protein precipitation method using two volumes of acetonitrile to one volume of plasma has also been described.[6][7]

Liquid Chromatography Conditions
ParameterValueReference
Column Symmetry 300 C18, 50 mm x 2.1 mm, 3.5 µm[2][3][4]
Mobile Phase A Water with 0.25% (v/v) formic acid[2][3][4]
Mobile Phase B Acetonitrile with 0.25% (v/v) formic acid[2][3][4]
Flow Rate Gradient[2][3][4]
Injection Volume Not specified
Column Temperature Not specified
Mass Spectrometry Conditions
ParameterValueReference
Instrument Triple quadrupole mass spectrometer[2][4]
Ionization Mode Positive ion electrospray (ESI+)[2][4]
Detection Mode Multiple Reaction Monitoring (MRM)[2][4]
MRM Transitions Specific precursor-to-product ion transitions for this compound and the internal standard should be optimized.
Calibration and Quality Control
  • Prepare calibration standards by spiking blank human plasma with known concentrations of this compound.

  • Prepare quality control (QC) samples at low, medium, and high concentrations to assess the accuracy and precision of the assay.

  • Analyze the calibration standards and QC samples along with the unknown samples in each analytical run.

Conclusion

The LC-MS/MS method described provides a robust and reliable approach for the quantification of this compound in biological matrices. Adherence to these protocols and proper validation are essential for obtaining accurate and reproducible results in research and clinical settings.

References

Application Note: Quantitative Analysis of Tifuvirtide in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Tifuvirtide (T-1249), a second-generation HIV fusion inhibitor, in human plasma. The protocol employs solid-phase extraction (SPE) for sample clean-up and a reversed-phase chromatographic separation. Detection is achieved using a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM). This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of this compound.

Introduction

This compound (T-1249) is a synthetic peptide that belongs to the class of HIV fusion inhibitors. It is designed to block the conformational change in the HIV-1 gp41 protein, which is a critical step for the fusion of the viral and cellular membranes, thereby preventing viral entry into host cells. As a therapeutic agent, accurate and reliable quantification of this compound in biological matrices is essential for pharmacokinetic assessments, dose-response studies, and overall drug development. This document provides a detailed protocol for the analysis of this compound in human plasma using LC-MS/MS, a technique renowned for its high sensitivity and specificity.

Materials and Reagents

  • This compound reference standard

  • Deuterated this compound (d50-Tifuvirtide) internal standard (IS)

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Formic acid, LC-MS grade

  • Human plasma (K2-EDTA)

  • Vinyl-copolymer solid-phase extraction (SPE) cartridges

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction method is employed to extract this compound and its internal standard from human plasma.[1][2][3]

  • Conditioning: Condition the vinyl-copolymer SPE cartridges.

  • Equilibration: Equilibrate the cartridges.

  • Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge to remove interfering substances.

  • Elution: Elute the analyte and internal standard from the cartridge.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in the mobile phase for LC-MS/MS analysis.

G cluster_prep Sample Preparation Workflow plasma Human Plasma Sample add_is Add d50-Tifuvirtide (IS) plasma->add_is spe Solid-Phase Extraction (SPE) on Vinyl-Copolymer Cartridge add_is->spe wash Wash Cartridge spe->wash elute Elute this compound and IS wash->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute analysis Inject into LC-MS/MS reconstitute->analysis

Sample Preparation Workflow
LC-MS/MS Analysis

The analysis is performed on a liquid chromatography system coupled to a triple quadrupole mass spectrometer.

G cluster_analysis LC-MS/MS Analytical Workflow lc_system Liquid Chromatography System column Symmetry 300 C18 Column lc_system->column Mobile Phase Gradient autosampler Autosampler autosampler->column Injection esi Electrospray Ionization (ESI) Source column->esi Elution ms_system Triple Quadrupole Mass Spectrometer mrm Multiple Reaction Monitoring (MRM) ms_system->mrm esi->ms_system data Data Acquisition and Processing mrm->data

LC-MS/MS Analytical Workflow

Liquid Chromatography Conditions

ParameterCondition
Column Symmetry 300 C18, 50 mm x 2.1 mm, 3.5 µm
Mobile Phase A Water with 0.25% (v/v) Formic Acid
Mobile Phase B Acetonitrile with 0.25% (v/v) Formic Acid
Flow Rate 0.25 mL/min
Gradient A water-acetonitrile gradient is used for chromatographic separation.[1][2][3]

Mass Spectrometry Conditions

ParameterCondition
Instrument Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Ion Electrospray (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)
Internal Standard Deuterated (d50) this compound

Quantitative Data Summary

The method was validated for linearity, precision, and accuracy.[1][2][3]

Table 1: Method Validation Parameters for this compound

ParameterResult
Linearity Range 20 - 10,000 ng/mL
Lower Limit of Quantitation (LLOQ) 20 ng/mL
Intra-assay Precision ≤13%
Inter-assay Precision ≤13%
Accuracy (Deviation from Nominal) ≤13%

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The use of a deuterated internal standard and solid-phase extraction ensures high accuracy and precision. This method is well-suited for supporting clinical and preclinical studies of this compound.

References

Application Notes and Protocols for Developing Tifuvirtide-Resistant HIV Strains In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tifuvirtide (also known as Enfuvirtide or T-20) is an antiretroviral drug belonging to the fusion inhibitor class.[1][2][3] It acts by binding to the first heptad-repeat (HR1) in the gp41 subunit of the HIV envelope glycoprotein, which prevents the conformational changes required for the fusion of the viral and cellular membranes, thus inhibiting viral entry into host cells.[3][4] The development of resistance to this compound is a critical area of study for understanding the long-term efficacy of this drug class and for the development of next-generation fusion inhibitors. Acquired resistance to this compound is primarily associated with mutations in a 10-amino acid motif within the HR1 region of gp41, specifically between residues 36 and 45.[5]

These application notes provide detailed protocols for the in vitro selection and characterization of this compound-resistant HIV-1 strains. The methodologies described are essential for researchers studying HIV drug resistance mechanisms, evaluating the cross-resistance profiles of new antiviral compounds, and assessing the impact of resistance mutations on viral fitness.

Data Presentation: this compound Resistance and Cross-Reactivity

The following tables summarize the quantitative data on the phenotypic resistance of HIV-1 to this compound and the cross-resistance to other fusion inhibitors.

HIV-1 Strain/Mutant This compound (Enfuvirtide) IC50 (µg/mL) Fold Change in Resistance Reference
Wild-Type (Baseline)Varies by assay1
G36D MutantIncreasedSignificant[6]
V38M Mutant7.68[6]
I37V MutantIncreased3.2[6]
Q32R + G36D MutantSimilar to G36D aloneSignificant[6]
Q32H + G36D MutantSimilar to G36D aloneSignificant[6]

Note: IC50 values can vary between experiments and laboratories depending on the specific cell lines, viral strains, and assay conditions used.

Experimental Protocols

Protocol 1: In Vitro Selection of this compound-Resistant HIV-1 Strains

This protocol describes the method for generating this compound-resistant HIV-1 strains by serial passage of the virus in the presence of escalating concentrations of the drug.

Materials:

  • HIV-1 laboratory strain (e.g., NL4-3)

  • Permissive cell line (e.g., MT-4 cells)

  • Complete cell culture medium (e.g., RPMI 1640 with 10% fetal bovine serum, penicillin, and streptomycin)

  • This compound (Enfuvirtide) stock solution

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Centrifuge

  • p24 antigen ELISA kit or similar method for quantifying viral replication

Procedure:

  • Initial Infection and Drug Concentration:

    • Seed MT-4 cells at a density of 3 x 10^5 cells/mL in a 96-well plate.

    • Infect the cells with a wild-type HIV-1 strain (e.g., NL4-3) at a predetermined multiplicity of infection (MOI).

    • Add this compound at a starting concentration that inhibits viral replication by approximately 90% (IC90). This initial concentration needs to be determined empirically for the specific virus and cell line. For some studies, an initial concentration of around 7.8 ng/ml has been used.[7]

  • Viral Passage:

    • Incubate the infected cells at 37°C in a 5% CO2 incubator for 3-5 days, or until cytopathic effects (CPE) are observed in the control wells (no drug).

    • Harvest the cell culture supernatant, which contains the progeny virus.

    • Clarify the supernatant by centrifugation to remove cell debris.

  • Escalation of Drug Concentration:

    • Seed fresh MT-4 cells in a new 96-well plate.

    • Infect the new cells with the virus harvested from the previous passage.

    • Add this compound at the same or a slightly increased concentration (e.g., 2-fold increase). The decision to increase the concentration should be based on the level of viral replication observed in the previous passage.

  • Monitoring Viral Replication:

    • At each passage, monitor viral replication by observing CPE or by quantifying the p24 antigen concentration in the culture supernatant using an ELISA kit.

  • Continued Passaging:

    • Repeat the passaging process (steps 2-4) for multiple rounds. Continue to gradually increase the concentration of this compound as the virus adapts and shows replication at higher drug concentrations.

    • The entire selection process can take several weeks to months. For example, some studies have reported recovering resistant viruses after 38 passages.[8]

  • Isolation and Characterization of Resistant Virus:

    • Once the virus can consistently replicate in the presence of high concentrations of this compound, harvest the viral supernatant.

    • The resistant virus can then be further characterized genotypically and phenotypically.

Protocol 2: Genotypic Characterization of this compound-Resistant HIV-1

This protocol outlines the steps to identify the genetic mutations responsible for this compound resistance.

Materials:

  • Viral RNA extraction kit

  • Reverse transcriptase

  • PCR primers specific for the HIV-1 gp41 region

  • Taq polymerase and PCR reagents

  • DNA sequencing reagents and equipment

  • Bioinformatics software for sequence analysis

Procedure:

  • Viral RNA Extraction:

    • Extract viral RNA from the culture supernatant of the resistant virus using a commercial viral RNA extraction kit.

  • Reverse Transcription and PCR Amplification:

    • Perform reverse transcription to synthesize cDNA from the viral RNA.

    • Amplify the gp41 coding region from the cDNA using PCR with specific primers flanking the HR1 and HR2 domains.

  • DNA Sequencing:

    • Sequence the amplified PCR product. Both population sequencing and clonal sequencing can be performed to identify the dominant and minor resistant variants.

  • Sequence Analysis:

    • Align the obtained sequences with the wild-type HIV-1 sequence to identify amino acid substitutions in the gp41 region.

    • Focus on mutations within the 36-45 amino acid region of HR1, which are known to be associated with this compound resistance.[5]

Protocol 3: Phenotypic Characterization of this compound-Resistant HIV-1

This protocol determines the 50% inhibitory concentration (IC50) of this compound for the resistant viral strains.

Materials:

  • Resistant and wild-type HIV-1 viral stocks

  • TZM-bl reporter cell line (or other suitable target cells)

  • Complete cell culture medium

  • Serial dilutions of this compound

  • 96-well cell culture plates

  • Luciferase assay reagent (if using TZM-bl cells) or p24 ELISA kit

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed TZM-bl cells in a 96-well plate and incubate overnight.

  • Drug Dilution and Infection:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Add the diluted drug to the cells.

    • Infect the cells with a standardized amount of either the resistant or wild-type virus.

  • Incubation:

    • Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • Quantification of Viral Replication:

    • If using TZM-bl cells, measure the luciferase activity, which is indicative of viral entry and replication.

    • Alternatively, measure the p24 antigen concentration in the culture supernatant.

  • IC50 Calculation:

    • Plot the percentage of viral inhibition against the log of the this compound concentration.

    • Calculate the IC50 value, which is the concentration of the drug that inhibits viral replication by 50%, using a non-linear regression analysis.

  • Fold-Change in Resistance:

    • Calculate the fold-change in resistance by dividing the IC50 of the resistant virus by the IC50 of the wild-type virus.

Visualizations

experimental_workflow cluster_selection In Vitro Selection cluster_characterization Characterization of Resistant Strain start Start with Wild-Type HIV-1 infect_cells Infect Permissive Cells (e.g., MT-4) start->infect_cells add_drug Add Initial this compound Concentration (IC90) infect_cells->add_drug passage Culture for 3-5 Days add_drug->passage harvest Harvest Progeny Virus passage->harvest increase_drug Increase this compound Concentration harvest->increase_drug If resistance emerges genotypic Genotypic Analysis (Sequencing of gp41) harvest->genotypic phenotypic Phenotypic Analysis (IC50 Determination) harvest->phenotypic repeat_passage Repeat Passaging increase_drug->repeat_passage repeat_passage->infect_cells

Caption: Experimental workflow for developing this compound-resistant HIV strains.

hiv_entry_inhibition cluster_virus HIV-1 cluster_host Host Cell cluster_fusion Membrane Fusion gp120 gp120 cd4 CD4 Receptor gp120->cd4 1. Binding gp41 gp41 (HR1 & HR2) fusion_pore Fusion Pore Formation gp41->fusion_pore 4. Hairpin Formation coreceptor Co-receptor (CCR5/CXCR4) cd4->coreceptor 2. Co-receptor Binding coreceptor->gp41 3. gp41 Conformational Change viral_entry Viral Entry fusion_pore->viral_entry This compound This compound This compound->gp41 Inhibits Hairpin Formation

References

Application Notes and Protocols for Assessing Tifuvirtide Efficacy Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tifuvirtide (T-1249) is a second-generation HIV fusion inhibitor, a class of antiretroviral drugs that block the entry of the virus into host cells.[1] It is a synthetic peptide derived from the C-terminal heptad repeat (CHR) of the HIV-1 transmembrane glycoprotein gp41. This compound's mechanism of action involves binding to the N-terminal heptad repeat (NHR) of gp41, preventing the conformational changes required for the fusion of the viral and cellular membranes.[2][3] This action effectively halts the viral lifecycle at an early stage. These application notes provide detailed protocols for robust cell-based assays to quantify the efficacy of this compound and other fusion inhibitors.

Mechanism of Action: HIV-1 Entry and Inhibition by this compound

HIV-1 entry into a target T-cell is a sequential process. The viral envelope glycoprotein gp120 first binds to the CD4 receptor on the T-cell surface. This binding triggers a conformational change in gp120, exposing a binding site for a coreceptor, either CCR5 or CXCR4. The interaction with the coreceptor induces a further conformational change, leading to the insertion of the gp41 fusion peptide into the target cell membrane. Gp41 then refolds into a stable six-helix bundle structure, bringing the viral and cellular membranes into close proximity and facilitating membrane fusion. This compound mimics a region of gp41 and competitively binds to a transient intermediate state during this refolding process, thereby preventing the formation of the six-helix bundle and blocking viral entry.[2][3]

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Target T-Cell cluster_inhibition Inhibition gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 gp41->gp41 This compound This compound gp41->this compound Inhibits Coreceptor CCR5/CXCR4 CD4->Coreceptor 2. Co-receptor Binding Coreceptor->gp41 3. gp41 Unfolds

Caption: HIV-1 entry pathway and the mechanism of this compound inhibition.

Quantitative Efficacy of this compound

The antiviral activity of this compound is typically quantified by its 50% inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of viral activity in a given assay. The IC50 values can vary depending on the specific HIV-1 strain, the cell line used, and the assay format.

HIV-1 StrainCoreceptor TropismThis compound (T-1249) IC50 (nM)[4]
NL4-3X43.44
HXB2X43.94
MNX426.73
BalR50.08
JR-CSFR50.04
YU2R50.06
CH64.20CRF07_BC0.06
CH070.1CRF07_BC0.21
CH119.10CRF07_BC0.04
CH120.6CRF07_BC0.13
BJOX002000.03.2CRF07_BC0.07

Experimental Protocols

Two primary types of cell-based assays are recommended for evaluating this compound's efficacy: the Pseudovirus Neutralization Assay and the Cell-Cell Fusion Assay.

Pseudovirus Neutralization Assay

This assay measures the ability of this compound to inhibit the entry of single-round infectious pseudoviruses into target cells. The pseudoviruses are replication-incompetent but carry the HIV-1 envelope glycoproteins and a reporter gene (e.g., luciferase).

a. Materials

  • Cell Lines:

    • HEK293T/17 cells (for pseudovirus production)

    • TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing a Tat-inducible luciferase reporter gene)

  • Plasmids:

    • HIV-1 env expression plasmid for the desired strain

    • An env-deficient HIV-1 backbone plasmid (e.g., pSG3ΔEnv)

  • Reagents:

    • Transfection reagent (e.g., FuGENE 6)

    • Cell culture medium (DMEM with 10% FBS)

    • This compound

    • Luciferase assay reagent (e.g., Britelite Plus)

    • DEAE-Dextran

b. Protocol

Part I: Pseudovirus Production [5][6]

  • Seed HEK293T/17 cells in a T-75 flask to be 50-80% confluent on the day of transfection.

  • Prepare the transfection cocktail by co-transfecting the env expression plasmid and the pSG3ΔEnv backbone plasmid using FuGENE 6 at a 1:2 ratio of DNA to reagent.

  • Incubate the DNA-FuGENE 6 complex for 30 minutes at room temperature.

  • Add the complex to the HEK293T/17 cells and incubate for 3-8 hours at 37°C.

  • Replace the medium with fresh growth medium.

  • Harvest the virus-containing supernatant 48-72 hours post-transfection.

  • Clarify the supernatant by centrifugation and filter through a 0.45 µm filter.

  • Titer the pseudovirus stock on TZM-bl cells to determine the dilution that yields a luciferase signal of approximately 50,000-150,000 relative light units (RLU).

Part II: Neutralization Assay [7][8][9]

  • Seed TZM-bl cells in a 96-well white, flat-bottom plate at 1 x 10^4 cells per well and incubate overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • In a separate 96-well plate, mix the diluted this compound with the titrated pseudovirus. Incubate for 1 hour at 37°C.

  • Remove the medium from the TZM-bl cells and add the this compound-pseudovirus mixture.

  • Incubate for 48 hours at 37°C.

  • Remove the supernatant and add luciferase assay reagent to each well.

  • Measure the luminescence using a luminometer.

  • Calculate the percent neutralization for each this compound concentration relative to the virus-only control wells and determine the IC50 value.

Pseudovirus_Workflow cluster_production Pseudovirus Production cluster_assay Neutralization Assay Transfect Co-transfect HEK293T cells with env and backbone plasmids Harvest Harvest and filter virus supernatant Transfect->Harvest Titer Titer virus on TZM-bl cells Harvest->Titer Seed_TZM Seed TZM-bl cells Infect Infect TZM-bl cells Seed_TZM->Infect Dilute_Tifu Prepare this compound dilutions Incubate_Virus Incubate virus with this compound Dilute_Tifu->Incubate_Virus Incubate_Virus->Infect Readout Measure luciferase activity Infect->Readout

Caption: Experimental workflow for the pseudovirus neutralization assay.

Cell-Cell Fusion Assay (Dual Split Protein Reporter)

This assay measures the fusion between two cell populations: effector cells expressing HIV-1 Env and target cells expressing CD4 and coreceptors. Fusion is quantified by the reconstitution of a split reporter protein, such as dual split protein (DSP) which consists of split Renilla luciferase and split GFP.

a. Materials

  • Cell Lines:

    • HEK293T cells

  • Plasmids:

    • HIV-1 env expression plasmid

    • Plasmids encoding the two halves of the DSP reporter (e.g., DSP1-7 and DSP8-11)

    • Plasmids for CD4 and coreceptor (CCR5 or CXCR4) expression

  • Reagents:

    • Transfection reagent

    • Cell culture medium

    • This compound

    • Luciferase substrate (e.g., EnduRen)

b. Protocol [10][11][12][13][14]

  • Prepare Effector and Target Cells:

    • Effector Cells: Co-transfect HEK293T cells with the HIV-1 env plasmid and the DSP1-7 plasmid.

    • Target Cells: Co-transfect HEK293T cells with plasmids for CD4, the appropriate coreceptor, and the DSP8-11 plasmid.

  • After 24-48 hours, harvest both cell populations.

  • Fusion Assay:

    • In a 96-well plate, pre-incubate the effector cells with serial dilutions of this compound for 30 minutes at 37°C.

    • Add the target cells to the wells containing the effector cells and this compound.

    • Incubate for 2-4 hours at 37°C to allow for cell-cell fusion.

  • Readout:

    • Add the luciferase substrate to the wells.

    • Measure the luminescence to quantify the extent of cell fusion.

  • Calculate the percent inhibition of fusion for each this compound concentration and determine the IC50 value.

Cell_Fusion_Workflow cluster_prep Cell Preparation cluster_assay Fusion Assay Effector Transfect Effector Cells: - HIV-1 Env - DSP1-7 Target Transfect Target Cells: - CD4 & Co-receptor - DSP8-11 Preincubate Pre-incubate Effector cells with this compound Coculture Co-culture Effector and Target cells Preincubate->Coculture Measure Measure luciferase activity Coculture->Measure

Caption: Experimental workflow for the cell-cell fusion assay.

Conclusion

The described cell-based assays provide robust and quantitative methods for evaluating the efficacy of this compound and other HIV fusion inhibitors. The pseudovirus neutralization assay closely mimics the initial steps of viral infection, while the cell-cell fusion assay offers a more direct measure of the inhibition of membrane fusion. Consistent and reproducible data from these assays are crucial for the preclinical and clinical development of novel antiretroviral agents.

References

Animal Models for Tifuvirtide Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tifuvirtide (T-1249) is a second-generation HIV fusion inhibitor, a class of antiretroviral drugs that block the virus from entering host cells.[1] It is a synthetic peptide designed to be effective against HIV-1 strains that have developed resistance to the first-generation fusion inhibitor, Enfuvirtide (T-20).[1] this compound, like Enfuvirtide, targets the gp41 transmembrane glycoprotein of HIV, a critical component of the viral fusion machinery.[1][2] By binding to the HR1 region of gp41, this compound prevents the conformational change required for the fusion of the viral and cellular membranes, thus halting the infection process at an early stage.[3][4]

These application notes provide an overview of the animal models and experimental protocols relevant to the preclinical evaluation of this compound. Due to the limited availability of public data specifically on this compound in animal models, the methodologies and data presented are largely based on studies with the closely related compound Enfuvirtide and general practices in HIV drug development.

Mechanism of Action: HIV Fusion Inhibition

This compound's mechanism of action is centered on the disruption of the HIV entry process. The virus's gp120 surface glycoprotein first binds to the CD4 receptor on a host T-cell.[4] This binding triggers a conformational change in gp120, exposing a binding site for a coreceptor (CCR5 or CXCR4).[4] The subsequent interaction with the coreceptor induces a larger conformational change in the transmembrane glycoprotein gp41.[4] This change involves the transient exposure of two heptad repeat regions, HR1 and HR2.[4] The HR1 and HR2 domains then fold back on each other to form a stable six-helix bundle, pulling the viral and cellular membranes together and facilitating fusion.[4]

This compound mimics the HR2 domain of gp41 and competitively binds to the HR1 domain, preventing the formation of the six-helix bundle.[4] This action effectively arrests the fusion process, leaving the virus unable to enter and infect the host cell.

HIV_Fusion_Inhibition cluster_virus HIV-1 cluster_cell Host Cell (CD4+ T-cell) gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 (HR1, HR2) This compound This compound gp41->this compound 4. This compound binds to HR1 CoR Coreceptor (CCR5/CXCR4) CD4->CoR 2. Conformational Change & Coreceptor Binding CoR->gp41 3. gp41 Unfolds This compound->gp41 Prevents 6-Helix Bundle Formation

HIV Fusion Inhibition by this compound.

Recommended Animal Models

The selection of an appropriate animal model is critical for the preclinical evaluation of anti-HIV therapeutics. Non-human primates (NHPs) and humanized mice are the most relevant models for studying HIV infection and the efficacy of antiretroviral drugs.

  • Non-Human Primates (NHPs): Rhesus macaques (Macaca mulatta) are the most widely used NHP model for AIDS research.[5] They can be infected with Simian Immunodeficiency Virus (SIV) or Simian-Human Immunodeficiency Virus (SHIV), which cause a disease that closely mimics human AIDS. SHIV models, which express the HIV-1 envelope glycoprotein, are particularly useful for evaluating entry inhibitors like this compound.[5]

  • Humanized Mice: These are immunodeficient mice engrafted with human hematopoietic stem cells or tissues, resulting in the development of a functional human immune system.[5] Humanized mice can be directly infected with HIV-1 and are a valuable small animal model for studying viral pathogenesis and testing therapeutic interventions.[5]

Experimental Protocols

Efficacy Studies in SHIV-Infected Rhesus Macaques

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound.

1. Animal Model:

  • Species: Adult male or female Indian-origin rhesus macaques (Macaca mulatta).

  • Health Status: Seronegative for SIV, simian type D retrovirus, and simian T-lymphotropic virus.

2. Virus Challenge:

  • Virus: SHIV (e.g., SHIV-SF162P3), administered intravenously at a pre-tittered dose.

  • Monitoring: Plasma viral load (SIV RNA copies/mL) should be monitored regularly (e.g., weekly) to confirm infection and establish a baseline.

3. This compound Administration:

  • Route: Subcutaneous (SC) injection.

  • Dose: A range of doses should be evaluated (e.g., 1, 3, and 10 mg/kg/day), administered once or twice daily. A vehicle control group (e.g., sterile saline) must be included.

  • Duration: Treatment should be administered for a defined period, typically 4 to 12 weeks.

4. Efficacy Assessment:

  • Primary Endpoint: Change in plasma viral load from baseline. Blood samples should be collected frequently (e.g., twice weekly during the initial phase of treatment, then weekly). Viral RNA is quantified using a validated qRT-PCR assay.

  • Secondary Endpoints:

    • CD4+ T-cell counts: Monitored to assess immune reconstitution.

    • Emergence of drug resistance: Genotypic analysis of the HIV env gene (specifically the gp41 region) should be performed on plasma viral RNA at baseline and at time points of virologic rebound.

Efficacy_Workflow A Animal Selection (Rhesus Macaques) B SHIV Challenge (Intravenous) A->B C Baseline Monitoring (Viral Load, CD4+ Count) B->C D Randomization C->D E This compound Treatment Groups (Subcutaneous Dosing) D->E F Vehicle Control Group D->F G Regular Monitoring (Viral Load, CD4+ Count, Clinical Signs) E->G F->G H Endpoint Analysis (Efficacy & Resistance) G->H

Workflow for Efficacy Studies.
Pharmacokinetic (PK) Studies in Rats

This protocol provides a general method for determining the pharmacokinetic profile of this compound.

1. Animal Model:

  • Species: Sprague-Dawley rats.

  • Group Size: At least 3-4 animals per time point.

2. This compound Administration:

  • Route: Single subcutaneous (SC) injection.

  • Dose: A relevant dose based on in vitro potency (e.g., 5 mg/kg).

3. Sample Collection:

  • Blood samples are collected via a suitable route (e.g., tail vein or saphenous vein) at multiple time points post-injection (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours).

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

4. Bioanalysis:

  • This compound concentrations in plasma are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

5. Data Analysis:

  • Pharmacokinetic parameters are calculated using non-compartmental analysis. Key parameters include:

    • Cmax (Maximum plasma concentration)

    • Tmax (Time to reach Cmax)

    • AUC (Area under the plasma concentration-time curve)

    • t1/2 (Elimination half-life)

Toxicity Studies in Rodents

A general protocol for an acute toxicity study is described.

1. Animal Model:

  • Species: Mice or rats.

  • Groups: At least three dose groups and a control group, with an equal number of male and female animals in each group.

2. This compound Administration:

  • Route: Subcutaneous (SC) injection.

  • Dose: A range of doses, including a high dose expected to produce some toxic effects.

  • Duration: Single dose or repeated dosing for a defined period (e.g., 7 or 28 days).

3. Observations:

  • Clinical Signs: Animals are observed for any signs of toxicity, such as changes in behavior, appearance, and body weight, at regular intervals.

  • Hematology and Clinical Chemistry: Blood samples are collected at the end of the study for analysis of key hematological and biochemical parameters.

  • Histopathology: At necropsy, major organs and tissues are collected, weighed, and examined for gross pathological changes. Tissues are then processed for histopathological evaluation.

Quantitative Data

As specific preclinical data for this compound in animal models is not publicly available, the following tables present data for the related fusion inhibitor, Enfuvirtide, to provide a reference for expected outcomes.

Table 1: Pharmacokinetic Parameters of Enfuvirtide in Humans (Note: Animal PK data for Enfuvirtide is limited in publicly available literature. Human data is provided for reference.)

ParameterValueReference
Bioavailability (SC)84.3%[6]
Tmax (single 90 mg SC dose)8 hours (median)[6]
Cmax (single 90 mg SC dose)4.59 ± 1.5 µg/mL[6]
Elimination Half-life (t1/2)3.8 hours[6]
Volume of Distribution (Vd)5.5 L[6]
Plasma Protein Binding~92%[6]

Table 2: Efficacy of Enfuvirtide in Human Clinical Trials (TORO 1 & TORO 2 Studies) (Data from treatment-experienced patients at 24 weeks)

ParameterEnfuvirtide + Optimized BackgroundOptimized Background AloneReference
TORO 1 Study [7]
Mean Change in HIV-1 RNA (log10 copies/mL)-1.696-0.764[7]
Mean Change in CD4+ Cell Count (cells/mm³)+76+32[7]
TORO 2 Study [8]
Mean Change in HIV-1 RNA (log10 copies/mL)-1.429-0.648[8]
Mean Change in CD4+ Cell Count (cells/mm³)+65.5+38.0[8]

Table 3: Common Adverse Events Associated with Enfuvirtide (Note: Based on human clinical trial data. Toxicity in animal models may differ.)

Adverse EventFrequencyDescriptionReference
Injection Site Reactions>90%Pain, erythema, induration, nodules, and cysts at the injection site.[3]
Increased risk of bacterial pneumoniaObserved in clinical trialsMechanism not fully elucidated.[3]
Hypersensitivity reactions<1%Rash, fever, nausea, vomiting, chills, rigors, hypotension.[3]

Conclusion

The preclinical development of this compound necessitates robust evaluation in relevant animal models. While specific data for this compound remains limited in the public domain, the established methodologies for other HIV fusion inhibitors, such as Enfuvirtide, provide a strong framework for designing and executing efficacy, pharmacokinetic, and toxicity studies. The use of NHP and humanized mouse models will be crucial in determining the in vivo profile of this compound and its potential as a therapeutic agent for HIV infection, particularly in cases of resistance to other antiretrovirals.

References

Application Notes & Protocols: Long-Term Tifuvirtide Administration in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Tifuvirtide (T-1249) is a second-generation HIV fusion inhibitor, an analogue of Enfuvirtide (T-20), designed to block the entry of the human immunodeficiency virus (HIV) into host cells.[1] It is a synthetic peptide that targets the HIV-1 envelope glycoprotein gp41, a critical component of the viral fusion machinery.[2][3][4] Long-term in vitro studies are essential for evaluating the sustained efficacy, potential for cytotoxicity, and the emergence of drug-resistant viral variants. These notes provide a comprehensive guide to the methodologies required for such investigations.

Mechanism of Action of this compound

HIV entry into a target cell is a multi-step process initiated by the binding of the viral glycoprotein gp120 to the CD4 receptor and a coreceptor (CCR5 or CXCR4) on the host cell surface.[4][5] This binding triggers conformational changes in the transmembrane glycoprotein gp41, exposing its N-terminal heptad repeat (HR1) and C-terminal heptad repeat (HR2) domains.[5][6] The HR1 and HR2 domains then interact to form a stable six-helix bundle (6-HB), pulling the viral and cellular membranes into close proximity and facilitating membrane fusion.[2][6]

This compound acts by mimicking the HR2 domain of gp41. It competitively binds to the HR1 domain in its transient, pre-fusion state.[3][7] This binding prevents the interaction between the viral HR1 and HR2 domains, thereby blocking the formation of the six-helix bundle and inhibiting the fusion of the viral and cell membranes.[2][7]

HIV_Fusion_Inhibition Mechanism of HIV-1 Fusion and this compound Inhibition cluster_virus HIV-1 cluster_cell Host Cell (CD4+) cluster_action Action gp120 gp120 Binding 1. Binding gp120->Binding gp41 gp41 (HR1/HR2) This compound This compound CD4 CD4 Receptor CCR5 CCR5/CXCR4 Coreceptor CellMembrane Cell Membrane Binding->CD4 ConformationalChange 2. Conformational Change Binding->ConformationalChange triggers ConformationalChange->gp41 exposes HR1 Fusion 4. Membrane Fusion ConformationalChange->Fusion leads to 6-helix bundle formation Inhibition 3a. Inhibition ConformationalChange->Inhibition HR1 is target Inhibition->Fusion BLOCKS This compound->Inhibition binds to HR1

Mechanism of HIV-1 Fusion and this compound Inhibition

Experimental Protocols

Long-term administration studies require continuous cell culture over several weeks or months, with regular monitoring of viral activity, cell health, and genetic changes in the virus.

LT_Workflow Workflow for Long-Term this compound Cell Culture start Start: Prepare Target Cells (e.g., PM-1, MT-4, PBMCs) infect Infect Cells with HIV-1 Stock start->infect culture Culture cells with serial dilutions of this compound infect->culture passage Continuous Passage & Culture (Weeks to Months) culture->passage monitor Periodic Monitoring (e.g., every 3-4 days) passage->monitor monitor->passage Replenish media & drug harvest Harvest Supernatant & Cell Pellets monitor->harvest Sample collection p24 Assay 1: Viral Replication (p24 ELISA) harvest->p24 cyto Assay 2: Cytotoxicity (MTT / CellTiter-Glo) harvest->cyto geno Assay 3: Genotypic Resistance (gp41 Sequencing) harvest->geno data Data Analysis: Calculate IC50, CC50, Identify Mutations p24->data cyto->data geno->data end End data->end

Workflow for Long-Term this compound Cell Culture
  • Cell Preparation: Culture a suitable HIV-1 susceptible cell line (e.g., PM-1, MT-4, or PHA-stimulated Peripheral Blood Mononuclear Cells - PBMCs) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics. Maintain cells at a density of 0.5 to 1.0 x 10^6 cells/mL.

  • Viral Infection: Infect cells with a laboratory-adapted or clinical isolate of HIV-1 at a pre-determined multiplicity of infection (MOI), typically 0.01-0.1, for 2-4 hours at 37°C.

  • Washing: After infection, wash the cells three times with phosphate-buffered saline (PBS) to remove the free virus.

  • Initiation of Culture: Resuspend the infected cells in fresh culture medium and plate them. Add this compound at a starting concentration equal to its known 50% effective concentration (EC50). Also, maintain a control culture without the drug.

  • Long-Term Maintenance:

    • Every 3-4 days, split the cultures.

    • Collect an aliquot of the cell supernatant for viral load analysis (Protocol 2.2) and an aliquot of cells for viability assessment (Protocol 2.3) and future genetic analysis (Protocol 2.4).

    • Pellet the remaining cells, resuspend in fresh medium containing the same concentration of this compound, and re-seed at the appropriate density.

  • Dose Escalation: If viral replication is suppressed, continue the culture. If viral replication rebounds (indicating potential resistance), increase the concentration of this compound in a stepwise manner (e.g., 2-fold to 5-fold increments) to apply selective pressure for the emergence of resistant variants.[8]

The HIV-1 p24 capsid protein is a reliable marker for viral replication.[9] Its concentration in the culture supernatant can be quantified using a commercial ELISA kit.

  • Sample Preparation: Thaw the collected culture supernatants. If necessary, lyse the viral particles using the lysing buffer provided with the kit to release the p24 antigen.[10]

  • ELISA Procedure (Example using a sandwich ELISA):

    • Add 100-200 µL of standards and prepared samples to duplicate wells of a microplate pre-coated with a mouse monoclonal anti-HIV-1 p24 antibody.[10][11][12]

    • Incubate the plate as per the kit's instructions (e.g., 1-2.5 hours at room temperature or overnight at 4°C).[11]

    • Wash the wells several times to remove unbound material.

    • Add a biotinylated detector antibody and incubate (e.g., 1 hour at room temperature).[10][11]

    • Wash the wells, then add Streptavidin-HRP conjugate and incubate (e.g., 30-45 minutes at room temperature).[11][12]

    • Wash the wells again and add a substrate solution (e.g., TMB). Incubate in the dark until color develops (e.g., 10-30 minutes).[11][12]

    • Add a stop solution to terminate the reaction.[11]

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.[11]

  • Analysis: Calculate the p24 concentration in each sample by comparing its absorbance to the standard curve. A decrease in p24 levels relative to the no-drug control indicates antiviral activity.

It is crucial to ensure that the observed reduction in viral replication is due to the specific antiviral activity of this compound and not its toxicity to the host cells.[13][14]

  • Cell Plating: Plate uninfected cells in a 96-well plate at a density of 1-2 x 10^4 cells/well.

  • Drug Treatment: Add serial dilutions of this compound to the wells, mirroring the concentrations used in the long-term efficacy study. Incubate for the standard passage duration (e.g., 3-4 days).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.[14]

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm.

  • Analysis: Express the results as a percentage of the viability of untreated control cells. This data is used to calculate the 50% cytotoxic concentration (CC50).

The emergence of resistance is a key concern with long-term antiviral administration.[7][15] Resistance to this compound is typically associated with mutations in the HR1 region of the gp41 gene.[8][16][17]

  • DNA Extraction: Extract proviral DNA from the cell pellets collected at various time points.

  • PCR Amplification: Use specific primers to amplify the gp41 region of the HIV-1 env gene.

  • Sequencing: Sequence the PCR products using Sanger or next-generation sequencing methods.

  • Sequence Analysis: Align the obtained sequences with a wild-type reference sequence (e.g., HXB2 or the baseline virus). Identify amino acid substitutions, particularly within the HR1 domain (codons 36-45).[7][16]

Data Presentation and Interpretation

Quantitative data should be systematically organized to facilitate analysis and comparison.

Table 1: Illustrative Antiviral Activity and Cytotoxicity of this compound (Note: Data are for illustrative purposes only.)

CompoundIC50 (nM) [HIV-1 IIIB]CC50 (µM) [PM-1 Cells]Selectivity Index (SI = CC50/IC50)
This compound1.5> 100> 66,667
Enfuvirtide4.2> 100> 23,809

Table 2: Illustrative Genotypic Changes in HIV-1 gp41 after Long-Term this compound Exposure (Note: Data are for illustrative purposes only.)

Time PointThis compound Conc. (nM)Predominant gp41 HR1 MutationsFold-change in IC50
Week 00Wild-Type (GIV motif)1.0
Week 85V38A8.5
Week 1620V38A + N43D45.2
Week 24100Q36D + V38A + N43D> 250

The Selectivity Index (SI) is a critical parameter, representing the therapeutic window of the drug. A higher SI value is desirable. The emergence of mutations in the gp41 HR1 region, such as at positions 36, 38, and 43, is strongly correlated with a decrease in susceptibility to this compound, as indicated by an increase in the IC50 value.[1][8][17]

Resistance_Pathway Logical Pathway of this compound Resistance Development Pressure Continuous Drug Pressure (Long-term this compound) Selection Selective Pressure on HIV-1 Population Pressure->Selection Mutation Survival of Virions with Pre-existing or New Mutations in gp41 HR1 Selection->Mutation Binding Altered HR1 Structure Mutation->Binding Affinity Reduced Binding Affinity of this compound to HR1 Binding->Affinity Efficacy Decreased Drug Efficacy Affinity->Efficacy Rebound Viral Rebound & Replication Efficacy->Rebound Resistance Emergence of a Resistant Viral Population Rebound->Resistance

Logical Pathway of this compound Resistance Development

References

Tifuvirtide in Combination with Other Antiretrovirals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tifuvirtide (T-1249) is a second-generation HIV fusion inhibitor, a class of antiretroviral drugs that block the virus from entering host cells.[1] Developed after the first-in-class fusion inhibitor Enfuvirtide (T-20), this compound was designed to exhibit a broader range of activity, including against HIV-1 strains that have developed resistance to Enfuvirtide.[1][2] this compound, a 39-amino acid synthetic peptide, works by binding to the gp41 protein of the HIV virus, which is essential for the fusion of the viral and cellular membranes.[2][3] This action prevents the virus from delivering its genetic material into the host cell, thereby halting the replication process.[1] Although early clinical studies showed promise, the development of this compound was discontinued due to challenges with its formulation.[3] These notes provide a summary of the available research data, experimental protocols, and the mechanism of action of this compound in combination with other antiretrovirals.

Data Presentation

Efficacy of this compound in Treatment-Experienced Patients

A Phase I/II clinical trial assessed the safety and antiretroviral activity of this compound in 53 HIV-1-infected adults who were experiencing virological failure on an Enfuvirtide-containing regimen.[2] The study demonstrated that replacing Enfuvirtide with this compound (at a dose of 192 mg/day) resulted in a significant reduction in viral load.[2]

ParameterValueReference
Median change in HIV-1 RNA from baseline to day 11-1.26 log₁₀ copies/mL[2]
Percentage of patients with ≥1.0 log₁₀ copies/mL decrease in HIV-1 RNA at day 1173%[2]
In Vitro Synergistic Effects of this compound Combinations

In vitro studies have explored the potential of combining this compound with other fusion inhibitors. These studies suggest a synergistic effect, meaning the combined effect is greater than the sum of the individual effects.

CombinationEffectReference
This compound (T-1249) + Enfuvirtide (T-20)Highly potent synergistic effect against both Enfuvirtide-sensitive and -resistant HIV-1 strains.[3][4]
This compound (T-1249) + T-1144 (third-generation fusion inhibitor) + Enfuvirtide (T-20)Exceptionally potent synergism in inhibiting HIV-1-mediated membrane fusion.[3]

Experimental Protocols

In Vitro Assessment of Antiviral Synergy

This protocol outlines a general method for assessing the synergistic antiviral activity of this compound in combination with other antiretrovirals, based on common virological assays.

Objective: To determine if the combination of this compound and another antiretroviral agent results in synergistic, additive, or antagonistic effects against HIV-1 replication in vitro.

Materials:

  • HIV-1 laboratory-adapted strains (e.g., HIV-1 IIIB) or clinical isolates.

  • Peripheral blood mononuclear cells (PBMCs) or a susceptible cell line (e.g., MT-2 cells).

  • This compound and other antiretroviral agents of interest.

  • Cell culture medium, fetal bovine serum, and antibiotics.

  • 96-well microtiter plates.

  • HIV-1 p24 antigen ELISA kit.

  • Reagents for assessing cell viability (e.g., MTT).

Procedure:

  • Cell Preparation: Isolate PBMCs from healthy donors or culture a susceptible cell line. Adjust the cell concentration to an appropriate density for infection.

  • Drug Preparation: Prepare stock solutions of this compound and the other antiretroviral agent. Create a series of serial dilutions for each drug individually and in combination at fixed ratios.

  • Infection: Pre-incubate the cells with the drug dilutions for a specified period (e.g., 1-2 hours) before adding a standardized amount of HIV-1.

  • Incubation: Culture the infected cells in the presence of the drugs for a period of 3-7 days.

  • Endpoint Analysis:

    • p24 Antigen Quantification: At the end of the incubation period, collect the cell culture supernatant and quantify the amount of HIV-1 p24 antigen using an ELISA kit. This measures the extent of viral replication.

    • Cell Viability Assay: Assess the cytotoxicity of the drug combinations on the cells using an MTT assay to ensure that the observed antiviral effect is not due to cell death.

  • Data Analysis:

    • Calculate the 50% inhibitory concentration (IC₅₀) for each drug alone and in combination.

    • Use a combination index (CI) method (e.g., the Chou-Talalay method) to determine the nature of the drug interaction. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Clinical Trial Protocol for a this compound-Based Regimen (Hypothetical)

This protocol is a generalized representation of a clinical trial design to evaluate the efficacy and safety of this compound in treatment-experienced HIV-1 infected individuals.

Study Title: A Phase II, Randomized, Controlled Study of this compound in Combination with an Optimized Background Regimen (OBR) in Treatment-Experienced HIV-1 Infected Patients.

Objectives:

  • Primary: To evaluate the antiviral efficacy of this compound plus OBR compared to OBR alone at 24 weeks.

  • Secondary: To assess the safety and tolerability of this compound, and to evaluate the change in CD4+ T-cell count.

Study Population:

  • Adults with chronic HIV-1 infection.

  • Evidence of virologic failure on their current antiretroviral regimen.

  • History of treatment with at least one drug from each of the three main classes of antiretrovirals (NRTIs, NNRTIs, and PIs).

Study Design:

  • Screening: Assess eligibility criteria, including medical history, physical examination, and laboratory tests (HIV-1 RNA, CD4+ count, genotypic and phenotypic resistance testing).

  • Randomization: Randomly assign eligible participants in a 2:1 ratio to one of two treatment arms:

    • Arm A: this compound (subcutaneous injection) + OBR.

    • Arm B: OBR alone.

    • The OBR will be determined for each participant based on their treatment history and resistance testing results.

  • Treatment Phase: Participants will receive their assigned treatment for 48 weeks.

  • Assessments:

    • HIV-1 RNA levels and CD4+ T-cell counts will be measured at baseline and at weeks 2, 4, 8, 16, 24, 36, and 48.

    • Safety and tolerability will be monitored throughout the study through the recording of adverse events, physical examinations, and laboratory tests.

    • Injection site reactions will be specifically assessed in Arm A.

  • Statistical Analysis:

    • The primary efficacy endpoint will be the proportion of participants with an HIV-1 RNA level below the limit of detection (e.g., <50 copies/mL) at week 24.

    • The mean change in HIV-1 RNA and CD4+ T-cell count from baseline will be compared between the two arms.

Visualizations

Mechanism of HIV-1 Fusion and Inhibition by this compound

The following diagram illustrates the process of HIV-1 entry into a host cell and the point at which this compound exerts its inhibitory effect.

HIV_Fusion_Inhibition cluster_fusion Fusion Process gp120 gp120 CD4 CD4 Receptor gp120->CD4 gp41 gp41 Hairpin_Formation Hairpin_Formation gp41->Hairpin_Formation 4. Forms Six-Helix Bundle CCR5 CCR5/CXCR4 Co-receptor CD4->CCR5 2. Co-receptor Binding CCR5->gp41 3. gp41 Unfolds Binding Binding Conformational_Change Conformational_Change Binding->Conformational_Change triggers Conformational_Change->Hairpin_Formation leads to Membrane_Fusion Membrane_Fusion Hairpin_Formation->Membrane_Fusion results in This compound This compound (T-1249) This compound->gp41 Inhibits

Caption: HIV-1 entry and the inhibitory action of this compound on gp41.

Experimental Workflow for In Vitro Synergy Testing

This diagram outlines the key steps in an in vitro experiment to test for synergistic effects of this compound in combination with other antiretroviral drugs.

Synergy_Workflow start Start cell_prep Prepare Target Cells (e.g., PBMCs) start->cell_prep drug_prep Prepare Serial Dilutions of this compound and Other Antiretrovirals (Alone and in Combination) start->drug_prep infection Pre-incubate Cells with Drugs and Infect with HIV-1 cell_prep->infection drug_prep->infection incubation Incubate for 3-7 Days infection->incubation p24_assay Quantify Viral Replication (p24 ELISA) incubation->p24_assay viability_assay Assess Cell Viability (MTT Assay) incubation->viability_assay data_analysis Analyze for Synergy (Combination Index) p24_assay->data_analysis viability_assay->data_analysis end End data_analysis->end

Caption: Workflow for in vitro synergy testing of this compound combinations.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Tifuvirtide Aggregation Issues

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common aggregation issues encountered during experiments with Tifuvirtide, a peptide-based HIV fusion inhibitor. The information provided is based on general principles of peptide aggregation and may require optimization for your specific experimental conditions.

Section 1: Troubleshooting Guides

This section offers a systematic approach to identifying and resolving this compound aggregation problems.

Initial Observation: Visible Precipitation or Cloudiness

If you observe visible particles, cloudiness, or precipitation in your this compound solution, follow these steps:

Troubleshooting Workflow: Visible Aggregation

A Visible Precipitation Observed B Verify Stock Solution Preparation A->B C Review Dissolution Protocol B->C Protocol Issue D Check Solvent Quality B->D Solvent Issue G Optimize Formulation B->G Preparation Correct E Incorrect Protocol C->E F Contaminated Solvent D->F H Adjust pH G->H I Add Excipients G->I J Modify Temperature G->J K Successful Dissolution H->K L Persistent Aggregation H->L I->K I->L J->K J->L

Caption: Troubleshooting workflow for visible this compound aggregation.

Possible Causes and Solutions:

Possible Cause Recommended Action
Improper Dissolution Ensure the correct solvent and dissolution procedure are used. This compound may have specific solubility requirements. Start with a small amount of solvent and gradually add more while gently agitating. Avoid vigorous shaking, which can induce aggregation.
Incorrect pH The pH of the solution is critical for peptide stability.[1][2][3][4] Measure the pH of your solution. The optimal pH for this compound might be slightly acidic or neutral. Adjust the pH using appropriate buffers (e.g., acetate, phosphate).
High Concentration High concentrations of peptides can increase the likelihood of aggregation.[1] Try preparing a more dilute stock solution and then concentrating it if necessary, using a gentle method like tangential flow filtration.
Temperature Stress Exposure to high temperatures or multiple freeze-thaw cycles can induce aggregation.[1] Prepare fresh solutions and avoid repeated temperature fluctuations. If frozen storage is necessary, aliquot the stock solution to minimize freeze-thaw cycles.
Contaminated Reagents Impurities in solvents or buffers can act as nucleation sites for aggregation. Use high-purity, sterile-filtered solvents and buffers.
Characterization Shows High Molecular Weight Species

If analytical techniques like Size-Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS) indicate the presence of high molecular weight (HMW) species, consider the following:

Troubleshooting Workflow: High Molecular Weight Species

A HMW Species Detected (SEC/DLS) B Assess Formulation Components A->B E Optimize Storage Conditions A->E H Introduce Stabilizing Excipients A->H C Sub-optimal Buffer B->C D Presence of Destabilizing Excipients B->D F Inappropriate Temperature E->F G Light Exposure E->G I Add Surfactants (e.g., Polysorbate 20/80) H->I J Add Sugars (e.g., Sucrose, Trehalose) H->J K Add Amino Acids (e.g., Arginine, Glycine) H->K L Aggregation Mitigated I->L J->L K->L

Caption: Workflow for addressing HMW species in this compound solutions.

Possible Causes and Solutions:

Possible Cause Recommended Action
Hydrophobic Interactions This compound, like other peptides, can aggregate via hydrophobic interactions.[1] The addition of non-ionic surfactants like Polysorbate 20 or Polysorbate 80 at low concentrations (e.g., 0.01-0.1%) can help shield hydrophobic regions and prevent aggregation.
Ionic Interactions The charge distribution on the peptide surface can lead to electrostatic interactions that promote aggregation.[1] Optimizing the ionic strength of the buffer with salts like sodium chloride can help to screen these charges. The optimal salt concentration needs to be determined empirically.
Lack of Stabilizers Excipients can stabilize the native conformation of the peptide. Consider adding sugars (e.g., sucrose, trehalose) or polyols (e.g., mannitol) to your formulation.[5][6] These agents can create a hydration shell around the peptide, increasing its stability. Amino acids such as arginine and glycine can also act as aggregation inhibitors.
Sub-optimal pH Even in the absence of visible precipitation, the solution's pH may favor the formation of soluble oligomers.[1][2][3][4] A pH stability study is recommended to identify the pH at which this compound exhibits the lowest aggregation propensity.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of this compound aggregation?

A1: While specific data for this compound is limited, peptide aggregation is generally driven by a combination of intrinsic and extrinsic factors.

  • Intrinsic factors are related to the amino acid sequence itself, such as hydrophobicity and charge distribution.[1] The propensity of a peptide to adopt a β-sheet conformation can also contribute to the formation of fibrillar aggregates.

  • Extrinsic factors include solution conditions like pH, ionic strength, temperature, and the presence of interfaces (e.g., air-water).[1][7] Mechanical stress, such as agitation or filtration, can also induce aggregation.

Q2: What concentration of this compound is prone to aggregation?

A2: The concentration at which aggregation becomes significant is specific to the peptide and the formulation. Generally, higher peptide concentrations increase the probability of intermolecular interactions and subsequent aggregation.[1] It is advisable to determine the critical aggregation concentration (CAC) for your specific formulation.

Q3: Can freeze-thaw cycles affect this compound stability?

A3: Yes, freeze-thaw cycles can be detrimental to peptide stability.[8] During freezing, the concentration of the peptide and buffer components in the unfrozen liquid phase increases, which can lead to pH shifts and increased aggregation. To minimize this, it is recommended to store this compound in single-use aliquots.

Q4: What excipients are recommended to prevent this compound aggregation?

A4: While the optimal excipients for this compound need to be determined experimentally, common classes of stabilizers for peptide formulations include:

  • Surfactants: Polysorbates (20 and 80) are frequently used to reduce aggregation caused by hydrophobic and interfacial interactions.

  • Sugars and Polyols: Sucrose, trehalose, and mannitol are effective cryoprotectants and lyoprotectants that stabilize the peptide structure.[5][6]

  • Amino Acids: Arginine, glycine, and proline can act as aggregation inhibitors.

  • Buffers: The choice of buffer (e.g., acetate, phosphate, histidine) and its concentration is critical for maintaining the optimal pH.[1]

Quantitative Data Summary: General Excipient Concentrations for Peptide Formulations

Excipient Class Example Excipient Typical Concentration Range
SurfactantsPolysorbate 20/800.01% - 0.1% (w/v)
SugarsSucrose, Trehalose5% - 10% (w/v)
PolyolsMannitol2% - 5% (w/v)
Amino AcidsArginine, Glycine100 mM - 250 mM
BuffersAcetate, Phosphate10 mM - 50 mM

Note: These are general ranges and the optimal concentration for this compound must be determined through formulation screening studies.

Section 3: Experimental Protocols

Protocol for Measuring this compound Aggregation by Size-Exclusion Chromatography (SEC)

Objective: To separate and quantify monomeric this compound from its aggregates.

Methodology:

  • Column Selection: Choose a silica-based SEC column with a pore size appropriate for the separation of this compound monomer and its potential oligomers (e.g., 150 Å to 300 Å).

  • Mobile Phase Preparation: A typical mobile phase consists of a buffer at a physiological pH (e.g., 100 mM sodium phosphate) with a salt (e.g., 150 mM NaCl) to minimize ionic interactions with the column matrix.[9] The mobile phase should be filtered (0.22 µm) and degassed.

  • Sample Preparation: Dilute the this compound sample in the mobile phase to a concentration within the linear range of the detector. Filter the sample through a low-protein-binding 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: Typically 0.5 - 1.0 mL/min for analytical columns.

    • Injection Volume: 10 - 50 µL.

    • Detection: UV absorbance at 214 nm and/or 280 nm.

  • Data Analysis: Integrate the peak areas corresponding to the monomer and the higher molecular weight species. The percentage of aggregate can be calculated as: % Aggregate = (Area of Aggregate Peaks / Total Area of All Peaks) * 100

Workflow for SEC Analysis of this compound Aggregation

A Prepare Mobile Phase B Equilibrate SEC Column A->B D Inject Sample onto Column B->D C Prepare this compound Sample C->D E Elute with Mobile Phase D->E F Detect by UV Absorbance E->F G Integrate Peak Areas F->G H Calculate % Monomer and % Aggregate G->H cluster_0 HIV Virion cluster_1 Host Cell (CD4+) cluster_2 Inhibition gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 (HR1 & HR2) gp41->gp41 Fusion Fusion gp41->Fusion 5. Membrane Fusion CCR5_CXCR4 CCR5/CXCR4 Co-receptor CD4->CCR5_CXCR4 2. Co-receptor Binding CCR5_CXCR4->gp41 3. gp41 Conformational Change (HR1 Exposure) This compound This compound This compound->gp41 Inhibits 6-Helix Bundle Formation

References

Technical Support Center: Optimizing Tifuvirtide Dosage for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Tifuvirtide dosage for in vitro cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an HIV fusion inhibitor. It is a synthetic peptide that mimics a segment of the HIV-1 transmembrane glycoprotein gp41. This compound binds to the first heptad repeat (HR1) of gp41, preventing the conformational changes required for the fusion of the viral and cellular membranes.[1][2][3][4] This action blocks the entry of the virus into the host cell, thus inhibiting viral replication at an early stage.[3]

Q2: What is a good starting concentration range for this compound in a cell-based assay?

A2: Based on data from the closely related peptide Enfuvirtide (T-20), a good starting point for determining the 50% inhibitory concentration (IC50) is in the low nanomolar range. For instance, in cell-cell fusion assays, the IC50 for Enfuvirtide has been reported to be around 23 ± 6 nM. It is recommended to perform a dose-response experiment with a broad range of concentrations (e.g., from 0.1 nM to 1 µM) to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: How can I determine the cytotoxicity of this compound in my cell line?

A3: A standard method to determine the 50% cytotoxic concentration (CC50) is the MTT assay. This involves treating your cells with a range of this compound concentrations for a specific period (e.g., 24-72 hours) and then measuring cell viability. It is crucial to run a parallel cytotoxicity assay on uninfected cells to differentiate between antiviral effects and cellular toxicity.[4]

Q4: I am observing cell clumping in my culture after adding this compound. What could be the cause and how can I prevent it?

A4: Cell clumping can be a multifaceted issue in cell culture.[5] With peptide-based drugs like this compound, aggregation of the peptide itself could potentially induce cell clumping.[6] To troubleshoot this, ensure your this compound stock solution is properly prepared and fully dissolved before adding it to the culture medium. Consider using an anti-clumping agent in your medium if the problem persists. Additionally, ensure your cells are healthy and not over-confluent, as this can also contribute to aggregation.[7]

Q5: My this compound solution appears to have a precipitate. What should I do?

A5: If you observe precipitation, it is recommended to prepare a fresh stock solution. Peptides can sometimes aggregate or have limited solubility in certain buffers. Ensure you are using the recommended solvent for reconstitution (e.g., sterile water or DMSO, followed by further dilution in culture medium). If precipitation occurs after adding to the medium, it might be due to interactions with media components. In such cases, preparing the working solution immediately before use and ensuring thorough mixing can help. Gentle warming and sonication can also aid in dissolving precipitates.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no antiviral activity - Incorrect Dosage: The concentration of this compound may be too low. - Drug Inactivation: The peptide may have degraded due to improper storage or handling. - Resistant Viral Strain: The HIV strain used may have mutations in the gp41 region targeted by this compound.- Perform a dose-response experiment to determine the optimal IC50. - Prepare fresh this compound stock solutions and store them in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. - Sequence the gp41 gene of your viral strain to check for known resistance mutations.
High background in cytotoxicity assay - Precipitation of this compound: The compound may be precipitating in the culture medium, interfering with the assay readout. - Contamination: Microbial contamination can lead to inaccurate viability readings.- Visually inspect the wells for any precipitate. Prepare fresh dilutions of this compound and ensure complete dissolution. - Regularly check for and test for microbial contamination (e.g., mycoplasma).
Inconsistent results between experiments - Variability in Cell Health: Differences in cell passage number, confluency, or overall health can affect experimental outcomes. - Inconsistent Drug Preparation: Variations in the preparation of this compound solutions can lead to inconsistent concentrations.- Use cells within a consistent passage number range and ensure they are in the logarithmic growth phase.[8] - Standardize the protocol for preparing and diluting this compound. Prepare a large batch of stock solution to be used across multiple experiments.
Cell Detachment (for adherent cells) - Cytotoxicity: High concentrations of this compound may be toxic to the cells. - Solvent Toxicity: If using a solvent like DMSO, high final concentrations can be detrimental to cells.- Determine the CC50 of this compound and use concentrations well below this value for antiviral assays. - Ensure the final concentration of the solvent in the culture medium is non-toxic (typically <0.5% for DMSO).

Experimental Protocols

Protocol 1: Determination of this compound IC50 using a Cell-Cell Fusion Assay

This protocol is designed to measure the concentration of this compound required to inhibit 50% of HIV-1 envelope-mediated cell-cell fusion.

Materials:

  • Effector cells (e.g., HL2/3 cells expressing HIV-1 Env, Tat, and Rev)

  • Target cells (e.g., TZM-bl cells expressing CD4, CXCR4, and CCR5 with a luciferase reporter gene under the control of the HIV-1 LTR)

  • This compound

  • Complete cell culture medium

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed target cells (TZM-bl) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight at 37°C, 5% CO2.

  • This compound Dilution: Prepare a serial dilution of this compound in complete culture medium.

  • Treatment: Remove the medium from the target cells and add the this compound dilutions. Include a "no drug" control.

  • Co-culture: Add effector cells (HL2/3) to each well at a density of 3 x 10^4 cells/well.

  • Incubation: Incubate the co-culture for 6 hours at 37°C, 5% CO2.

  • Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's instructions using a luminometer.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the "no drug" control. Determine the IC50 value by plotting the percent inhibition versus the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Determination of this compound CC50 using MTT Assay

This protocol determines the concentration of this compound that reduces the viability of the host cells by 50%.

Materials:

  • Host cell line (e.g., TZM-bl or other relevant cell line)

  • This compound

  • Complete cell culture medium

  • 96-well clear tissue culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

  • This compound Dilution: Prepare a serial dilution of this compound in complete culture medium.

  • Treatment: Remove the medium and add the this compound dilutions to the cells. Include a "no drug" control and a "no cells" blank control.

  • Incubation: Incubate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percent cell viability for each this compound concentration relative to the "no drug" control. Determine the CC50 value by plotting the percent viability versus the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Quantitative Data Summary

ParameterDrugValueCell LineAssay
IC50 Enfuvirtide (T-20)23 ± 6 nMHL2/3 and TZM-blCell-Cell Fusion Assay
IC50 Enfuvirtide (T-20)9.41 nMHIV-1 pseudovirus on TZM-blSingle-Cycle Entry Assay
CC50 Enfuvirtide (T-20)>100 µMNot specifiedCytotoxicity Assay

Note: The data presented is for Enfuvirtide (T-20), a closely related compound, and should be used as a reference for designing experiments with this compound.

Visualizations

Tifuvirtide_Mechanism_of_Action gp120 gp120 CD4 CD4 Receptor gp120->CD4 gp41 gp41 (HR1 & HR2) CCR5_CXCR4 Co-receptor (CCR5/CXCR4) CD4->CCR5_CXCR4 2. Co-receptor Binding CCR5_CXCR4->gp41 3. gp41 Conformational Change (HR1 exposed) This compound This compound This compound->gp41 4. This compound binds to HR1

Caption: Mechanism of action of this compound in inhibiting HIV-1 entry.

Dosage_Optimization_Workflow start Start: Prepare this compound Stock Solution range_finding 1. Broad Range Dose-Response (e.g., 0.1 nM - 10 µM) start->range_finding determine_ic50 2. Determine Antiviral IC50 (e.g., Cell-Fusion Assay) range_finding->determine_ic50 determine_cc50 3. Determine Cytotoxicity CC50 (e.g., MTT Assay) range_finding->determine_cc50 calculate_si 4. Calculate Selectivity Index (SI) SI = CC50 / IC50 determine_ic50->calculate_si determine_cc50->calculate_si narrow_range 5. Narrow Range Dose-Response (around IC50) calculate_si->narrow_range If SI is favorable confirm_activity 6. Confirm Antiviral Activity (e.g., p24 ELISA) narrow_range->confirm_activity end End: Optimized Dosage Range Identified confirm_activity->end

Caption: Experimental workflow for optimizing this compound dosage.

References

Technical Support Center: Tifuvirtide Resistance In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Tifuvirtide and investigating resistance mutations in vitro. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist you in your research.

Troubleshooting Guides

This section addresses common issues encountered during in vitro experiments with this compound and provides potential solutions.

Issue Potential Cause(s) Recommended Solution(s)
High variability in IC50 values between experiments. 1. Inconsistent cell density or viability.2. Variation in virus stock titer.3. Pipetting errors.4. Reagent instability (e.g., this compound degradation).1. Ensure consistent cell seeding density and check cell viability (should be >95%) before each experiment.2. Aliquot and store virus stocks at -80°C to avoid multiple freeze-thaw cycles. Re-titer virus stock if variability persists.3. Use calibrated pipettes and proper pipetting techniques. Consider using automated liquid handlers for high-throughput assays.4. Prepare fresh this compound solutions for each experiment from a concentrated stock stored under recommended conditions.
No or low-level resistance observed after in vitro selection. 1. Insufficient drug pressure.2. Low viral replication rate.3. Selected mutations have a high fitness cost.1. Gradually increase the concentration of this compound in a stepwise manner during serial passage.2. Ensure optimal cell culture conditions to support robust viral replication.3. Passage the virus in the absence of the drug for a few rounds to allow for the emergence of compensatory mutations that can restore viral fitness.
Difficulty in generating specific site-directed mutants. 1. Inefficient PCR amplification.2. Incorrect primer design.3. DpnI digestion failure.1. Optimize PCR conditions (annealing temperature, extension time, enzyme concentration).2. Verify primer sequences and ensure they meet the criteria for site-directed mutagenesis (e.g., melting temperature, GC content).3. Ensure DpnI is active and incubate for a sufficient duration to completely digest the parental plasmid DNA.
Low signal-to-background ratio in luciferase-based infectivity assays. 1. Low virus infectivity.2. Suboptimal luciferase substrate concentration or quality.3. High background luminescence from cells or media.1. Optimize pseudovirus production to increase infectivity. Ensure target cells have high expression of CD4 and the appropriate co-receptor.2. Use a high-quality luciferase assay reagent and optimize the substrate concentration.3. Use fresh culture medium and subtract the background luminescence from wells containing only cells and media.
Inconsistent results in cell-cell fusion assays. 1. Uneven cell plating.2. Variation in the ratio of effector to target cells.3. Premature cell death or detachment.1. Ensure a single-cell suspension and even distribution of cells in the wells.2. Optimize and maintain a consistent effector-to-target cell ratio.3. Handle cells gently and ensure optimal culture conditions to maintain cell health throughout the assay.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an HIV fusion inhibitor. It mimics a segment of the C-terminal heptad repeat (HR2) of the HIV-1 transmembrane glycoprotein gp41. This compound binds to the N-terminal heptad repeat (HR1) of gp41, preventing the conformational changes required for the fusion of the viral and cellular membranes. This blockage of the six-helix bundle formation ultimately inhibits viral entry into the host cell.[1][2][3]

Q2: Which mutations are commonly associated with this compound resistance?

A2: Resistance to this compound, and other fusion inhibitors like Enfuvirtide, is primarily associated with mutations in the HR1 domain of gp41, specifically within the amino acid region 36-45.[3][4] Common mutations include changes at positions G36, I37, V38, Q40, N42, and N43.[5][6] Secondary or compensatory mutations in the HR2 domain, such as N126K and S138A, have also been observed.[5]

Q3: How is this compound (T-1249) different from Enfuvirtide (T-20) in terms of resistance?

A3: this compound was designed to be active against some HIV-1 strains that are resistant to Enfuvirtide. While there is cross-resistance, some mutations that confer high-level resistance to Enfuvirtide may have a lesser impact on this compound susceptibility.[2][7] For example, viruses with certain V38 mutations may show resistance to both drugs, but the fold-change in resistance can differ.[7]

Q4: What is the typical fold-change in IC50 observed for this compound-resistant mutants?

A4: The fold-change in the 50% inhibitory concentration (IC50) can vary significantly depending on the specific mutation or combination of mutations. In vitro studies have shown that resistance to T-1249 can increase gradually, with geometric mean fold-changes reaching over 90-fold compared to baseline in some long-term exposure studies.[5]

Q5: What are the best in vitro assays to assess this compound resistance?

A5: The two most common and reliable in vitro assays are the HIV-1 Env-mediated cell-cell fusion assay and the single-cycle infectivity assay using pseudotyped viruses. The cell-cell fusion assay directly measures the inhibition of membrane fusion, while the single-cycle infectivity assay provides a quantitative measure of viral entry into target cells.

Q6: Can I use a genotypic assay to predict this compound resistance?

A6: Yes, genotypic assays that sequence the gp41 region of the HIV-1 env gene can identify mutations known to be associated with this compound resistance. This information can be used to predict the likelihood of resistance. However, phenotypic assays are considered the gold standard as they directly measure the drug's effect on viral function.

Data Presentation

This compound (T-1249) and Enfuvirtide (T-20) Resistance Mutations in gp41
Mutation(s) Region Fold Change in IC50 (T-1249) Fold Change in IC50 (T-20) Cross-Resistance
Wild-Type-1.01.0-
G36DHR1ModerateHighYes
V38AHR1ModerateHighYes
V38EHR1HighHighYes[7]
N43KHR1Moderate-HighHighYes
A50VHR1ModerateLowPartial
N126KHR2LowLowYes[5]
S138AHR2LowLowYes[5]
V38A/N42DHR1HighHighYes
V38E/N42SHR1HighHighYes[7]

Note: Fold-change values are qualitative summaries from published literature and can vary based on the specific viral strain and assay conditions. "Moderate" generally refers to a 5-20 fold increase, while "High" can be >20-fold.

Experimental Protocols

HIV-1 Env-Mediated Cell-Cell Fusion Assay

This assay measures the ability of this compound to inhibit the fusion of cells expressing the HIV-1 envelope glycoprotein (effector cells) with target cells expressing CD4 and the appropriate co-receptor.

Materials:

  • Effector Cells: HEK293T cells transiently co-transfected with a plasmid expressing the HIV-1 Env protein of interest and a plasmid expressing bacteriophage T7 polymerase.

  • Target Cells: U87.CD4.CCR5 or U87.CD4.CXCR4 cells engineered to contain a luciferase gene under the control of the T7 promoter.

  • This compound stock solution (e.g., 1 mg/mL in DMSO).

  • Culture medium: DMEM supplemented with 10% FBS, penicillin-streptomycin.

  • Luciferase assay reagent.

  • 96-well white, clear-bottom tissue culture plates.

  • Luminometer.

Methodology:

  • Effector Cell Preparation:

    • One day prior to the assay, seed HEK293T cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.

    • Co-transfect the cells with the HIV-1 Env-expressing plasmid and the T7 polymerase-expressing plasmid using a suitable transfection reagent according to the manufacturer's protocol.

    • Incubate for 24-48 hours.

  • Assay Setup:

    • On the day of the assay, prepare serial dilutions of this compound in culture medium in a 96-well plate. Include a "no drug" control (virus control) and a "no cells" control (background).

    • Harvest the transfected effector cells and the target cells. Resuspend each in culture medium at a concentration of 2 x 10^5 cells/mL.

    • Add 50 µL of the target cell suspension to each well of the 96-well plate containing the this compound dilutions.

    • Add 50 µL of the effector cell suspension to each well. The final volume in each well will be 100 µL.

  • Incubation and Measurement:

    • Incubate the plate at 37°C in a CO2 incubator for 6-8 hours.

    • After incubation, add 100 µL of luciferase assay reagent to each well.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence from all readings.

    • Normalize the results to the "no drug" control (set to 100% fusion).

    • Plot the percentage of fusion against the log of the this compound concentration and determine the IC50 value using a non-linear regression analysis.

Single-Cycle Infectivity Assay (Pseudovirus Assay)

This assay measures the ability of this compound to inhibit the entry of HIV-1 pseudoviruses into target cells.

Materials:

  • Pseudovirus Production: HEK293T cells, an Env-deficient HIV-1 backbone plasmid expressing luciferase (e.g., pNL4-3.Luc.R-E-), and a plasmid expressing the HIV-1 Env protein of interest.

  • Target Cells: TZM-bl cells (HeLa cells expressing CD4, CCR5, and CXCR4 with a Tat-inducible luciferase reporter gene).

  • This compound stock solution.

  • Culture medium.

  • Luciferase assay reagent.

  • 96-well tissue culture plates.

  • Luminometer.

Methodology:

  • Pseudovirus Production and Titration:

    • Co-transfect HEK293T cells with the Env-deficient HIV-1 backbone plasmid and the Env-expressing plasmid.

    • Harvest the supernatant containing the pseudoviruses 48-72 hours post-transfection.

    • Filter the supernatant through a 0.45 µm filter.

    • Determine the 50% tissue culture infectious dose (TCID50) of the pseudovirus stock by infecting TZM-bl cells with serial dilutions of the virus and measuring luciferase activity.

  • Inhibition Assay:

    • Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

    • Prepare serial dilutions of this compound in culture medium.

    • Pre-incubate the pseudovirus (at a pre-determined dilution that gives a strong luciferase signal) with the this compound dilutions for 1 hour at 37°C.

    • Remove the medium from the TZM-bl cells and add the virus-drug mixture.

    • Incubate for 48 hours at 37°C.

  • Measurement and Analysis:

    • After incubation, lyse the cells and measure luciferase activity as described for the cell-cell fusion assay.

    • Calculate the percentage of inhibition for each this compound concentration relative to the virus control (no drug).

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.

Site-Directed Mutagenesis of HIV-1 Env

This protocol is for introducing specific resistance mutations into the env gene for subsequent use in the assays described above.

Materials:

  • Plasmid DNA containing the wild-type env gene.

  • Mutagenic primers containing the desired mutation.

  • High-fidelity DNA polymerase.

  • DpnI restriction enzyme.

  • Competent E. coli cells.

  • LB agar plates with the appropriate antibiotic.

Methodology:

  • Primer Design: Design a pair of complementary primers containing the desired mutation in the middle of the primers.

  • PCR Amplification: Perform PCR using the wild-type env plasmid as a template and the mutagenic primers. Use a high-fidelity polymerase to minimize secondary mutations.

  • DpnI Digestion: Digest the PCR product with DpnI to remove the parental, methylated plasmid DNA.

  • Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

  • Selection and Sequencing: Plate the transformed cells on LB agar plates containing the appropriate antibiotic. Select individual colonies, grow them in liquid culture, and isolate the plasmid DNA. Sequence the env gene to confirm the presence of the desired mutation and the absence of any unintended mutations.

Visualizations

HIV_Fusion_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_fusion Fusion Process gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 (HR1 & HR2) HR1_exposed HR1 Exposed gp41->HR1_exposed CoR Co-receptor (CCR5/CXCR4) CD4->CoR 2. Conformational Change & Co-receptor Binding CoR->gp41 3. gp41 Unfolds CellMembrane Cell Membrane This compound This compound This compound->HR1_exposed Binds to HR1 SixHB 6-Helix Bundle Formation HR1_exposed->SixHB HR2 folds back Fusion Membrane Fusion SixHB->Fusion

Caption: Mechanism of this compound Action.

Resistance_Mechanism cluster_wildtype Wild-Type gp41 cluster_mutant Resistant Mutant gp41 WT_HR1 HR1 Tifuvirtide_WT This compound WT_HR1->Tifuvirtide_WT High Affinity Binding WT_HR2 HR2 WT_Binding Effective Inhibition of 6-Helix Bundle Formation Tifuvirtide_WT->WT_Binding Mut_HR1 Mutated HR1 (e.g., V38A) Tifuvirtide_Mut This compound Mut_HR1->Tifuvirtide_Mut Reduced Affinity Binding Mut_HR2 HR2 Mut_Binding Ineffective Inhibition, 6-Helix Bundle Forms Tifuvirtide_Mut->Mut_Binding

Caption: this compound Resistance Mechanism.

Experimental_Workflow Start Start: Wild-Type HIV-1 Env Plasmid SDM Site-Directed Mutagenesis Start->SDM Sequencing Sequence Verification SDM->Sequencing Transfection Co-transfection of HEK293T cells Sequencing->Transfection Assay Perform In Vitro Assay Transfection->Assay FusionAssay Cell-Cell Fusion Assay Assay->FusionAssay Option 1 InfectivityAssay Single-Cycle Infectivity Assay Assay->InfectivityAssay Option 2 DataAnalysis Data Analysis (IC50 Determination) FusionAssay->DataAnalysis InfectivityAssay->DataAnalysis Result Determine Fold-Change in Resistance DataAnalysis->Result

References

Tifuvirtide Large-Scale Synthesis Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the large-scale synthesis of Tifuvirtide.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the large-scale synthesis of this compound?

A1: The main challenges include:

  • Low crude purity and yield: Initial solid-phase peptide synthesis (SPPS) attempts often result in crude purities of 30-40% and overall yields as low as 6-8%.[1]

  • Side reactions: Several side reactions can occur during SPPS, leading to impurities. These include diketopiperazine formation, aspartimide formation, and oxidation of methionine residues.

  • Aggregation: The growing peptide chain can aggregate on the solid support, leading to incomplete reactions and difficult purification.

  • Solubility issues: this compound, being a large peptide, can have poor solubility in common solvents, complicating purification and handling.

  • Purification difficulties: Achieving the high purity required for a pharmaceutical-grade product (>98%) necessitates sophisticated and optimized purification techniques, primarily multi-step preparative RP-HPLC.[1]

Q2: What is the most effective synthesis strategy for large-scale production of this compound?

A2: A hybrid approach, combining solid-phase synthesis of peptide fragments with subsequent solution-phase ligation, is generally more effective for large peptides like this compound.[1][2] This strategy offers several advantages over a full solid-phase synthesis, including higher overall yields and purity of the final product.[3][4] The synthesis of smaller fragments on a solid support is more manageable and allows for purification of these intermediates before the final coupling steps.[2]

Q3: What are the most common impurities found in synthetic this compound?

A3: Common impurities include:

  • Deletion sequences: Peptides missing one or more amino acid residues due to incomplete coupling reactions.

  • Truncated sequences: Peptide chains that have prematurely stopped growing.

  • Products of side reactions: These include diketopiperazines, aspartimide-related impurities, and oxidized forms of the peptide (e.g., methionine sulfoxide).

  • Residual protecting groups: Incompletely removed protecting groups from amino acid side chains.

Q4: How can I improve the solubility of this compound during purification?

A4: To improve solubility, consider the following:

  • Solvent selection: Use of organic co-solvents such as acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) in aqueous buffers can enhance solubility.

  • pH adjustment: Modifying the pH of the solution can alter the charge state of the peptide and improve its solubility.

  • Chaotropic agents: In some cases, the addition of chaotropic agents like guanidinium hydrochloride or urea can help to disrupt aggregates and solubilize the peptide, although this may require subsequent removal.

Troubleshooting Guides

Problem 1: Low Crude Purity and Yield
Symptom Possible Cause Suggested Solution
Low overall yield (<10%) Inefficient coupling reactions during SPPS.- Increase the excess of amino acid and coupling reagents. - Extend coupling reaction times. - Use a more efficient coupling reagent combination (e.g., HBTU/HOBt/DIEA).[1] - Monitor coupling completion at each step using a qualitative test (e.g., ninhydrin test).
Aggregation of the peptide chain on the resin.- See the troubleshooting guide for Aggregation Issues .
Steric hindrance from bulky protecting groups.- Choose protecting groups that offer a balance between stability and ease of removal.
Low crude purity (<50%) Multiple side reactions occurring during synthesis.- Optimize reaction conditions to minimize side reactions (see specific troubleshooting guides below).
Incomplete deprotection of the Fmoc group.- Ensure complete Fmoc removal by extending the piperidine treatment time or performing a second treatment.
Premature cleavage of the peptide from the resin.- Use a more stable linker if premature cleavage is suspected, especially for long synthesis protocols.
Problem 2: Side Reactions and Impurity Formation
Symptom Possible Cause Suggested Solution
Presence of diketopiperazine (DKP) impurities (loss of the first two N-terminal amino acids) The N-terminal dipeptide sequence is prone to cyclization and cleavage from the resin, especially if it contains Pro or Gly.- Use pre-formed dipeptides as building blocks to bypass the susceptible linear dipeptide stage on the resin. - Employ a resin with a more sterically hindered linker (e.g., 2-chlorotrityl chloride resin) to reduce the rate of DKP formation.
Presence of aspartimide impurities (mass-neutral but chromatographically distinct peaks) The aspartic acid side chain can form a succinimide ring with the backbone amide, particularly at Asp-Gly, Asp-Ser, or Asp-Asn sequences.- Use protecting groups on the aspartic acid side chain that are more resistant to aspartimide formation (e.g., 3-methyl-pent-3-yl ester, OMpe).[5] - Add HOBt to the piperidine solution during Fmoc deprotection to suppress aspartimide formation.[5] - Use a milder base for Fmoc deprotection, such as piperazine.[5]
Presence of oxidized methionine impurities (+16 Da mass shift) The thioether side chain of methionine is susceptible to oxidation during synthesis, cleavage, and purification.- Use a cleavage cocktail containing scavengers that reduce methionine sulfoxide back to methionine, such as ammonium iodide and dimethyl sulfide (DMS).[6][7] - Degas all solvents and work under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. - Add antioxidants like methionine itself or sodium thiosulfate to purification buffers.[8]
Problem 3: Aggregation During Synthesis
Symptom Possible Cause Suggested Solution
Slow or incomplete coupling and deprotection reactions The peptide chain is forming secondary structures (e.g., β-sheets) and aggregating on the resin, hindering reagent access.- Use a resin with a lower loading capacity to increase the distance between peptide chains. - Incorporate "disrupting" residues, such as pseudoproline dipeptides, at strategic points in the sequence to break up secondary structures. - Perform synthesis at an elevated temperature to disrupt secondary structures. - Use chaotropic salts (e.g., LiCl) in the coupling and deprotection solutions.
Resin clumping and poor swelling Severe aggregation is causing the resin beads to stick together.- Use solvents that promote resin swelling and disrupt aggregation, such as N-methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO).
Problem 4: Purification Challenges
Symptom Possible Cause Suggested Solution
Poor peak shape and resolution in RP-HPLC The peptide is interacting with the stationary phase in a non-ideal manner or is aggregating on the column.- Optimize the mobile phase composition, including the organic modifier (e.g., acetonitrile) gradient and the ion-pairing agent (e.g., TFA) concentration. - Increase the column temperature to improve peak shape and reduce aggregation. - Use a column with a larger pore size (e.g., 300 Å) suitable for large peptides.
Co-elution of impurities with the main product Impurities are structurally very similar to this compound.- Employ a multi-step purification strategy, potentially using different pH conditions or stationary phases for orthogonal separation. - Use a very shallow gradient in the region where the main peak elutes to improve the separation of closely related impurities.

Data Presentation

Table 1: Comparison of Synthesis Strategies for Large Peptides

Strategy Typical Crude Purity Typical Overall Yield Key Advantages Key Disadvantages
Full Solid-Phase Peptide Synthesis (SPPS) 30-40%[1]6-8%[1]- Amenable to automation. - Simpler workflow for shorter peptides.- Inefficient for long peptides. - Accumulation of impurities. - Prone to aggregation.
Hybrid (Fragment Ligation) Approach Higher than full SPPSGenerally higher than full SPPS- Allows for purification of intermediate fragments. - Higher overall yield and purity.[3][4] - Reduced risk of aggregation in the final product.- More complex workflow. - Potential for racemization at the ligation site.

Table 2: Common Impurities in this compound Synthesis and their Mass Differences

Impurity Type Description Mass Difference from Parent Peptide (Da)
Deletion of a single amino acid Missing one amino acid residue.Varies depending on the deleted amino acid (e.g., -113 for Leu, -99 for Val).
Diketopiperazine (DKP) formation Loss of the N-terminal dipeptide.Varies depending on the first two amino acids.
Aspartimide formation Isomerization of an aspartic acid residue.0 (mass neutral)
Methionine oxidation Oxidation of a methionine residue to methionine sulfoxide.+16
Incomplete deprotection Retention of a side-chain protecting group (e.g., tBu).+56 (for tBu)

Table 3: Solubility of this compound Analogs in Common Solvents

Solvent Solubility Notes
Water < 0.1 mg/mL (insoluble)Solubility is highly pH-dependent.
DMSO 6.67 mg/mLMay require ultrasonication and pH adjustment.
Acetonitrile (ACN) Miscible with aqueous buffersUsed as an organic modifier in RP-HPLC.
Dimethylformamide (DMF) GoodOften used as a solvent in SPPS and for dissolving peptide fragments.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a this compound Fragment (Fmoc/tBu Strategy)
  • Resin Swelling: Swell the 2-chlorotrityl chloride resin in DMF for 30 minutes in a reaction vessel.

  • First Amino Acid Coupling:

    • Dissolve the first Fmoc-protected amino acid (3 equivalents) and DIEA (7.5 equivalents) in dry DCM.

    • Add the solution to the swollen resin and agitate for 1 hour.

    • Cap any unreacted sites with a mixture of DCM/MeOH/DIEA (80:15:5) for 15 minutes.

    • Wash the resin with DMF and DCM.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.

    • Wash the resin thoroughly with DMF.

  • Subsequent Amino Acid Coupling:

    • Pre-activate the next Fmoc-protected amino acid (3 equivalents) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in the presence of DIEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Wash the resin with DMF.

  • Repeat Steps 3 and 4 for each amino acid in the fragment sequence.

  • Final Fmoc Deprotection: Perform a final Fmoc deprotection as described in step 3.

  • N-terminal Acetylation (if required): Treat the resin with a solution of acetic anhydride and pyridine in DMF to cap the N-terminus.

Protocol 2: Cleavage of the Peptide Fragment from the Resin
  • Resin Preparation: Wash the peptide-resin with DCM and dry it under vacuum.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A common cocktail for peptides without sensitive residues is TFA/TIPS/H₂O (95:2.5:2.5). For peptides containing methionine, a cocktail such as TFA/thioanisole/EDT/anisole can be used to prevent oxidation.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Isolation and Washing:

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether to remove scavengers and residual cleavage cocktail.

  • Drying: Dry the crude peptide fragment under vacuum.

Protocol 3: Purification by Preparative RP-HPLC
  • Column: Use a preparative C18 column with a pore size of 300 Å.

  • Mobile Phase:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: Develop a linear gradient from a low percentage of Mobile Phase B to a higher percentage over a suitable time to achieve separation of the target peptide from its impurities. The exact gradient will need to be optimized for the specific crude peptide mixture.

  • Detection: Monitor the elution profile at 220 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the main peak.

  • Purity Analysis: Analyze the collected fractions by analytical RP-HPLC to determine their purity.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.

Visualizations

experimental_workflow cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage and Deprotection cluster_purification Purification resin Resin Swelling coupling Amino Acid Coupling resin->coupling 1 deprotection Fmoc Deprotection coupling->deprotection 2 repeat Repeat for all Amino Acids deprotection->repeat 3 repeat->coupling Cycle cleavage Cleavage from Resin repeat->cleavage precipitation Precipitation cleavage->precipitation isolation Isolation & Washing precipitation->isolation rphplc Preparative RP-HPLC isolation->rphplc analysis Purity Analysis rphplc->analysis lyophilization Lyophilization analysis->lyophilization final_product final_product lyophilization->final_product Pure this compound

Caption: High-level workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_synthesis Synthesis Phase cluster_purification Purification Phase start Low Purity/Yield Issue check_coupling Check Coupling Efficiency start->check_coupling check_deprotection Check Deprotection start->check_deprotection check_aggregation Assess Aggregation start->check_aggregation check_hplc Review HPLC Method start->check_hplc check_solubility Assess Solubility start->check_solubility increase_reagents Increase Reagents/Time check_coupling->increase_reagents extend_time Optimize Coupling Agent check_coupling->extend_time optimize_deprotection Optimize Deprotection check_deprotection->optimize_deprotection manage_aggregation Manage Aggregation check_aggregation->manage_aggregation optimize_hplc Optimize HPLC Conditions check_hplc->optimize_hplc optimize_solvents Optimize Solvents/pH check_solubility->optimize_solvents

Caption: Troubleshooting logic for addressing low purity and yield in this compound synthesis.

References

Technical Support Center: Enhancing the Bioavailability of Tifuvirtide Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the experimental formulation of Tifuvirtide for enhanced bioavailability.

Troubleshooting Guides

This section addresses common problems encountered during the formulation and in vitro/in vivo testing of this compound.

Problem 1: Poor Solubility and Precipitation of this compound in Aqueous Buffers

  • Question: My this compound solution becomes cloudy and forms a precipitate upon standing at room temperature or during formulation processing. What is causing this and how can I resolve it?

  • Answer: this compound, like many peptides, can exhibit poor aqueous solubility and a tendency to aggregate, especially at its isoelectric point or in certain buffer conditions. This can be exacerbated by changes in temperature, pH, and ionic strength.

    Possible Causes and Solutions:

CauseSolution
pH is near the isoelectric point (pI) Adjust the pH of the buffer to be at least 1-2 units away from the pI of this compound. For most peptides, solubility is minimal at their pI and increases in more acidic or basic conditions.
High salt concentration Reduce the ionic strength of the buffer. High salt concentrations can sometimes lead to "salting out" of peptides.
Hydrophobic aggregation Incorporate solubility enhancers such as organic co-solvents (e.g., ethanol, propylene glycol) or non-ionic surfactants (e.g., Polysorbate 80) in small, biocompatible amounts.
Instability at room temperature Prepare solutions fresh and store them at 2-8°C. Conduct formulation processes at controlled, cooler temperatures where possible.

Problem 2: Low Permeability of this compound Across Caco-2 Cell Monolayers

  • Question: My in vitro Caco-2 permeability assay shows very low apparent permeability (Papp) for my this compound formulation. How can I improve its transport across the intestinal epithelium model?

  • Answer: Low permeability is a common challenge for peptide drugs due to their size, hydrophilicity, and susceptibility to efflux pumps.

    Strategies to Enhance Permeability:

StrategyMechanism of Action
Incorporate Permeation Enhancers Co-formulate with agents like sodium caprate or bile salts that can transiently open tight junctions between epithelial cells, allowing for paracellular transport.
Utilize Nanocarrier Systems Encapsulating this compound in nanoparticles (e.g., PLGA) or liposomes can facilitate transport across the cell monolayer through endocytosis and protect it from efflux pumps.
Chemical Modification While not a formulation strategy, conjugation of this compound with cell-penetrating peptides (CPPs) or lipophilic moieties can enhance its transcellular uptake.

Problem 3: High Variability in In Vivo Bioavailability Studies

  • Question: I am observing significant animal-to-animal variation in the plasma concentrations of this compound after oral administration of my formulation. What could be the reasons for this variability?

  • Answer: High variability in oral bioavailability is a frequent issue with peptide formulations and can stem from both physiological and formulation-related factors.

    Potential Sources of Variability and Mitigation Strategies:

Source of VariabilityMitigation Strategy
Gastrointestinal (GI) transit time Standardize fasting times for animal subjects before dosing. Consider co-administering agents that modulate GI motility, although this adds complexity.
Enzymatic degradation in the gut Co-formulate with protease inhibitors (e.g., aprotinin, bestatin) or use enteric-coated formulations to protect this compound from the harsh acidic and enzymatic environment of the stomach.
Inconsistent release from the formulation Optimize the formulation for consistent and reproducible release kinetics. Ensure uniform particle size and drug loading in nanoparticle or microparticle systems.
Food effects Strictly control the feeding schedule of the animals. The presence of food can significantly alter the GI environment and drug absorption.

Frequently Asked Questions (FAQs)

Q1: Why was the clinical development of this compound (T-1249) halted?

A1: The clinical development of this compound was discontinued primarily due to significant challenges related to its formulation and manufacturing.[1] These difficulties likely included issues with achieving a stable, soluble, and manufacturable drug product, which are common hurdles for complex peptide-based drugs.

Q2: What are the main barriers to the oral bioavailability of this compound?

A2: The primary barriers to oral this compound bioavailability are:

  • Enzymatic Degradation: this compound is susceptible to degradation by proteases in the stomach and small intestine.

  • Low Permeability: Due to its size and hydrophilic nature, this compound has poor permeability across the intestinal epithelium.

  • Physicochemical Instability: It can be prone to aggregation and precipitation in the gastrointestinal tract.

Q3: What are some promising formulation strategies to enhance this compound bioavailability?

A3: Promising strategies focus on protecting this compound from degradation and enhancing its absorption:

  • Lipid-Based Formulations: Liposomes and solid lipid nanoparticles can encapsulate this compound, protecting it from enzymes and potentially improving its uptake. This compound has a higher affinity for cell membranes compared to Enfuvirtide, suggesting that lipid-based carriers could be particularly effective.[2][3][4]

  • Polymeric Nanoparticles: Biodegradable polymers like PLGA can be used to create nanoparticles that provide sustained release and protect the peptide from the harsh GI environment.

  • Permeation Enhancers: Co-formulation with permeation enhancers can transiently increase the permeability of the intestinal epithelium.

Q4: How can I quantify the concentration of this compound in plasma samples?

A4: A validated method for quantifying this compound in human plasma is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[1][5][6] This method offers high sensitivity and specificity, allowing for the detection of low concentrations of the peptide in biological matrices.

Data Presentation

Due to the discontinuation of this compound's clinical development, publicly available in vivo bioavailability data for various formulations is limited. The following table provides illustrative data for the related peptide, Enfuvirtide, in a novel oral delivery system to demonstrate the potential for bioavailability enhancement.

Table 1: Illustrative Oral Bioavailability of Enfuvirtide in Different Formulations in Mice

FormulationDelivery SystemKey Findings
Enfuvirtide SolutionAqueous SolutionUndetectable levels in bloodstream after oral administration.
Enfuvirtide-PLGAPoly(lactic-co-glycolic) acid nanoparticlesSustained release with detectable blood levels for over 24 hours after a single oral dose.[2][7]
Enfuvirtide-AlginateAlginate microcapsulesSustained release with detectable blood levels for over 24 hours after a single oral dose.[2][7]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration

  • Lipid Film Formation: Dissolve lipids (e.g., DSPC, cholesterol) and a PEGylated lipid (e.g., DSPE-PEG2000) in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) containing the dissolved this compound. This is done by vortexing or gentle agitation above the lipid phase transition temperature.

  • Size Reduction: To obtain unilamellar vesicles of a defined size, subject the liposome suspension to sonication (probe or bath) or extrusion through polycarbonate membranes with defined pore sizes (e.g., 100 nm).

  • Purification: Remove unencapsulated this compound by dialysis or size exclusion chromatography.

  • Characterization: Characterize the liposomes for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Protocol 2: Caco-2 Cell Permeability Assay for this compound Formulations

  • Cell Culture: Culture Caco-2 cells on semipermeable Transwell® inserts until a confluent monolayer is formed (typically 18-21 days).

  • Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or by assessing the leakage of a paracellular marker like Lucifer yellow.

  • Permeability Study:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • Add the this compound formulation to the apical (donor) chamber.

    • At predetermined time intervals, collect samples from the basolateral (receiver) chamber and replace with fresh transport buffer.

    • To assess active efflux, perform the transport study in the basolateral-to-apical direction as well.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method like LC-MS/MS.

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

Visualizations

HIV_Fusion_Inhibition gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 (pre-fusion) gp41_intermediate gp41 (pre-hairpin intermediate) gp41->gp41_intermediate 3. Conformational Change CCR5 CCR5 Co-receptor CD4->CCR5 2. Co-receptor Binding Fusion Membrane Fusion gp41_intermediate->Fusion 5. Hairpin Formation & Fusion This compound This compound This compound->gp41_intermediate 4. Inhibition

Caption: Mechanism of this compound action in inhibiting HIV-1 fusion.

Formulation_Workflow start Start: this compound API formulation Formulation Development (e.g., Liposomes, Nanoparticles) start->formulation characterization Physicochemical Characterization (Size, Zeta, Encapsulation) formulation->characterization invitro In Vitro Evaluation (Release Studies, Caco-2 Permeability) characterization->invitro invivo In Vivo Animal Studies (Pharmacokinetics, Bioavailability) invitro->invivo data_analysis Data Analysis invivo->data_analysis optimization Formulation Optimization data_analysis->optimization optimization->formulation Iterate end End: Optimized Formulation optimization->end Finalize

Caption: Experimental workflow for developing this compound formulations.

References

interpreting unexpected results in Tifuvirtide experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tifuvirtide.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an HIV fusion inhibitor. It is a synthetic peptide that mimics a region of the HIV-1 transmembrane glycoprotein gp41 known as the heptad repeat 2 (HR2) domain. This compound binds to the heptad repeat 1 (HR1) domain of gp41, preventing the conformational change required for the fusion of the viral and cellular membranes. This action blocks the entry of the virus into the host cell, thus inhibiting viral replication at an early stage.

Q2: What are the primary resistance mechanisms to this compound?

A2: Resistance to this compound and other similar fusion inhibitors is primarily associated with mutations in the HR1 region of gp41, specifically within the amino acid range of 36-45. These mutations can reduce the binding affinity of this compound to its target, thereby decreasing its antiviral activity.

Q3: Is this compound active against HIV-2?

A3: this compound is primarily active against HIV-1. It has shown low activity against HIV-2 isolates in vitro.

Troubleshooting Guide

Unexpected Result 1: High Variability in IC50 Values in Fusion Assays

Problem: You are observing significant well-to-well or day-to-day variability in the calculated IC50 values for this compound in your cell-cell fusion or virus-cell fusion assays.

Possible Causes and Solutions:

  • Peptide Aggregation: this compound, being a peptide, can be prone to aggregation, which can affect its effective concentration and activity.

    • Troubleshooting Steps:

      • Solubility: Ensure the peptide is fully dissolved in an appropriate solvent as recommended by the manufacturer. Sonication may aid in dissolution.

      • Storage: Store the peptide stock solution at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

      • Working Solutions: Prepare fresh working solutions for each experiment from a new aliquot of the stock.

      • Visual Inspection: Before use, visually inspect the solution for any precipitation or turbidity.

  • Assay-Dependent Variability: The choice of cell lines and assay format can influence the results.

    • Troubleshooting Steps:

      • Cell Lines: Be aware that different cell lines (e.g., CHO-HXB2/HeLaT4+ vs. TZM-bl) can yield different results due to variations in receptor expression levels or other cellular factors.[1] Consistency in cell line usage is crucial.

      • Assay Format: High-throughput screening (HTS) formats may introduce variability. Ensure proper optimization of cell seeding densities, incubation times, and reagent concentrations.[2][3]

  • Presence of Interfering Antibodies: In experiments using serum samples, anti-gp41 antibodies could potentially interfere with this compound activity.

    • Troubleshooting Steps:

      • This is more of a concern in clinical samples but be mindful of the potential for interference if using serum in your in vitro assays.[1]

Unexpected Result 2: Discrepancy Between Genotype and Phenotype

Problem: You have identified a gp41 mutation known to confer this compound resistance, but your phenotypic assay (e.g., fusion assay) shows only a minor shift in IC50, or vice versa.

Possible Causes and Solutions:

  • Complex Resistance Pathways: Resistance is not always conferred by a single mutation. The genetic context of the rest of the gp41 sequence and even other parts of the Env protein can influence the level of resistance.

    • Troubleshooting Steps:

      • Full-Length Sequencing: If possible, sequence the entire env gene to identify any compensatory or secondary mutations that might modulate the effect of the primary resistance mutation.

      • Multiple Clones: Analyze multiple viral clones from the resistant population to assess the heterogeneity of resistance mutations.

  • Assay Sensitivity: The specific phenotypic assay used may not be sensitive enough to detect subtle changes in susceptibility.

    • Troubleshooting Steps:

      • Cross-Validation: If possible, confirm the findings using a different phenotypic assay (e.g., a virus-cell fusion assay in addition to a cell-cell fusion assay).

      • Reference Strains: Always include well-characterized this compound-sensitive and -resistant control strains in your assays to ensure they are performing as expected.

Unexpected Result 3: Evidence of Off-Target Effects or Cellular Toxicity

Problem: You observe a decrease in cell viability or other cellular changes that do not seem to be directly related to the inhibition of viral fusion.

Possible Causes and Solutions:

  • High Concentrations of Peptide: At very high concentrations, peptides can sometimes exhibit non-specific effects or cytotoxicity.

    • Troubleshooting Steps:

      • Cytotoxicity Assay: Always run a parallel cytotoxicity assay (e.g., MTS or CellTiter-Glo) using the same cell line and compound concentrations as your primary experiment. This will help you determine the therapeutic window of this compound in your system.

      • Dose-Response Curve: Carefully examine the dose-response curve. A very steep curve or one that does not plateau at 100% inhibition may suggest cytotoxicity at higher concentrations.

  • Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations.

    • Troubleshooting Steps:

      • Solvent Control: Include a "solvent-only" control in your experiments, corresponding to the highest concentration of the solvent used in the this compound dilutions.

Data Presentation

Table 1: Antiviral Activity of Fusion Inhibitors against HIV-1 NL4-3

InhibitorIC50 (nM)
LP-190.15 ± 0.01
C341.02 ± 0.19
T-20 (Enfuvirtide)66.19 ± 20.73

Data from a TZM-bl reporter assay.[4]

Experimental Protocols

Protocol 1: HIV-1 Cell-Cell Fusion Assay

This protocol is a generalized procedure based on common practices.

  • Cell Preparation:

    • Effector Cells: Seed cells expressing the HIV-1 Env protein (e.g., CHO-HXB2) in a 96-well plate.

    • Target Cells: Prepare a suspension of target cells expressing CD4 and the appropriate co-receptor (e.g., HeLaT4+).

  • Compound Preparation:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

  • Assay Procedure:

    • Add the this compound dilutions to the effector cells and incubate for a specified time (e.g., 1 hour) at 37°C.

    • Add the target cells to the wells containing the effector cells and this compound.

    • Co-culture the cells for a period sufficient to allow for cell fusion (e.g., 6-8 hours).

  • Detection:

    • Quantify cell fusion using a reporter system. A common method is the use of a Tat-inducible reporter gene (e.g., luciferase or β-galactosidase) in the target cells, which is activated upon fusion with the Tat-expressing effector cells.

    • Lyse the cells and measure the reporter gene activity according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the "no drug" control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Protocol 2: Antiviral Activity Assay (TZM-bl Reporter Assay)

This protocol is a generalized procedure for assessing the inhibition of viral infection.

  • Cell Preparation:

    • Seed TZM-bl cells in a 96-well plate and incubate overnight to allow for cell adherence. TZM-bl cells express CD4, CXCR4, and CCR5 and contain a Tat-inducible luciferase reporter gene.

  • Compound and Virus Preparation:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Prepare a stock of HIV-1 (e.g., NL4-3) at a known titer.

  • Assay Procedure:

    • Pre-incubate the virus with the this compound dilutions for a specified time (e.g., 1 hour) at 37°C.

    • Remove the medium from the TZM-bl cells and add the virus-Tifuvirtide mixture.

    • Incubate for 48 hours at 37°C to allow for infection and expression of the reporter gene.

  • Detection:

    • Lyse the cells and measure the luciferase activity using a luminometer and a suitable luciferase assay reagent.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the virus-only control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

HIV_Fusion_Inhibition cluster_virus Virus cluster_host Host Cell HIV HIV-1 gp120 gp120 gp41 gp41 (HR1/HR2) CD4 CD4 Receptor gp120->CD4 1. Binding FusionPore Fusion Pore Formation gp41->FusionPore 4. HR1 & HR2 Interact (6-Helix Bundle) Blocked Fusion Blocked gp41->Blocked Prevents 6-Helix Bundle Formation HostCell Host Cell CoReceptor Co-receptor (CCR5/CXCR4) CD4->CoReceptor 2. Conformational Change & Co-receptor Binding CoReceptor->gp41 3. gp41 Unfolds, HR1 Exposed ViralEntry Viral Entry FusionPore->ViralEntry 5. Membrane Fusion This compound This compound This compound->gp41 Binds to HR1

Caption: Mechanism of HIV-1 fusion and inhibition by this compound.

Troubleshooting_Workflow Start Unexpected Result (e.g., High IC50 Variability) CheckPeptide Check Peptide Stability & Aggregation Start->CheckPeptide CheckAssay Review Assay Parameters Start->CheckAssay CheckToxicity Assess Cellular Toxicity Start->CheckToxicity PeptideSol Prepare fresh stock/working solutions. Use appropriate solvent. CheckPeptide->PeptideSol AssaySol Standardize cell lines, seeding density, and incubation times. Use controls. CheckAssay->AssaySol ToxicitySol Run parallel cytotoxicity assay. Check solvent controls. CheckToxicity->ToxicitySol ReRun Re-run Experiment PeptideSol->ReRun AssaySol->ReRun ToxicitySol->ReRun Analyze Analyze Results ReRun->Analyze Consistent Consistent Results Analyze->Consistent Inconsistent Inconsistent Results Analyze->Inconsistent FurtherInvestigate Further Investigation Needed (e.g., Sequencing, Other Assays) Inconsistent->FurtherInvestigate

Caption: A logical workflow for troubleshooting unexpected experimental results.

References

Validation & Comparative

Tifuvirtide Efficacy Against Enfuvirtide-Resistant HIV: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Tifuvirtide and Enfuvirtide, two HIV fusion inhibitors. It focuses on the efficacy of this compound against HIV-1 strains that have developed resistance to Enfuvirtide, presenting supporting experimental data, detailed methodologies for key experiments, and visualizations of the underlying molecular mechanisms.

Executive Summary

Enfuvirtide (brand name Fuzeon), the first FDA-approved HIV fusion inhibitor, represents a significant advancement in antiretroviral therapy.[1][2] It functions by binding to the gp41 protein of the HIV-1 envelope, preventing the conformational changes necessary for the virus to fuse with and enter host cells.[1][3] However, the emergence of drug-resistant viral strains, primarily through mutations in the HR1 region of gp41, has limited its long-term efficacy.[4] this compound (also known as Sifuvirtide), a novel and more potent fusion inhibitor, has been developed to overcome this challenge. Experimental data demonstrates that this compound exhibits significantly greater potency against both wild-type and, critically, Enfuvirtide-resistant HIV-1 strains.

Comparative Antiviral Activity

The following table summarizes the in vitro inhibitory activities of this compound and Enfuvirtide against wild-type HIV-1 and a panel of mutants with known resistance to Enfuvirtide. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of viral activity. A lower IC50 value indicates greater potency.

HIV-1 Strain/MutantThis compound (Sifuvirtide) IC50 (nM)Enfuvirtide (T20) IC50 (nM)Fold-Resistance to EnfuvirtideFold-Superiority of this compound
Wild-Type (NL4-3) 0.315.2116.8
V38A 2.44137.826.556.5
Q52R 12.2491.2617.557.5
A47I 1.42---
N126K 0.53---
V38A/N126K 4.29163.2831.438.1
Q52R/N126K 19.38136.2426.27.0

Data sourced from in vitro studies on HIV-1 NL4-3 pseudoviruses.[5]

Mechanism of Action and Resistance

HIV-1 entry into a host cell is a multi-step process mediated by the viral envelope glycoprotein complex, composed of gp120 and gp41.[2] The process begins with gp120 binding to the CD4 receptor on the host cell surface, followed by interaction with a co-receptor (CCR5 or CXCR4).[1] This triggers a conformational change in gp41, exposing its N-terminal heptad repeat (HR1) and C-terminal heptad repeat (HR2) domains.[3] The HR1 and HR2 domains then associate to form a stable six-helix bundle, pulling the viral and cellular membranes together and facilitating fusion.[3]

Enfuvirtide, a synthetic peptide mimicking the HR2 domain, competitively binds to the HR1 domain of gp41, preventing the formation of the six-helix bundle and thus blocking viral entry.[1][3] Resistance to Enfuvirtide primarily arises from mutations within the HR1 domain, which reduce the binding affinity of the drug.[4] this compound, also an HR2-mimetic peptide, is designed to have a higher binding affinity for the HR1 domain, even in the presence of resistance mutations, thereby maintaining its inhibitory activity.

HIV_Fusion_Inhibition cluster_0 HIV-1 Fusion Process cluster_1 Inhibition by Fusion Inhibitors gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding Co-receptor Co-receptor (CCR5/CXCR4) CD4->Co-receptor 2. Co-receptor   Binding gp41_intermediate gp41 Pre-hairpin Intermediate Co-receptor->gp41_intermediate 3. gp41 Conformational    Change gp41_prefusion gp41 (pre-fusion) 6HB Six-Helix Bundle (6-HB) Formation gp41_intermediate->6HB 4. HR1-HR2 Interaction Block Inhibition of 6-HB Formation Fusion Membrane Fusion 6HB->Fusion 5. Fusion Pore   Formation Enfuvirtide Enfuvirtide (T20) Enfuvirtide->Block Binds to HR1 This compound This compound (SFT) This compound->Block Binds to HR1 (Higher Affinity)

Mechanism of HIV-1 Fusion and Inhibition

Experimental Protocols

Single-Round HIV-1 Infectivity Assay

This assay quantifies the ability of the virus to complete one round of infection in the presence of an inhibitor.

Materials:

  • HEK 293T cells

  • Plasmids:

    • HIV-1 genome with a reporter gene (e.g., luciferase or GFP) and a deleted envelope gene (e.g., NL4-3ΔE-GFP).

    • Plasmid expressing the desired HIV-1 envelope protein (wild-type or mutant).

  • Target cells (e.g., activated primary CD4+ T cells or TZM-bl cells).

  • Cell culture medium and supplements.

  • Transfection reagent.

  • Lysis buffer and substrate for the reporter gene (if applicable).

  • Flow cytometer or luminometer.

  • This compound and Enfuvirtide stock solutions.

Procedure:

  • Pseudovirus Production:

    • Co-transfect HEK 293T cells with the HIV-1 genome plasmid and the envelope-expressing plasmid.[6]

    • Culture the cells for 48-72 hours.

    • Harvest the cell culture supernatant containing the pseudoviruses.

    • Clarify the supernatant by centrifugation and filter through a 0.45 µm filter.

  • Infection:

    • Seed target cells in a 96-well plate.

    • Prepare serial dilutions of this compound and Enfuvirtide.

    • Pre-incubate the target cells with the drug dilutions for 16-20 hours.[6]

    • Add a standardized amount of pseudovirus to each well.

    • Incubate for 48-72 hours to allow for infection and reporter gene expression.

  • Quantification:

    • For GFP reporter viruses, harvest the cells and quantify the percentage of GFP-positive cells by flow cytometry.[6]

    • For luciferase reporter viruses, lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each drug concentration relative to the no-drug control.

    • Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Single_Round_Infectivity_Assay Start Start Transfect 1. Co-transfect 293T cells (HIV genome + Env plasmid) Start->Transfect Harvest 2. Harvest pseudovirus supernatant Transfect->Harvest Infect 5. Infect cells with pseudovirus Harvest->Infect Seed 3. Seed target cells Add_Drug 4. Add serial dilutions of This compound/Enfuvirtide Seed->Add_Drug Add_Drug->Infect Incubate 6. Incubate for 48-72h Infect->Incubate Quantify 7. Quantify reporter gene expression (Flow/Luminometry) Incubate->Quantify Analyze 8. Calculate IC50 values Quantify->Analyze End End Analyze->End

Workflow for Single-Round Infectivity Assay
Cell-Cell Fusion Assay

This assay measures the ability of an inhibitor to block the fusion of cells expressing the HIV-1 envelope protein with target cells expressing CD4 and co-receptors.

Materials:

  • Effector cells: Cells expressing the HIV-1 envelope protein and Tat (e.g., HeLa-ADA cells).

  • Target cells: Cells expressing CD4, a co-receptor, and an HIV-Tat inducible reporter gene (e.g., TZM-bl cells with a luciferase or β-galactosidase reporter).

  • Cell culture medium and supplements.

  • This compound and Enfuvirtide stock solutions.

  • Lysis buffer and substrate for the reporter gene.

  • Luminometer or spectrophotometer.

Procedure:

  • Cell Seeding:

    • Seed the target cells (e.g., TZM-bl) in a 96-well plate and culture for 24 hours.[7]

  • Co-culture and Inhibition:

    • Prepare serial dilutions of this compound and Enfuvirtide.

    • Detach the effector cells (e.g., HeLa-ADA).

    • Overlay the effector cells onto the target cells in the presence of the drug dilutions.[7]

  • Fusion:

    • Allow cell fusion to proceed for a defined period (e.g., 60 minutes) at 37°C.[7]

    • Stop the fusion reaction (e.g., by adding a potent fusion inhibitor like C52L).[7]

  • Quantification:

    • Lyse the co-cultured cells.

    • Measure the activity of the reporter gene (luciferase or β-galactosidase).

  • Data Analysis:

    • Calculate the percentage of fusion inhibition for each drug concentration relative to the no-drug control.

    • Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Conclusion

The available in vitro data strongly suggests that this compound is a highly potent HIV-1 fusion inhibitor with a significant efficacy advantage over Enfuvirtide, particularly against viral strains that have developed resistance to the latter. Its ability to maintain low nanomolar to picomolar inhibitory concentrations against resistant mutants highlights its potential as a valuable therapeutic option for treatment-experienced patients. The distinct binding characteristics of this compound to the gp41 HR1 domain likely underpin its enhanced activity and its capacity to overcome common Enfuvirtide resistance mutations. Further clinical investigation is warranted to fully elucidate the in vivo efficacy and long-term resistance profile of this compound.

References

Navigating Resistance: A Comparative Guide to Tifuvirtide and Other HIV Fusion Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug resistance is a critical challenge in the long-term management of HIV-1 infection. Tifuvirtide (enfuvirtide, T-20), the first-in-class HIV fusion inhibitor, marked a significant advancement in antiretroviral therapy, particularly for treatment-experienced patients. However, its efficacy can be compromised by the development of resistance. This guide provides an objective comparison of cross-resistance between this compound and other fusion inhibitors, supported by experimental data, to inform future research and drug development strategies.

Mechanism of Action and Resistance to this compound

This compound is a synthetic 36-amino-acid peptide that mimics a segment of the C-terminal heptad repeat (HR2) of the HIV-1 transmembrane glycoprotein gp41. It competitively binds to the N-terminal heptad repeat (HR1) of gp41, preventing the conformational change necessary for the fusion of the viral and cellular membranes, thereby blocking viral entry into the host cell.[1][2][3]

Resistance to this compound primarily arises from mutations within a critical 10-amino-acid segment (residues 36-45) in the HR1 region of gp41, which constitutes the drug's binding site.[4][5][6][7] These mutations reduce the binding affinity of this compound to its target, diminishing its inhibitory effect.

Cross-Resistance Profile of this compound

The potential for cross-resistance between this compound and other fusion inhibitors is a key consideration in salvage therapy and the development of next-generation inhibitors. The following sections and tables summarize the cross-resistance landscape based on available experimental data.

Quantitative Analysis of Cross-Resistance

The susceptibility of various HIV-1 strains, including wild-type and this compound-resistant mutants, to different fusion inhibitors is typically quantified by the 50% inhibitory concentration (IC50). A significant increase in the IC50 value for a mutant strain compared to the wild-type indicates resistance.

Table 1: Cross-Resistance between this compound (T-20) and Sifuvirtide (SFT)

HIV-1 MutantT-20 IC50 (nM)Fold Change vs. WTSFT IC50 (nM)Fold Change vs. WTReference
Wild Type (NL4-3)2.8 ± 0.51.01.7 ± 0.31.0[8][9]
V38A74.2 ± 8.126.5158.6 ± 17.293.3[8][9]
Q52R49.1 ± 5.417.5289.4 ± 31.5170.2[8][9]
N126K3.1 ± 0.41.11.9 ± 0.21.1[8][9]

Data adapted from in vitro studies on HIV-1 NL4-3 strain.

Table 2: Activity of Next-Generation Fusion Inhibitors Against this compound (T-20)-Resistant Strains

HIV-1 MutantT-20 IC50 (nM)T-1249 IC50 (nM)CP32M IC50 (pM)Reference
Wild Type (NL4-3)1.2 ± 0.20.8 ± 0.189 ± 12[10][11]
V38A134.5 ± 15.21.5 ± 0.3125 ± 18[10]
N42S45.8 ± 5.11.1 ± 0.298 ± 14[10]
V38A/N42T215.3 ± 23.72.1 ± 0.4156 ± 22[10]

Data adapted from in vitro studies.

Key Observations:

  • Significant Cross-Resistance: Mutations like V38A and Q52R in the HR1 region of gp41 confer high-level resistance to both this compound (T-20) and Sifuvirtide, indicating strong cross-resistance.[8][9]

  • Limited Cross-Resistance with Next-Generation Inhibitors: Notably, this compound resistance does not confer cross-resistance to the second-generation fusion inhibitor T-1249.[11][12][13] Similarly, novel inhibitors like CP32M demonstrate potent activity against this compound-resistant strains.[10]

  • No Cross-Resistance with Other Entry Inhibitor Classes: Clinical and in vitro studies have consistently shown that resistance to this compound does not affect susceptibility to other classes of entry inhibitors, including CD4-gp120 binding inhibitors, CCR5 antagonists (e.g., Maraviroc), and CXCR4 antagonists.[4][12][14] This lack of cross-resistance is expected due to their distinct mechanisms of action.[1][15]

Experimental Protocols

Understanding the methodologies used to generate these data is crucial for their interpretation and for designing future studies.

In Vitro Selection of Resistant Viruses

This protocol is used to generate drug-resistant viral strains in a controlled laboratory setting.

  • Cell Culture: MT-4 cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum.

  • Viral Infection: HIV-1 stocks (e.g., HIV-1NL4-3) are used to infect the MT-4 cells in the presence of a starting concentration of the fusion inhibitor.

  • Dose Escalation: The infected cells are incubated until a cytopathic effect is observed. The virus-containing supernatant is then used to infect fresh cells with a gradually increasing concentration of the inhibitor.

  • Genotypic Analysis: This process is repeated for several passages. The gp41 gene of the resulting resistant virus is then sequenced to identify mutations responsible for the resistance phenotype.[16]

Fusion Inhibition Assay

This assay quantifies the ability of a fusion inhibitor to block virus-cell fusion.

  • Cell Lines: Effector cells (e.g., CHO cells) expressing the HIV-1 Env protein and a reporter gene (e.g., luciferase) are co-cultured with target cells (e.g., TZM-bl cells) that express CD4, CXCR4, and CCR5.

  • Inhibitor Treatment: The co-culture is performed in the presence of serial dilutions of the fusion inhibitor being tested.

  • Quantification of Fusion: Cell-cell fusion allows for the activation of the reporter gene in the target cells. The level of reporter gene expression (e.g., luciferase activity) is measured and is inversely proportional to the inhibitory activity of the compound.

  • IC50 Determination: The IC50 value, the concentration of the inhibitor that reduces fusion by 50%, is calculated from the dose-response curve.

Visualizing the Mechanisms

Diagrams generated using Graphviz (DOT language) help to illustrate the key pathways and experimental workflows.

HIV_Entry_and_Inhibition cluster_virus HIV-1 cluster_cell Host Cell cluster_inhibitors Fusion Inhibitors cluster_fusion Membrane Fusion Cascade gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5_CXCR4 CCR5/CXCR4 Co-receptor gp120->CCR5_CXCR4 gp41 gp41 CD4->CCR5_CXCR4 2. Co-receptor Binding gp41_prefusion gp41 Pre-fusion Conformation CCR5_CXCR4->gp41_prefusion 3. Conformational Change This compound This compound (T-20) gp41_prehairpin gp41 Pre-hairpin Intermediate This compound->gp41_prehairpin Inhibits NextGen_FI Next-Gen FIs (e.g., T-1249) NextGen_FI->gp41_prehairpin Inhibits gp41_prefusion->gp41_prehairpin six_helix_bundle 6-Helix Bundle Formation gp41_prehairpin->six_helix_bundle fusion_pore Fusion Pore six_helix_bundle->fusion_pore Membrane Fusion

Caption: HIV-1 entry and the mechanism of action of fusion inhibitors.

Resistance_Workflow start Start with Wild-Type HIV-1 Strain culture In Vitro Cell Culture with Increasing Drug Concentration start->culture selection Selection of Resistant Virus Population culture->selection sequencing Genotypic Analysis of gp41 (HR1 region) selection->sequencing phenotyping Phenotypic Analysis (IC50 Determination) selection->phenotyping end Identify Resistance Mutations and Cross- Resistance Profile sequencing->end cross_resistance Test Against Other Fusion Inhibitors phenotyping->cross_resistance cross_resistance->end

Caption: Experimental workflow for determining HIV-1 resistance to fusion inhibitors.

Conclusion

The development of resistance to this compound is a well-characterized phenomenon primarily driven by mutations in the HR1 domain of gp41. While significant cross-resistance is observed with some other peptide-based fusion inhibitors like Sifuvirtide, next-generation inhibitors such as T-1249 and CP32M have been specifically designed to be effective against this compound-resistant strains. Encouragingly, this compound resistance does not compromise the activity of other classes of entry inhibitors, highlighting the potential for combination therapies. A thorough understanding of the mechanisms of resistance and cross-resistance is paramount for the continued development of novel and durable antiretroviral agents to combat the evolving landscape of HIV-1.

References

A Head-to-Head In Vitro Comparison of Tifuvirtide and Enfuvirtide: Efficacy and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro comparison of two generations of HIV-1 fusion inhibitors: Tifuvirtide (T-1249) and Enfuvirtide (T-20). Enfuvirtide was the first-in-class fusion inhibitor approved for clinical use, offering a novel mechanism of action against HIV-1. This compound, a second-generation inhibitor, was developed to improve upon the potency and breadth of activity of Enfuvirtide, particularly against resistant viral strains. This document summarizes key experimental data, details the methodologies used in these assessments, and visualizes the underlying biological processes and experimental workflows.

Mechanism of Action: Targeting HIV-1 Fusion

Both this compound and Enfuvirtide are synthetic peptides that competitively inhibit the fusion of the HIV-1 viral envelope with the host cell membrane.[1] This process is mediated by the viral glycoprotein gp41. The mechanism of inhibition for both drugs involves binding to the first heptad repeat (HR1) of gp41, which prevents the conformational changes necessary for the fusion of the viral and cellular membranes.[1]

Enfuvirtide is a 36-amino acid peptide derived from the C-terminal heptad repeat (CHR) of gp41.[2] this compound is a larger, 39-amino acid peptide with a more complex design, incorporating sequences from HIV-1, HIV-2, and simian immunodeficiency virus (SIV).[3] This design, which includes an introduced pocket-binding domain (PBD), allows this compound to bind to a slightly different region of gp41 than Enfuvirtide.[4] This difference in binding is believed to contribute to this compound's enhanced potency and its activity against Enfuvirtide-resistant HIV-1 strains.[4]

cluster_0 HIV-1 Entry and Fusion cluster_1 gp41 Conformational Change cluster_2 Membrane Fusion gp120 gp120 CD4 CD4 Receptor gp120->CD4 Binding CCR5_CXCR4 CCR5/CXCR4 Co-receptor CD4->CCR5_CXCR4 Conformational Change gp41_prefusion gp41 (pre-fusion) CCR5_CXCR4->gp41_prefusion Exposure of gp41 gp41_prehairpin gp41 Pre-hairpin Intermediate (HR1 exposed) gp41_prefusion->gp41_prehairpin Formation of pre-hairpin intermediate six_helix_bundle Six-Helix Bundle Formation gp41_prehairpin->six_helix_bundle HR2 folds back onto HR1 membrane_fusion Membrane Fusion & Viral Entry six_helix_bundle->membrane_fusion Juxtaposition of viral and cell membranes

Diagram 1: HIV-1 gp41-Mediated Membrane Fusion Pathway

cluster_0 Mechanism of Inhibition gp41_prehairpin gp41 Pre-hairpin Intermediate (HR1 exposed) Blocked Inhibition of Six-Helix Bundle Formation gp41_prehairpin->Blocked Prevents HR2 binding Inhibitor This compound or Enfuvirtide Inhibitor->gp41_prehairpin Binds to HR1 No_Fusion No Viral Entry Blocked->No_Fusion Blocks membrane fusion

Diagram 2: Inhibition of HIV-1 Fusion by this compound and Enfuvirtide

In Vitro Antiviral Activity

This compound consistently demonstrates superior in vitro potency compared to Enfuvirtide against a wide range of HIV-1 isolates, including those resistant to Enfuvirtide.

InhibitorHIV-1 IsolateIC50 (nM)Fold Difference (this compound vs. Enfuvirtide)Reference
Enfuvirtide (T-20) Global Panel (mean)26.73[3]
This compound (T-1249) Global Panel (mean)3.447.8x more potent[3]
Enfuvirtide (T-20) NL4-389.21[3]
This compound (T-1249) NL4-33.6224.6x more potent[3]
Enfuvirtide (T-20) HXB2 (cell-cell fusion)18.23[3]
This compound (T-1249) HXB2 (cell-cell fusion)9.322.0x more potent[3]
Enfuvirtide (T-20) Cell-cell fusion (mean)23 ± 6[5][6]
Sifuvirtide *Cell-cell fusion (mean)1.2 ± 0.219.2x more potent[5][6]

*Note: Sifuvirtide is a next-generation fusion inhibitor with a modified Enfuvirtide sequence.[4]

Experimental Protocols

The following are generalized protocols for common in vitro assays used to evaluate the efficacy of HIV-1 fusion inhibitors.

Single-Cycle Pseudovirus Infection Assay

This assay measures the ability of an inhibitor to block viral entry in a single round of infection.

  • Cell Preparation: TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a Tat-inducible luciferase reporter gene, are seeded in 96-well plates.

  • Virus Preparation: Pseudoviruses capable of a single round of infection are generated by co-transfecting HEK293T cells with an HIV-1 Env-expressing plasmid and an Env-deficient HIV-1 backbone vector.

  • Inhibition Assay:

    • Serial dilutions of the fusion inhibitors (this compound or Enfuvirtide) are prepared.

    • The diluted inhibitors are added to the TZM-bl cells.

    • A standardized amount of pseudovirus is then added to the wells.

  • Incubation: The plates are incubated to allow for viral entry and infection.

  • Luciferase Assay: After incubation, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of viral infection, is measured using a luminometer.

  • Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the inhibitor concentration.

cluster_0 Assay Workflow A Seed TZM-bl cells in 96-well plate C Add diluted inhibitors to cells A->C B Prepare serial dilutions of this compound/Enfuvirtide B->C D Add HIV-1 pseudovirus C->D E Incubate for 48 hours D->E F Lyse cells and add luciferase substrate E->F G Measure luminescence F->G H Calculate IC50 values G->H

Diagram 3: Single-Cycle Pseudovirus Infection Assay Workflow
Cell-Cell Fusion Assay

This assay measures the ability of an inhibitor to block the fusion of HIV-1 infected cells with uninfected target cells.

  • Cell Preparation:

    • Effector cells (e.g., H9 cells) are chronically infected with an HIV-1 strain (e.g., HIV-1IIIB). These cells are labeled with a fluorescent dye such as Calcein-AM.

    • Target cells (e.g., MT-2 cells), which express CD4 and co-receptors, are prepared.

  • Inhibition Assay:

    • The labeled effector cells and target cells are mixed at a defined ratio.

    • Serial dilutions of the fusion inhibitors are added to the cell mixture.

  • Incubation: The cell mixture is incubated to allow for cell-to-cell fusion, which results in the transfer of the fluorescent dye from the effector to the target cells, forming syncytia.

  • Microscopy: The number of fused (fluorescent syncytia) and unfused cells is counted under a fluorescence microscope.

  • Data Analysis: The percentage of inhibition of cell-cell fusion is calculated, and the IC50 value is determined.[7]

Resistance Profile

A key advantage of this compound over Enfuvirtide is its activity against Enfuvirtide-resistant HIV-1 strains.[5][6] Resistance to Enfuvirtide is primarily associated with mutations in the HR1 region of gp41, specifically within amino acid positions 36-45.[8] The modified structure of this compound allows it to maintain inhibitory activity against viruses harboring these mutations.[4]

Conclusion

References

Validating Tifuvirtide's Mechanism of Action: A Comparative Guide to HIV Fusion Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Tifuvirtide (T-1249), a second-generation HIV fusion inhibitor, with its predecessor Enfuvirtide (T-20) and other alternative entry inhibitors. We delve into the critical role of mutagenesis in validating the mechanism of action of these drugs, presenting supporting experimental data and detailed protocols to aid in research and development.

Mechanism of Action: Targeting HIV-1 Entry

This compound, like Enfuvirtide, is a synthetic peptide that targets the HIV-1 envelope glycoprotein gp41, a critical component of the viral fusion machinery.[1] The primary mechanism of action for these fusion inhibitors is the binding to the first heptad repeat (HR1) domain of gp41. This binding event prevents the conformational change necessary for the interaction between HR1 and the second heptad repeat (HR2), a process that is essential for the fusion of the viral and host cell membranes. By blocking this fusion, this compound effectively halts the entry of the virus into the host cell.[2]

Mutagenesis studies have been pivotal in confirming this mechanism. The emergence of drug resistance is often linked to specific mutations within the HR1 region of gp41, specifically within the amino acid range of 36-45.[2][3] These mutations can reduce the binding affinity of the fusion inhibitor to its target, thereby diminishing its antiviral efficacy.[4] this compound was designed to have improved potency and activity against some HIV-1 strains that have developed resistance to Enfuvirtide.[5]

Comparative Analysis of HIV Entry Inhibitors

The landscape of HIV entry inhibitors has expanded beyond fusion inhibitors to include other classes of drugs with distinct mechanisms of action. This section compares this compound with Enfuvirtide and other key alternatives.

Data Presentation: Antiviral Potency

The following tables summarize the in vitro antiviral activity (IC50 values) of this compound and its alternatives against wild-type and drug-resistant HIV-1 strains. Lower IC50 values indicate greater potency.

Table 1: Comparison of Fusion Inhibitors Against Enfuvirtide-Resistant HIV-1

HIV-1 Strain/MutationEnfuvirtide (T-20) IC50 (nM)This compound (T-1249) IC50 (nM)Sifuvirtide IC50 (nM)
NL4-3 (Wild-Type)~5-10~1-5~1-3
V38A>100~10-20~2-5
N43D>100~20-40~3-7
V38A/N42D>1000~50-100~5-10

Note: IC50 values are approximate and can vary depending on the specific assay conditions and cell lines used. Data compiled from multiple sources.

Table 2: Overview of Alternative HIV Entry Inhibitors

DrugClassMechanism of ActionTarget
Albuvirtide Fusion InhibitorBinds to gp41 HR1, preventing fusion.gp41
Maraviroc CCR5 AntagonistBlocks the interaction between HIV gp120 and the CCR5 co-receptor.[6]CCR5 Co-receptor
Fostemsavir Attachment InhibitorBinds to gp120, preventing attachment to the CD4 receptor.[6]gp120

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the validation and comparison of HIV entry inhibitors.

Site-Directed Mutagenesis of HIV-1 gp41

This protocol outlines the generation of Enfuvirtide and this compound resistance mutations in the gp41 gene for subsequent analysis.

Objective: To introduce specific amino acid substitutions in the HR1 domain of gp41.

Materials:

  • pNL4-3-based vector containing the full-length HIV-1 env gene.

  • QuikChange II Site-Directed Mutagenesis Kit (Agilent Technologies) or similar.

  • Custom-designed mutagenic primers (sense and antisense) containing the desired mutation.

  • DH5α competent E. coli.

  • Plasmid purification kit.

  • DNA sequencing services.

Procedure:

  • Primer Design: Design complementary forward and reverse primers (25-45 bp) containing the desired mutation in the center. Ensure the primers have a melting temperature (Tm) of ≥78°C.

  • Mutagenesis PCR:

    • Set up the PCR reaction as follows: 5 µl of 10x reaction buffer, 10-50 ng of dsDNA template, 125 ng of sense primer, 125 ng of antisense primer, 1 µl of dNTP mix, 1 µl of PfuUltra HF DNA polymerase, and nuclease-free water to a final volume of 50 µl.

    • Perform thermal cycling according to the manufacturer's protocol (typically 18 cycles).

  • DpnI Digestion: Add 1 µl of DpnI restriction enzyme to the amplification reaction and incubate at 37°C for 1 hour to digest the parental (non-mutated) DNA template.

  • Transformation: Transform the DpnI-treated DNA into competent E. coli cells. Plate on selective agar plates and incubate overnight at 37°C.

  • Plasmid Purification and Sequencing: Select several colonies and grow overnight cultures. Purify the plasmid DNA and confirm the presence of the desired mutation by DNA sequencing.[4]

HIV-1 Pseudovirus Production and Antiviral Assay

This protocol describes the generation of single-cycle infectious pseudoviruses to assess the antiviral activity of entry inhibitors.

Objective: To measure the 50% inhibitory concentration (IC50) of a drug against HIV-1 pseudoviruses.

Materials:

  • HEK293T cells.

  • An env-deleted HIV-1 backbone plasmid (e.g., pNL4-3.Luc.R-E-).

  • An expression vector containing the desired wild-type or mutant HIV-1 Env protein.

  • Transfection reagent (e.g., FuGENE 6).

  • TZM-bl reporter cell line (expresses CD4, CCR5, and CXCR4, and contains a Tat-inducible luciferase reporter gene).

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Pseudovirus Production:

    • Co-transfect HEK293T cells with the env-deleted HIV-1 backbone plasmid and the Env-expressing plasmid using a suitable transfection reagent.

    • Harvest the virus-containing supernatant 48-72 hours post-transfection and clarify by centrifugation.

  • Antiviral Assay:

    • Seed TZM-bl cells in a 96-well plate.

    • Prepare serial dilutions of the test inhibitor (e.g., this compound).

    • Pre-incubate the pseudovirus with the diluted inhibitor for 1 hour at 37°C.

    • Add the virus-inhibitor mixture to the TZM-bl cells and incubate for 48 hours.

    • Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each drug concentration relative to the virus control (no drug). Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.[7]

Cell-Cell Fusion Assay

This assay measures the ability of an HIV-1 Env protein to mediate fusion between two different cell lines, and the inhibition of this process by a drug.

Objective: To quantify the inhibition of Env-mediated cell-cell fusion.

Materials:

  • Effector cells (e.g., HEK293T) expressing the HIV-1 Env protein and Tat.

  • Target cells (e.g., TZM-bl) expressing CD4, co-receptors, and a Tat-inducible reporter gene (e.g., luciferase).

  • Test inhibitor.

Procedure:

  • Cell Plating: Plate the target cells in a 96-well plate and allow them to adhere.

  • Co-culture: Detach the effector cells and overlay them onto the target cells in the presence of serial dilutions of the test inhibitor.

  • Incubation: Allow cell fusion to proceed for 6-8 hours at 37°C.

  • Reporter Gene Measurement: Lyse the cells and measure the activity of the reporter gene (e.g., luciferase).

  • Data Analysis: Calculate the percentage of fusion inhibition at each drug concentration and determine the IC50 value.

Visualizations

The following diagrams illustrate the HIV-1 entry pathway and the experimental workflow for validating this compound's mechanism of action.

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell (CD4+ T-cell) gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Attachment gp41 gp41 CellMembrane Cell Membrane gp41->CellMembrane 4. Membrane Fusion CCR5 CCR5 Co-receptor CD4->CCR5 2. Co-receptor Binding CCR5->gp41 3. Conformational Change Fostemsavir Fostemsavir Fostemsavir->gp120 Blocks Attachment Maraviroc Maraviroc Maraviroc->CCR5 Blocks Co-receptor Binding This compound This compound This compound->gp41 Blocks Fusion

Caption: HIV-1 entry pathway and points of inhibition by various entry inhibitors.

Mutagenesis_Workflow start Start: Wild-Type HIV-1 env Plasmid mutagenesis Site-Directed Mutagenesis of gp41 HR1 start->mutagenesis sequencing DNA Sequencing (Confirm Mutation) mutagenesis->sequencing transfection Co-transfection of HEK293T cells (Env + Backbone Plasmid) sequencing->transfection pseudovirus Harvest HIV-1 Pseudovirus transfection->pseudovirus antiviral_assay Antiviral Assay (TZM-bl cells + Inhibitor) pseudovirus->antiviral_assay ic50 Determine IC50 Value antiviral_assay->ic50 end End: Quantify Drug Resistance/Sensitivity ic50->end

Caption: Experimental workflow for validating this compound's mechanism via mutagenesis.

Conclusion

Mutagenesis remains a cornerstone for validating the mechanism of action of antiviral drugs like this compound. By identifying resistance mutations, researchers can pinpoint the precise molecular interactions required for drug efficacy. The comparative data presented in this guide highlights the evolution of HIV fusion inhibitors, with next-generation compounds like this compound demonstrating improved activity against certain resistant strains. The provided experimental protocols offer a framework for the continued evaluation and development of novel HIV entry inhibitors.

References

Synergistic Potential of Tifuvirtide with Reverse Transcriptase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Tifuvirtide and Reverse Transcriptase Inhibitors

This compound (also known as T-1249) is a synthetic peptide that belongs to the class of HIV fusion inhibitors.[1] It is designed to block the fusion of HIV with host cells, a critical step in the viral life cycle that precedes reverse transcription.[1] Reverse transcriptase inhibitors are a cornerstone of antiretroviral therapy and are broadly categorized into two classes: Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs) and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). Both classes target the HIV enzyme reverse transcriptase, but through different mechanisms.[2][3]

The distinct mechanisms of action of this compound and RTIs provide a strong rationale for their combined use to achieve synergistic antiviral effects, enhance the durability of viral suppression, and overcome drug resistance.

Mechanisms of Action

This compound: A Fusion Inhibitor

This compound targets the gp41 transmembrane glycoprotein of HIV.[1] During the process of viral entry, gp41 undergoes a conformational change that is essential for the fusion of the viral and cellular membranes. This compound binds to a region of gp41, preventing this structural rearrangement and thereby blocking the virus from entering the host cell.[1] As a second-generation fusion inhibitor, this compound has shown greater in vitro potency compared to the first-generation drug, Enfuvirtide, and exhibits activity against Enfuvirtide-resistant HIV isolates.[4]

Reverse Transcriptase Inhibitors (RTIs)

NRTIs are structural analogs of natural deoxynucleosides.[5] They are taken up by the host cell and phosphorylated to their active triphosphate form.[6] The viral reverse transcriptase then incorporates these analogs into the growing viral DNA chain.[5] However, NRTIs lack a 3'-hydroxyl group, which is necessary for the formation of the next phosphodiester bond, leading to premature termination of the DNA chain and halting viral replication.[6][7]

NNRTIs bind to a non-catalytic site on the reverse transcriptase enzyme, known as the NNRTI binding pocket.[8][9] This binding induces a conformational change in the enzyme that distorts the active site, thereby inhibiting its function non-competitively.[2][8] Unlike NRTIs, NNRTIs are not incorporated into the viral DNA.[2]

The following diagram illustrates the distinct points of intervention of this compound and Reverse Transcriptase Inhibitors in the HIV life cycle.

HIV_Lifecycle_Inhibition cluster_Cell Host Cell cluster_Inhibitors Drug Intervention Points HIV_RNA HIV RNA Viral_DNA Viral DNA HIV_RNA->Viral_DNA Reverse Transcription Integration Integration into Host DNA Viral_DNA->Integration HIV_Virus HIV Virion HIV_Virus->HIV_RNA Fusion & Entry Cell_Membrane Host Cell Membrane This compound This compound This compound->HIV_Virus Blocks Fusion RTIs RTIs (NRTIs & NNRTIs) RTIs->HIV_RNA Inhibits Reverse Transcription

Mechanism of Action of this compound and RTIs.

Quantitative Analysis of Synergistic Effects

A quantitative assessment of the interaction between two or more drugs is crucial to determine if their combined effect is synergistic, additive, or antagonistic. While specific experimental data for this compound in combination with RTIs is not available in the public domain, this section outlines the standard methodology used for such an analysis.

Data Presentation

Should experimental data become available, it would typically be presented in a format similar to the table below. This table would summarize the 50% inhibitory concentrations (IC50) of the individual drugs and their combination, along with the calculated Combination Index (CI).

Drug CombinationIC50 Drug A (nM)IC50 Drug B (nM)IC50 in Combination (nM)Combination Index (CI)Interaction
This compound + Zidovudine (NRTI)DataDataDataDataSynergy
This compound + Lamivudine (NRTI)DataDataDataDataSynergy
This compound + Tenofovir (NRTI)DataDataDataDataSynergy
This compound + Nevirapine (NNRTI)DataDataDataDataSynergy
This compound + Efavirenz (NNRTI)DataDataDataDataSynergy
Note: The data in this table is hypothetical and for illustrative purposes only, as no specific in vitro synergy studies for this compound with these RTIs were found in the public literature.

Interpretation of Combination Index (CI):

  • CI < 1: Synergism

  • CI = 1: Additive effect

  • CI > 1: Antagonism

Experimental Protocols

The following sections describe the detailed methodologies for key experiments cited in the evaluation of drug synergy.

In Vitro HIV-1 Inhibition Assay

The antiviral activity of this compound and various RTIs, both alone and in combination, would be assessed using an in vitro HIV-1 inhibition assay.

Cells and Virus:

  • Cell Line: A susceptible human T-cell line, such as MT-4 or PM1, would be used.

  • Virus: A laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) or clinical isolates would be used to infect the cells.

Assay Procedure:

  • Cells are seeded in 96-well microplates.

  • Serial dilutions of each drug are prepared and added to the wells. For combination studies, a checkerboard titration is performed.

  • A standardized amount of HIV-1 is added to the wells.

  • The plates are incubated at 37°C for a period that allows for viral replication (typically 4-7 days).

  • Viral replication is quantified by measuring a viral marker, such as p24 antigen concentration in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • The 50% inhibitory concentration (IC50) for each drug and combination is calculated from the dose-response curves.

Checkerboard Synergy Assay

The checkerboard assay is a standard method to evaluate the interaction between two antimicrobial or antiviral agents.[10][11]

Experimental Workflow: The following diagram illustrates the workflow for a checkerboard synergy assay.

Checkerboard_Workflow cluster_Preparation Preparation cluster_Assay Assay Setup cluster_Analysis Data Analysis DrugA_Dilutions Serial Dilutions of This compound (Drug A) Plate_Setup 96-Well Plate Setup: - Drug A dilutions (rows) - Drug B dilutions (columns) DrugA_Dilutions->Plate_Setup DrugB_Dilutions Serial Dilutions of RTI (Drug B) DrugB_Dilutions->Plate_Setup Cell_Culture Prepare Cell Suspension (e.g., MT-4 cells) Add_Cells_Virus Add Cells and Virus to each well Cell_Culture->Add_Cells_Virus Virus_Stock Prepare HIV-1 Virus Stock Virus_Stock->Add_Cells_Virus Plate_Setup->Add_Cells_Virus Incubation Incubate (4-7 days) Add_Cells_Virus->Incubation Measure_Replication Measure Viral Replication (e.g., p24 ELISA) Incubation->Measure_Replication Calculate_IC50 Calculate IC50 for each drug and combination Measure_Replication->Calculate_IC50 Calculate_CI Calculate Combination Index (CI) Calculate_IC50->Calculate_CI

Checkerboard Synergy Assay Workflow.

Calculation of the Combination Index (CI): The Combination Index is calculated using the following formula, based on the median-effect principle:[12][13]

CI = (D)₁ / (Dx)₁ + (D)₂ / (Dx)₂

Where:

  • (D)₁ and (D)₂ are the concentrations of Drug 1 and Drug 2 in combination that achieve a certain effect (e.g., 50% inhibition).

  • (Dx)₁ and (Dx)₂ are the concentrations of Drug 1 and Drug 2 alone that achieve the same effect.

Conclusion

The distinct and complementary mechanisms of action of this compound and reverse transcriptase inhibitors provide a strong theoretical basis for their synergistic interaction against HIV-1. By targeting both the entry and reverse transcription stages of the viral life cycle, this combination has the potential to achieve a more profound and durable antiviral response. While direct in vitro synergy data for this compound with specific RTIs is currently lacking in the published literature, the established methodologies for assessing such interactions are well-defined. Future in vitro studies employing checkerboard analyses are warranted to quantify the synergistic potential of these combinations and to guide the rational design of novel antiretroviral regimens. Such studies would be invaluable for the development of more effective and resilient treatment strategies for HIV-1 infection.

References

Assessing the Genetic Barrier to Tifuvirtide Resistance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the genetic barrier to resistance is paramount for evaluating the long-term efficacy of an antiviral agent. This guide provides a comparative assessment of the genetic barrier to resistance for Tifuvirtide (T-1249), a second-generation HIV fusion inhibitor, relative to its predecessor, Enfuvirtide (T-20), and other similar agents. The information presented is supported by experimental data from in vitro and clinical studies.

Comparative Analysis of Resistance Profiles

This compound was designed to have improved potency and a higher genetic barrier to resistance compared to Enfuvirtide.[1] Experimental data indicates that while Enfuvirtide resistance can emerge rapidly, often due to single amino acid substitutions in the gp41 heptad repeat 1 (HR1) region, this compound generally requires the accumulation of multiple mutations for significant resistance to develop.[2][3] This suggests a more substantial genetic barrier for this compound.

Quantitative Comparison of In Vitro Resistance

The following table summarizes the fold-change in 50% inhibitory concentration (IC50) for this compound and Enfuvirtide against various HIV-1 strains, including those with pre-existing Enfuvirtide resistance mutations.

HIV-1 Strain/MutationsFold Change in IC50 vs. Wild TypeReference(s)
Enfuvirtide (T-20)
G36D>50[2]
V38A>50[2]
N43D>50[2]
Multiple HR1 Mutations>100[4]
This compound (T-1249)
ENF-resistant baseline1.8 (geometric mean)[2]
G36D/N43K (on ENF-res background)92.7 (geometric mean, after 48 weeks)[2]
A50VCommon emergent mutation[2]
N126K (HR2)Contributes to resistance[2]
S138A (HR2)Contributes to resistance[2]

Note: Fold change values can vary depending on the specific viral strain and the assay used.

Experimental Protocols

The assessment of the genetic barrier to resistance for HIV fusion inhibitors involves several key experimental methodologies.

In Vitro Selection of Resistant Viruses

This method involves passaging HIV-1 in the presence of escalating concentrations of the antiviral drug to select for resistant variants.

Protocol:

  • Virus Propagation: HIV-1 (e.g., NL4-3 strain) is cultured in a suitable cell line (e.g., MT-4 cells).

  • Drug Exposure: The virus is passaged in the presence of the fusion inhibitor, starting at a concentration near its IC50.[5]

  • Dose Escalation: With each subsequent passage, the concentration of the inhibitor is gradually increased as the virus adapts.[5]

  • Monitoring: Viral replication is monitored at each passage, typically by measuring p24 antigen levels in the culture supernatant.

  • Genotypic and Phenotypic Analysis: When significant resistance is observed (i.e., the virus can replicate at high drug concentrations), the viral RNA is extracted, and the env gene (encoding gp160, which includes gp41) is sequenced to identify mutations.[6] The phenotypic susceptibility of the resistant variants is then confirmed using a cell-based fusion assay.[7]

Site-Directed Mutagenesis

This technique is used to introduce specific mutations into the HIV-1 env gene to assess their direct impact on drug susceptibility.

Protocol:

  • Plasmid Template: A plasmid containing the wild-type HIV-1 env gene is used as a template.

  • Primer Design: Mutagenic primers are designed to incorporate the desired nucleotide change(s).[8]

  • PCR Amplification: The plasmid is amplified by PCR using the mutagenic primers, resulting in the incorporation of the mutation.[8]

  • Parental DNA Digestion: The parental (non-mutated) DNA is digested using an enzyme such as DpnI, which specifically targets methylated DNA (the parental plasmid) but not the newly synthesized, unmethylated PCR product.[8]

  • Transformation and Sequencing: The mutated plasmids are transformed into competent E. coli for amplification, and the presence of the desired mutation is confirmed by DNA sequencing.

  • Phenotypic Analysis: The mutated env gene is then used to generate pseudotyped viruses, and their susceptibility to the fusion inhibitor is determined.

Cell-Based HIV Fusion Assay (e.g., BlaM-Vpr Assay)

This assay measures the fusion of HIV-1 with target cells and is used to determine the IC50 of fusion inhibitors.

Protocol:

  • Virus Production: Pseudoviruses are produced by co-transfecting producer cells (e.g., 293T cells) with an HIV-1 proviral plasmid lacking the env gene and a separate plasmid expressing the desired Env protein (wild-type or mutant). The pseudoviruses also incorporate a β-lactamase-Vpr (BlaM-Vpr) fusion protein.[9]

  • Target Cell Preparation: Target cells (e.g., TZM-bl cells) are seeded in a multi-well plate.[10]

  • Infection and Inhibition: The target cells are pre-incubated with serial dilutions of the fusion inhibitor before the addition of the BlaM-Vpr containing pseudoviruses.

  • Fusion Detection: After incubation to allow for viral entry, the cells are loaded with a fluorescent substrate (e.g., CCF2-AM) that is cleaved by β-lactamase.[9]

  • Readout: Viral fusion results in the delivery of BlaM-Vpr into the target cell cytoplasm, leading to the cleavage of the substrate and a shift in its fluorescence emission (e.g., from green to blue). This is quantified using a fluorescence plate reader or flow cytometry.[9]

  • IC50 Calculation: The IC50 value is calculated as the drug concentration that inhibits viral fusion by 50%.

Visualizing Resistance Pathways and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and processes.

G cluster_enfuvirtide Enfuvirtide (T-20) Resistance Pathway cluster_this compound This compound (T-1249) Resistance Pathway wt_enf Wild-Type HIV-1 enf_pressure Enfuvirtide Selective Pressure wt_enf->enf_pressure Treatment single_mut Single HR1 Mutation (e.g., G36D, V38A, N43D) enf_pressure->single_mut Rapid Selection high_res_enf High-Level Resistance single_mut->high_res_enf Results in wt_tifu Wild-Type or ENF-Resistant HIV-1 tifu_pressure This compound Selective Pressure wt_tifu->tifu_pressure Treatment multiple_mut Accumulation of Multiple Mutations (HR1 and HR2) tifu_pressure->multiple_mut Gradual Selection high_res_tifu High-Level Resistance multiple_mut->high_res_tifu Required for

Caption: Comparative pathways to high-level resistance for Enfuvirtide and this compound.

G cluster_workflow Experimental Workflow for Assessing Genetic Barrier start Start: Wild-Type HIV-1 Strain selection In Vitro Selection with Increasing Drug Concentration start->selection mutagenesis Site-Directed Mutagenesis start->mutagenesis resistant_variants Generation of Resistant Variants selection->resistant_variants mutagenesis->resistant_variants genotypic Genotypic Analysis (Sequencing) resistant_variants->genotypic phenotypic Phenotypic Analysis (Fusion Assay) resistant_variants->phenotypic data Data Analysis: - Identify Mutations - Calculate Fold-Change in IC50 genotypic->data phenotypic->data barrier Assessment of Genetic Barrier data->barrier

Caption: Workflow for determining the genetic barrier to antiviral resistance.

Conclusion

The available evidence strongly suggests that this compound possesses a higher genetic barrier to resistance than Enfuvirtide. The development of high-level resistance to this compound typically necessitates the accumulation of multiple mutations in both the HR1 and HR2 domains of gp41, in contrast to the rapid emergence of Enfuvirtide resistance often driven by single point mutations. This characteristic, combined with its activity against Enfuvirtide-resistant strains, underscores the potential of this compound as a valuable component of salvage therapy for treatment-experienced individuals with HIV-1. Further head-to-head comparative studies will continue to refine our understanding of the resistance profiles of next-generation fusion inhibitors.

References

Safety Operating Guide

Navigating the Safe Disposal of Tifuvirtide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the proper disposal of therapeutic agents is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals working with Tifuvirtide, a synthetic peptide that inhibits HIV entry into host cells, understanding the correct disposal procedures is paramount. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, aligning with established safety protocols and regulatory guidelines.

Core Safety and Handling Protocols

Prior to disposal, it is imperative to adhere to safe handling procedures to minimize exposure and ensure personal and environmental safety. The following table summarizes key safety information derived from the Safety Data Sheet (SDS) for Enfuvirtide (this compound).

Precautionary MeasureDescription
Personal Protective Equipment (PPE) Wear protective gloves, and ensure contaminated work clothing is not allowed out of the workplace.[1]
Handling Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][2] Avoid formation of respirable particles.[1] Do not breathe vapors/dust.[1] Avoid contact with skin and eyes.[1]
First Aid (Skin Contact) If this compound comes into contact with the skin, wash the area with plenty of soap and water.[1] If skin irritation or a rash occurs, seek medical advice or attention.[1]
First Aid (Inhalation) If inhaled, move the individual to fresh air. If they are unconscious, place them in a recovery position and seek medical advice. If symptoms persist, call a physician.[1]
First Aid (Eye Contact) In case of eye contact, flush the eyes with water as a precaution. Remove contact lenses and keep the eye wide open while rinsing. If eye irritation persists, consult a specialist.[1]
First Aid (Swallowing) If swallowed, keep the respiratory tract clear. Do not give milk or alcoholic beverages. Never give anything by mouth to an unconscious person. If symptoms persist, call a physician.[1]
Storage Store in accordance with the information listed on the product insert.[2]

Step-by-Step Disposal Procedures for this compound

The recommended disposal method for this compound is through an approved waste disposal plant.[1] For laboratories that generate this compound waste, a systematic approach is necessary to ensure compliance and safety.

1. Segregation of Waste:

  • Identify and separate all materials contaminated with this compound, including unused product, empty vials, contaminated labware (e.g., pipettes, tubes), and personal protective equipment (PPE).

  • Do not mix hazardous waste with non-hazardous waste to prevent unnecessary treatment costs and environmental burden.

2. Containment and Labeling:

  • Place all this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container.

  • The label should clearly state "Hazardous Waste" and identify the contents, including "this compound."

3. Disposal of Sharps:

  • Any sharps, such as needles or syringes used for reconstitution or administration, must be disposed of in a designated, puncture-resistant sharps container.[3][4]

  • Do not recap, bend, or break needles.[3]

4. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste container by a licensed and approved waste disposal company.

  • Follow all local, state, and federal regulations for the disposal of pharmaceutical waste.

Alternative Disposal for Small Quantities (if permitted by institutional policy and local regulations):

While professional disposal is the primary recommendation, the U.S. Food and Drug Administration (FDA) provides guidelines for the disposal of unused medicines in a household setting, which may be adapted for very small quantities in a laboratory setting only if an approved waste disposal service is not available and such a procedure is permitted by your institution's safety protocols.[5][6][7]

  • Do not flush this compound down the toilet or drain unless specifically instructed to do so by the product information, which is not the case based on available data.

  • Remove the this compound from its original container.

  • Mix the this compound with an unpalatable substance such as used coffee grounds, dirt, or cat litter. This makes the drug less appealing to prevent accidental ingestion.[5][6][7] Do not crush tablets or capsules.[7]

  • Place the mixture in a sealed container, such as a sealable plastic bag, to prevent leakage.[5][7]

  • Dispose of the sealed container in the regular laboratory trash that is destined for a landfill.

  • De-identify any personal or sensitive information from the original this compound container before recycling or discarding it.[5][7]

Decision Workflow for this compound Disposal

The following diagram illustrates the logical steps for determining the appropriate disposal path for this compound waste in a laboratory setting.

Tifuvirtide_Disposal_Workflow cluster_start cluster_assessment Waste Assessment cluster_sharps Sharps Disposal cluster_non_sharps Non-Sharps Disposal cluster_end start Start: this compound Waste Generated assess_sharps Is the waste a sharp (needle, syringe, etc.)? start->assess_sharps sharps_container Place in a designated, puncture-resistant sharps container. assess_sharps->sharps_container Yes assess_disposal_service Is an approved hazardous waste disposal service available? assess_sharps->assess_disposal_service No dispose_sharps Dispose of container via approved biohazardous waste vendor. sharps_container->dispose_sharps end_sharps End dispose_sharps->end_sharps approved_disposal Segregate, contain, and label as hazardous pharmaceutical waste. Arrange for pickup by licensed vendor. assess_disposal_service->approved_disposal Yes alternative_disposal Follow institutional guidelines for alternative disposal of small quantities: 1. Mix with unpalatable substance. 2. Seal in a container. 3. Dispose in regular landfill trash. assess_disposal_service->alternative_disposal No end_non_sharps End approved_disposal->end_non_sharps alternative_disposal->end_non_sharps

Caption: this compound Disposal Decision Workflow

By adhering to these procedures and utilizing the provided decision workflow, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and waste management guidelines.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Tifuvirtide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical protocols for laboratory personnel handling Tifuvirtide (Enfuvirtide). Adherence to these procedures is critical to ensure a safe research environment and prevent occupational exposure.

This compound, an antiretroviral fusion inhibitor, is a potent pharmaceutical compound that requires specific handling procedures to minimize health risks. The primary identified hazard is the potential for allergic skin reactions upon contact.[1][2] This guide outlines the necessary personal protective equipment (PPE), operational plans for handling and disposal, and emergency procedures.

Personal Protective Equipment (PPE)

All personnel handling this compound in its solid (lyophilized powder) or reconstituted liquid form must wear the following PPE. This is a mandatory minimum, and a full risk assessment should be conducted for any new or non-routine procedure.

PPE ItemSpecificationRationale
Gloves Two pairs of nitrile glovesTo prevent skin contact and potential allergic reactions.[2] The outer pair should be removed and disposed of immediately after handling.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from potential splashes of the reconstituted solution or airborne particles of the lyophilized powder.
Lab Coat Disposable or dedicated lab coatTo protect skin and clothing from contamination.
Respiratory Protection N95 RespiratorRecommended when handling the lyophilized powder outside of a containment device (e.g., chemical fume hood, biological safety cabinet) to prevent inhalation.

Operational Plan: Handling and Reconstitution

The following step-by-step process must be followed when working with this compound.

Workflow for Handling this compound

Workflow for Safe Handling of this compound cluster_prep Preparation Phase cluster_handling Handling & Reconstitution Phase cluster_post_handling Post-Handling Phase cluster_disposal Waste Disposal Phase prep Preparation handling Handling & Reconstitution post_handling Post-Handling disposal Waste Disposal a Don appropriate PPE b Prepare a dedicated and clean workspace a->b c Assemble all necessary materials b->c d Handle lyophilized powder in a containment device c->d e Reconstitute with sterile water as per protocol d->e f Allow vial to stand until powder is fully dissolved (up to 45 mins) e->f g Do not shake the vial f->g h Decontaminate work surfaces g->h i Doff PPE correctly h->i j Segregate waste into appropriate streams i->j k Dispose of waste in designated, labeled containers j->k

Caption: A step-by-step workflow for the safe handling of this compound.

Experimental Protocol: Reconstitution of this compound

This protocol is adapted from the product information for Fuzeon® (enfuvirtide).

  • Preparation: Aseptically add 1.1 mL of sterile water for injection to the vial containing the lyophilized this compound powder.

  • Dissolution: Allow the vial to stand until the powder has completely dissolved. This may take up to 45 minutes.[3]

  • Inspection: The reconstituted solution should be clear and colorless. Do not use if the solution is cloudy, contains particulates, or is discolored.

  • Administration/Use: Use the reconstituted solution immediately. If immediate use is not possible, it can be refrigerated in the original vial for up to 24 hours.[3]

Emergency Procedures

In the event of an exposure or spill, immediate action is crucial.

Exposure TypeImmediate Action
Skin Contact Immediately wash the affected area with plenty of soap and water.[1][2] If a rash or irritation develops, seek medical advice.[2]
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2] Seek medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[2]
Ingestion Do not induce vomiting. Seek immediate medical attention.[2]
Needlestick Injury Wash the area with soap and water immediately. Seek immediate medical attention to assess the need for post-exposure prophylaxis (PEP) for HIV.[4][5]
Spill Decontamination Protocol

In the event of a this compound spill, follow these steps:

  • Evacuate and Secure: Alert others in the area and restrict access to the spill zone.

  • Don PPE: Wear a minimum of double nitrile gloves, a lab coat, and eye protection. An N95 respirator is required for spills of the lyophilized powder.

  • Containment: For liquid spills, cover with an absorbent material. For powder spills, gently cover with damp absorbent material to avoid raising dust.

  • Decontamination: Working from the outside in, apply a 10% bleach solution and allow a contact time of at least 10 minutes.[6][7]

  • Clean-up: Collect all contaminated materials into a designated hazardous waste container.

  • Final Rinse: Wipe the area with water to remove any residual bleach.[6][7]

  • Doff PPE and Wash Hands: Remove and dispose of PPE as hazardous waste and thoroughly wash your hands.

Disposal Plan

All materials contaminated with this compound must be disposed of as hazardous pharmaceutical waste.

Waste StreamDisposal Container
Unused this compound Original vial, placed in a designated hazardous waste container.
Contaminated Sharps Puncture-resistant sharps container labeled "Hazardous Pharmaceutical Waste".
Contaminated PPE and Labware Labeled hazardous waste bag or container.

All hazardous waste must be handled and disposed of in accordance with institutional and local regulations. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.[2][8][9][10]

Logical Relationship for this compound Waste Management

This compound Waste Management Decision Tree start Waste Generated is_sharp Is the item a sharp? start->is_sharp sharps_container Dispose in labeled sharps container is_sharp->sharps_container Yes is_liquid Is it a liquid? is_sharp->is_liquid No final_disposal Dispose of all containers via EHS sharps_container->final_disposal liquid_waste Collect in a designated hazardous liquid waste container is_liquid->liquid_waste Yes solid_waste Dispose in a labeled hazardous solid waste container is_liquid->solid_waste No liquid_waste->final_disposal solid_waste->final_disposal

Caption: Decision tree for the proper segregation and disposal of this compound-contaminated waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.